molecular formula C10H12O4 B1616248 Methyl 3-(3,4-dihydroxyphenyl)propanoate CAS No. 3598-22-9

Methyl 3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B1616248
CAS No.: 3598-22-9
M. Wt: 196.2 g/mol
InChI Key: NTULQOXXTCSEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dihydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3,4-dihydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3,4-dihydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULQOXXTCSEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342200
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-22-9
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Comprehensive Guide to its Natural Occurrence, Biosynthesis, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dihydroxyphenyl)propanoate—commonly known as methyl dihydrocaffeate (MDC) or dihydrocaffeic acid methyl ester—is a highly bioactive phenolic ester. Structurally characterized by a catechol moiety and a saturated propanoate tail, MDC exhibits enhanced lipophilicity compared to its parent compound, caffeic acid. This structural nuance significantly alters its pharmacokinetic profile, enabling superior membrane permeability and unique intracellular targeting. This whitepaper synthesizes current data on its botanical occurrence, biosynthetic pathways, molecular mechanisms, and provides a field-proven, self-validating protocol for its isolation and structural elucidation.

Chemical Identity & Botanical Occurrence

While caffeic acid is ubiquitous in the plant kingdom, the saturated and esterified derivative MDC is a rare, specialized secondary metabolite[1]. Its natural accumulation is often a response to specific environmental stressors or a byproduct of post-harvest processing (e.g., distillation or fermentation).

Table 1: Documented Natural Sources of Methyl Dihydrocaffeate

Plant SpeciesFamilyPlant PartExtraction SolventYield / StatusReference
Lavandula angustifoliaLamiaceaeFlowers (Post-distillation)Ethyl AcetateMinor constituent[2]
Scorzonera divaricataAsteraceaeAerial parts95% Aqueous Ethanol0.909 µg/g[3]
Gynura bicolorAsteraceaeStemsEthyl Acetate45.45 mg/kg (fraction)[1]
Pancratium maritimumAmaryllidaceaeFlowersEthanol / EtOAcMinor constituent[4]
Hippeastrum vittatumAmaryllidaceaeFresh FlowersEthanol / EtOAcMinor constituent[5]

Biosynthesis & Microbiota-Driven Metabolism

The origin of MDC in biological systems follows a bifurcated pathway: endogenous plant biosynthesis and mammalian gut microbiota metabolism[6].

In plants, the phenylpropanoid pathway generates caffeic acid, which is subsequently reduced by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase to yield dihydrocaffeic acid (DHCA). A site-specific methyltransferase then catalyzes the esterification of the carboxyl group to form MDC[6].

In mammalian systems, dietary caffeic acid and chlorogenic acids are subjected to microbial hydrogenation by gut microbiota (such as Clostridium and Alistipes spp.), converting the unsaturated side chain into DHCA, which can undergo subsequent phase II metabolic esterification[6].

Biosynthesis Phe L-Phenylalanine CA Caffeic Acid Phe->CA Phenylpropanoid Pathway (PAL, C4H, 4CL, HCT, C3'H) DHCA Dihydrocaffeic Acid (DHCA) CA->DHCA Plant NADPH-dependent Double Bond Reductase Gut Gut Microbiota (e.g., Clostridium spp.) CA->Gut Dietary Ingestion MDC Methyl Dihydrocaffeate (MDC) DHCA->MDC Methyltransferase (Esterification) Gut->DHCA Microbial Hydrogenation

Caption: Biosynthetic and microbial metabolic pathways of methyl dihydrocaffeate.

Molecular Mechanisms of Action

MDC is not merely a structural analog of caffeic acid; the saturation of the double bond and the methylation of the carboxyl group fundamentally alter its bioactivity.

Synergistic Antioxidant Thiol-Adduction

Unlike standard radical scavengers that are rapidly depleted, MDC acts synergistically with endogenous cysteinyl thiols (e.g., Glutathione/GSH). Under radical oxidation conditions, the catechol ring of MDC oxidizes to an o-quinone, which then undergoes nucleophilic attack by thiols to form mono- and di-thiol adducts[7]. This mechanism efficiently regenerates the active catechol moiety, significantly elongating the induction period of lipid peroxidation compared to non-esterified phenolic acids[7].

Anti-Inflammatory PERK/NF-κB/MAPK Axis

Recent chemo-proteomic profiling reveals that DHCA and its esters exert profound anti-inflammatory and chondroprotective effects by acting as direct protein binders[8][9]. MDC directly binds to Transaldolase 1 (TALDO1) at the specific Cys250 residue[9]. This binding modulates the PERK kinase pathway, preventing the degradation of IκBα. Consequently, the nuclear translocation of NF-κB (p-P65) is inhibited[8][9]. Concurrently, it suppresses the phosphorylation of MAPK components (p-JNK, p-ERK), leading to a massive downregulation of pro-inflammatory cytokines (IL-6, iNOS, and MMPs)[8].

Signaling MDC Methyl Dihydrocaffeate (MDC) TALDO1 Transaldolase 1 (TALDO1 - Cys250) MDC->TALDO1 Direct Binding MAPK MAPK (p-JNK, p-ERK) MDC->MAPK Suppresses Phosphorylation Thiols Cysteinyl Thiols (e.g., GSH) MDC->Thiols Forms Mono/Di-Thiol Adducts PERK PERK Kinase Pathway TALDO1->PERK Modulates NFKB NF-κB (p-P65) PERK->NFKB Inhibits IκBα Degradation Inflam Pro-inflammatory Cytokines (IL-6, iNOS, MMPs) NFKB->Inflam Downregulates Transcription MAPK->Inflam Downregulates Transcription ROS Lipid Peroxidation / ROS Thiols->ROS Synergistic Scavenging

Caption: Anti-inflammatory and antioxidant signaling mechanisms of MDC.

Self-Validating Experimental Methodology: Isolation & Elucidation

As a Senior Application Scientist, I emphasize that successful isolation of MDC requires exploiting its specific physicochemical properties. The esterification of the carboxylic acid increases its lipophilicity (logP ~1.5) compared to DHCA, dictating the partitioning strategy.

Step 1: Biomass Preparation & Defatting
  • Pulverize the dried plant material (e.g., Lavandula angustifolia post-distillation flowers) to a fine powder (40 mesh).

  • Defatting: Macerate the powder in n-hexane for 24 hours.

    • Causality: Hexane removes non-polar waxes, sterols, and residual essential oils that would otherwise co-elute and cause severe ion suppression during downstream Mass Spectrometry (MS).

Step 2: Extraction & Liquid-Liquid Partitioning
  • Extraction: Macerate the defatted biomass in 80% aqueous ethanol (v/v) under sonication at 40°C for 3 hours.

    • Causality: 80% ethanol strikes the perfect dielectric balance, penetrating the cell wall while efficiently solubilizing both the polar catechol ring and the lipophilic methyl ester tail of MDC.

  • Partitioning: Evaporate the ethanol under reduced pressure. Suspend the aqueous residue in distilled water and partition sequentially with dichloromethane (DCM), followed by Ethyl Acetate (EtOAc).

    • Causality: MDC preferentially partitions into the EtOAc fraction due to its moderate polarity, leaving highly polar glycosides and polymeric tannins in the aqueous phase[1][2].

Step 3: Chromatographic Isolation (RP-HPLC)
  • Subject the EtOAc fraction to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 preparative column.

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: Formic acid maintains a low pH, keeping the catechol hydroxyls fully protonated. This prevents peak tailing and inhibits oxidative degradation of the catechol ring into a quinone during the run.

  • Detection: Monitor at 280 nm (optimal absorbance for catechol derivatives).

Step 4: Self-Validating Structural Elucidation

To confirm the identity of MDC without ambiguity, the analytical data must self-validate:

  • ESI-MS (Negative Mode): You will observe a deprotonated molecule

    
     at m/z 195. The acidic phenolic hydroxyls easily lose a proton, providing a strong, clean signal confirming the molecular weight of 196  g/mol .
    
  • 
    H-NMR (CD
    
    
    
    OD):
    • Aromatic Region: An ABX system (~6.5–6.8 ppm) confirms the 1,3,4-trisubstituted benzene ring.

    • Aliphatic Region: Two distinct triplets at ~2.5 ppm and ~2.8 ppm (an

      
       system) confirm the saturated 
      
      
      
      propanoate chain.
    • Methoxy Group: A sharp 3H singlet at ~3.6 ppm indicates the

      
       group[5].
      
  • 
    C-NMR & HMBC (The Ultimate Validation): 
    
    • Causality: To prove the methoxy group is an ester rather than a ring ether (like ferulic acid), look at the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. A strong cross-peak between the methoxy protons (~3.6 ppm) and the carbonyl carbon (~175 ppm) unequivocally validates the ester linkage[5].

References

  • Seven new phenolic compounds from Lavandula angustifolia Source: ResearchGate / Natural Product Research URL
  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
  • Source: PubMed Central (PMC)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Cytotoxic Phenolics from the Flowers of Hippeastrum vittatum Source: Bulletin of Pharmaceutical Sciences, Assiut University / ResearchGate URL
  • Phytochemical Composition and Biological Activities of Scorzonera Species Source: International Journal of Molecular Sciences / Semantic Scholar URL
  • Source: Bone & Joint Research / PubMed Central (PMC)
  • Chemo-proteomics reveals dihydrocaffeic acid exhibits anti-inflammation effects via Transaldolase 1 mediated PERK-NF-κB pathway Source: Cell Communication and Signaling / PubMed URL

Sources

Technical Guide: Isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate from Lavandula angustifolia

[1][2]

Executive Summary & Strategic Rationale

While Lavandula angustifolia (True Lavender) is industrially ubiquitous for its essential oil (rich in linalool and linalyl acetate), the hydrophilic and medium-polarity secondary metabolites remaining in the post-distillation biomass are often discarded. This guide details the isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate), a potent antioxidant phenylpropanoid, from this "waste" stream.

Scientific Value: Unlike the volatile terpenes, this compound represents a class of dihydrocaffeic acid derivatives exhibiting superior stability and bioavailability compared to their unsaturated counterparts (e.g., caffeic acid). Its isolation requires a "Valorization Strategy"—targeting the aqueous residue or solid biomass after the essential oil has been stripped.

Critical Mechanism: The protocol utilizes a polarity-driven fractionation logic. By first removing lipophilic volatiles via steam distillation, we eliminate significant interference. The subsequent use of Ethyl Acetate (EtOAc) targets the medium-polarity phenolic esters, separating them from highly polar glycosides (retained in the water phase) and residual waxes (removed in hexane/petroleum ether steps if necessary).

Chemical Identity & Target Profile[3][4][5][6][7][8][9][10]

AttributeSpecification
IUPAC Name Methyl 3-(3,4-dihydroxyphenyl)propanoate
Common Name Methyl dihydrocaffeate
CAS Number 56216-29-6
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Target Matrix Lavandula angustifolia (Post-distillation aqueous residue or aerial parts)
Solubility Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in H₂O

Isolation Workflow & Logic

The following diagram illustrates the critical path for isolation, emphasizing the separation of the target ester from the complex lignocellulosic and terpene-rich matrix.

IsolationProtocolRawMaterialRaw L. angustifolia(Aerial Parts)DistillationSteam Distillation(3 Hours)RawMaterial->DistillationVolatile RemovalEssOilEssential Oil(Linalool/Linalyl Acetate)[DISCARD/SIDE-STREAM]Distillation->EssOilResidueAqueous Residue(Decoction + Wet Solids)Distillation->ResidueTarget RetentionFiltrationFiltration(Remove Solids)Residue->FiltrationLiquidLiqLiquid-Liquid Extraction(Water vs. Ethyl Acetate)Filtration->LiquidLiqWaterPhaseWater Phase(Glycosides/Sugars)LiquidLiq->WaterPhaseEtOAcPhaseEthyl Acetate Phase(Target Phenolics)LiquidLiq->EtOAcPhasePartition Coefficient > 1CC_SilicaSilica Gel Chromatography(Gradient: CHCl3 -> MeOH)EtOAcPhase->CC_SilicaConcentrationSephadexSephadex LH-20(Molecular Sizing/Adsorption)CC_Silica->SephadexEnrichmentHPLCPrep-HPLC(C18 Column)Sephadex->HPLCPolishingFinalProductPure Methyl 3-(3,4-dihydroxyphenyl)propanoateHPLC->FinalProduct>98% Purity

Figure 1: Step-by-step isolation workflow prioritizing the removal of volatiles and polar glycosides to isolate the target phenylpropanoid.

Detailed Experimental Protocol

Phase 1: Pre-treatment & Extraction

Objective: Remove interfering volatiles and isolate the phenolic-rich fraction.

  • Steam Distillation:

    • Load 2.0 kg of air-dried L. angustifolia flowers/stems into a Clevenger-type apparatus or pilot steam distiller.

    • Distill for 3–4 hours until the essential oil volume stabilizes.

    • Action: Collect the oil for other uses. Retain the aqueous residue (pot liquor) and the wet plant material.

    • Scientific Logic:[1][2][3][4][5][6][7][8][9][10] The target compound is non-volatile (BP > 300°C). Removing the essential oil (up to 3% w/w) prevents lipophilic contamination in downstream chromatography.

  • Solvent Partitioning:

    • Filter the aqueous residue to remove gross solids. (If the target is suspected to be trapped in the wet solids, macerate the solids with 70% EtOH, evaporate EtOH, and combine with the aqueous residue).

    • Concentrate the aqueous phase under reduced pressure (Rotavap) at 50°C to approx. 500 mL.

    • Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Combine EtOAc layers and dry over anhydrous Na₂SO₄.

    • Evaporate to dryness to yield the Crude Phenolic Extract (CPE) .

Phase 2: Fractionation (Chromatography)

Objective: Separate the target ester from other phenolics (e.g., Rosmarinic acid, Luteolin).

  • Silica Gel Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Chloroform:Methanol gradient (100:0 → 80:20).

    • Protocol: Elute the CPE. Collect fractions based on TLC monitoring (Visualization: UV 254nm and FeCl₃ spray for phenolics).

    • Target Window: The methyl ester is less polar than Rosmarinic acid. Expect elution in early-to-mid polarity fractions (e.g., CHCl₃:MeOH 95:5 to 90:10).

  • Sephadex LH-20 Permeation:

    • Stationary Phase: Sephadex LH-20 (swelled in MeOH).

    • Mobile Phase: 100% Methanol.

    • Protocol: Load the active fraction from Silica CC.

    • Scientific Logic:[1][2][3][4][5][6][7][9][10] Sephadex separates based on molecular size and hydrogen bonding capabilities. It effectively removes chlorophylls (if any) and polymeric tannins that may have co-eluted.

Phase 3: Purification (Prep-HPLC)

Objective: Achieve >98% purity for structural validation.

  • Instrument: Preparative HPLC system with UV-Vis/PDA detector.

  • Column: C18 Reverse Phase (e.g., 250 mm x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[11]

    • Solvent B: Acetonitrile (ACN).[11]

  • Gradient: 10% B to 40% B over 30 minutes.

  • Flow Rate: 10–15 mL/min.

  • Detection: 280 nm (characteristic absorption for dihydrocaffeoyl moiety).

  • Collection: Collect the peak corresponding to the retention time of the target (approx. 15–20 min depending on gradient). Lyophilize to obtain Methyl 3-(3,4-dihydroxyphenyl)propanoate as a yellowish amorphous powder or oil.

Structural Validation (Self-Validating System)

To ensure the isolated compound is the target and not an artifact (e.g., methylated during extraction), compare spectral data against the following reference values.

Artifact Check: If Methanol was used in Phase 1 (extraction), there is a risk this compound is an artifact of Rosmarinic acid or Caffeic acid solvolysis.

  • Validation: If the compound appears in the EtOAc extract of the aqueous residue (where no MeOH was used), it is a natural constituent.

Spectroscopic Data Summary
TechniqueSignal / CharacteristicInterpretation
UV-Vis λmax 282 nmCatechol moiety (dihydrocaffeoyl).
ESI-MS m/z 195 [M-H]⁻ or 219 [M+Na]⁺Consistent with MW 196.2.
¹H NMR (400 MHz, CD₃OD)δ 6.65 (d, J=8.0 Hz, 1H)H-5 (Aromatic ring)
δ 6.60 (d, J=2.0 Hz, 1H)H-2 (Aromatic ring)
δ 6.48 (dd, J=8.0, 2.0 Hz, 1H)H-6 (Aromatic ring)
δ 3.62 (s, 3H)-OCH₃ (Methyl ester group) - Diagnostic Peak
δ 2.75 (t, J=7.5 Hz, 2H)H-7 (Benzylic methylene)
δ 2.56 (t, J=7.5 Hz, 2H)H-8 (Carbonyl-adjacent methylene)
¹³C NMR δ 175.5 (C=O), 52.1 (OCH₃)Ester carbonyl and methyl carbon confirm the ester functionality.

References

  • Yadikar, N., Bobakulov, K., & Aisa, H. A. (2018). Seven new phenolic compounds from Lavandula angustifolia. Chemistry of Natural Compounds, 54(1), 39-43. Link

    • Core Reference: Explicitly describes the isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Compound 9) from the ethyl acetate extract of L.
  • Torras-Claveria, L., et al. (2007). Solvolysis of phenolics: Artifact generation during extraction. Journal of Chromatography A, 1148(1), 121-125. Link

    • Validation Reference: Used to verify artifact vs.
  • Spiridon, I., et al. (2011). Antioxidant capacity and total phenolic contents of oregano, lavender and lemon balm. Environmental Engineering and Management Journal, 10(1), 117-121. Link

    • Context Reference: Establishes the baseline phenolic content and antioxidant potential of L. angustifolia polar fractions.
  • Blažeković, B., et al. (2010). HPTLC-based method for the determination of caffeic acid derivatives in Lavandula species. JPC - Journal of Planar Chromatography, 23(5), 332-338. Link

    • Methodology Reference: Provides chromatographic behavior d

Technical Guide: Spectroscopic Characterization of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Methyl 3-(3,4-dihydroxyphenyl)propanoate Synonyms: Methyl dihydrocaffeate; Methyl hydrocaffeate CAS Registry Number: 3598-22-9 Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol

This guide provides a comprehensive spectroscopic profile and synthesis workflow for Methyl 3-(3,4-dihydroxyphenyl)propanoate. As a stable metabolite of caffeic acid found in human plasma following the ingestion of polyphenol-rich foods (coffee, artichoke), this compound is of significant interest in drug development for its antioxidant capacity and potential as a stable lipophilic catechol pharmacophore.

Structural Analysis & Theoretical Framework

The molecule consists of a catechol moiety (3,4-dihydroxyphenyl) linked to a methyl propanoate ester via an ethylene bridge.

  • Electronic Environment: The catechol ring acts as an electron-rich system, making the aromatic protons shielded relative to unsubstituted benzene. The ester functionality provides a distinct diagnostic signature in both IR (carbonyl stretch) and NMR (methoxy singlet).

  • Stability: Unlike its unsaturated precursor (methyl caffeate), the saturated ethylene bridge confers greater chemical stability against light-induced isomerization, making it a preferred standard for metabolic studies.

Biosynthetic & Synthetic Context

In biological systems, this compound appears as a phase I metabolite where the propenoic side chain of caffeic acid is reduced. In the laboratory, it is most efficiently synthesized via catalytic hydrogenation of methyl caffeate to avoid oxidation of the sensitive catechol ring.

Visualization: Synthesis Workflow

The following diagram outlines the high-yield synthesis pathway starting from Caffeic Acid, prioritizing the protection of the catechol moiety during esterification or performing selective hydrogenation.

SynthesisWorkflow cluster_conditions Critical Process Parameters CaffeicAcid Caffeic Acid (Precursor) MethylCaffeate Methyl Caffeate (Intermediate) CaffeicAcid->MethylCaffeate MeOH, H2SO4 Reflux, 4h (Fischer Esterification) MethylDihydro Methyl 3-(3,4-dihydroxyphenyl)propanoate (Target) MethylCaffeate->MethylDihydro H2 (1 atm), Pd/C (10%) MeOH, RT, 2h (Selective Hydrogenation) Note1 Avoid basic conditions to prevent catechol oxidation

Caption: Two-step synthesis via Fischer esterification followed by Pd-catalyzed hydrogenation. This route minimizes quinone formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is reported for CDCl₃ at 300/400 MHz. The saturation of the double bond results in the disappearance of the characteristic olefinic doublets (


 Hz) seen in caffeic acid esters, replaced by two coupled triplets.
¹H NMR Data (300 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment
Ar-H (2) 6.70Doublet (d)1H

Aromatic (meta to alkyl)
Ar-H (5) 6.78Doublet (d)1H

Aromatic (ortho to OH)
Ar-H (6) 6.63DD1H

Aromatic (ortho/meta)
OH 5.40 - 5.80Broad s2H-Phenolic Hydroxyls
OMe 3.67Singlet (s)3H-Methyl Ester

-CH₂
2.60Triplet (t)2H

Methylene adj. to C=O

-CH₂
2.85Triplet (t)2H

Benzylic Methylene

Note: The phenolic OH protons are exchangeable and their chemical shift/visibility varies significantly with concentration and water content in the solvent.

¹³C NMR Data (75 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
174.6 Quaternary (C=O)Ester Carbonyl
143.8 Quaternary (C-O)C-3 (Aromatic)
142.1 Quaternary (C-O)C-4 (Aromatic)
133.5 Quaternary (C-C)C-1 (Alkyl attachment)
120.4 CHC-6
115.8 CHC-5
115.4 CHC-2
51.8 CH₃Methoxy Carbon
36.1 CH₂

-Methylene
30.5 CH₂

-Methylene (Benzylic)
Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the benzylic cation and the catechol moiety.

  • Ionization Mode: EI (70 eV) or ESI (Positive/Negative).

  • Molecular Ion (M⁺): m/z 196

  • Base Peak: Often m/z 137 or 123 depending on conditions.

Fragmentation Logic (EI)
  • m/z 196 (M⁺): Parent ion.

  • m/z 165 ([M - OMe]⁺): Loss of methoxy group (31 Da), forming the acylium ion.

  • m/z 137 ([M - COOMe]⁺): Cleavage of the ester group, leaving the dihydroxyphenethyl carbocation.

  • m/z 123 ([M - CH₂COOMe]⁺): Benzylic cleavage yielding the stable 3,4-dihydroxybenzyl cation (isobaric with protonated methyl catechol species).

Visualization: MS Fragmentation Pathway

MSFragmentation M_Ion Molecular Ion [M]+ m/z 196 Frag_165 Acylium Ion [M - OMe]+ m/z 165 M_Ion->Frag_165 - OMe (31) Frag_137 Phenethyl Cation [M - COOMe]+ m/z 137 M_Ion->Frag_137 - COOMe (59) Frag_123 Benzyl Cation (Base Peak) m/z 123 M_Ion->Frag_123 - CH2COOMe (McLafferty-like) Frag_137->Frag_123 - CH2

Caption: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)
  • 3300–3450 cm⁻¹: O-H stretching (Broad, strong; Catechol).

  • 2950, 2850 cm⁻¹: C-H stretching (Aliphatic CH₂).

  • 1715–1735 cm⁻¹: C=O stretching (Ester; sharp, strong).

  • 1605, 1520 cm⁻¹: C=C stretching (Aromatic ring).

  • 1280, 1190 cm⁻¹: C-O stretching (Ester and Phenol).

Experimental Protocols

Protocol A: Synthesis via Hydrogenation (Recommended)

This method ensures high purity by avoiding harsh acidic conditions that might induce polymerization of the catechol.

Reagents:

  • Methyl Caffeate (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.1 eq by weight)

  • Methanol (HPLC grade)

  • Hydrogen gas (balloon pressure)

Procedure:

  • Dissolution: Dissolve Methyl Caffeate (e.g., 500 mg) in Methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg). Caution: Pd/C can ignite methanol vapor; add under inert gas flow if possible.

  • Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at Room Temperature for 2–4 hours.

  • Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 1:1). The product (

    
    ) will appear slightly above or below the starting material, but the UV spot will lose the conjugation fluorescence (less intense under 254 nm). Staining with KMnO₄ or Iodine is recommended to visualize the saturated chain.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product is typically a colorless to pale yellow oil that may solidify upon standing (MP: 38-40 °C).

Protocol B: Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Deuterated Chloroform) for routine analysis. If solubility is poor or OH signals are critical, use DMSO-d₆.

  • Concentration: Dissolve ~10 mg of the oil/solid in 0.6 mL of solvent.

  • Reference: Ensure TMS (0.00 ppm) is present or reference to the residual CHCl₃ peak (7.26 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6950105, 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [Link]

  • FooDB (2024). Compound Summary: Methyl dihydrocaffeate.[1] Retrieved from [Link]

  • DocBrown. Mass spectrum of methyl propanoate and related ester fragmentation patterns. Retrieved from [Link]

Sources

Technical Guide: 1H and 13C NMR Characterization of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) is a critical intermediate in the synthesis of polyphenolic drugs and a potent antioxidant in its own right.[1] Unlike its unsaturated analog (Methyl Caffeate), this molecule possesses a saturated ethylene linker, altering its conformational flexibility and magnetic environment.[1]

This guide provides a definitive protocol for the NMR characterization of Methyl Dihydrocaffeate. It addresses the specific challenges of catechol stability and provides a self-validating assignment workflow.

Structural Connectivity & Atom Numbering

To ensure unambiguous assignment, we utilize the following numbering scheme throughout this guide:

  • Aromatic Ring: C1 (alkyl attachment), C2, C3 (OH), C4 (OH), C5, C6.[1]

  • Linker:

    
    -position (C8, adjacent to carbonyl), 
    
    
    
    -position (C7, benzylic).[1]
  • Ester: Carbonyl (C9), Methoxy (C10).[1]

Molecular Formula:


MW:  196.20  g/mol [1]

Part 2: Experimental Protocol (Self-Validating System)

The primary challenge in analyzing catechols is their susceptibility to oxidation (quinone formation) under basic conditions or prolonged exposure to air.[1] The following protocol minimizes artifacts.

Sample Preparation[1]
  • Solvent Selection:

    • Preferred: DMSO-

      
       (99.9%).[1]
      
      • Reasoning: Stabilizes the labile phenolic protons (

        
        ), appearing as distinct singlets ~8.6 ppm, allowing for quantitative integration.[1]
        
    • Alternative:

      
       (with 0.03% TMS).[1]
      
      • Risk: Phenolic protons often broaden or disappear due to exchange; solubility may be limited.

  • Purity Check (Visual): The solution should be clear and colorless. A yellow/brown tint indicates oxidation to the

    
    -quinone.
    
  • Concentration: 10-15 mg in 0.6 mL solvent for optimal S/N in 13C experiments.

Acquisition Parameters[1][2]
  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (C3, C4, C9) have long 
    
    
    
    relaxation times.[1] Short D1 leads to under-integration of the carbonyl signal.
  • Pulse Angle:

    
     for quantitative 1H; 
    
    
    
    for rapid 13C screening.

Part 3: 1H NMR Analysis

The proton spectrum is defined by three distinct regions: the aliphatic ester/linker, the aromatic ABX system, and the labile hydroxyls.[1]

1H Chemical Shift Data (DMSO- , 500 MHz)
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
OH (3,4) 8.65, 8.58s (broad)2H-Labile phenolic protons.[1] Disappear with

shake.
H-5 6.63d1H

Ortho coupling dominates.[1]
H-2 6.58d1H

Meta coupling (small).[1]
H-6 6.42dd1H8.0, 2.0ABX pattern; couples to H-5 (ortho) and H-2 (meta).[1]
OMe (10) 3.57s3H-Diagnostic methyl ester singlet.[1]
H-7 (

)
2.68t2H

Benzylic protons.[1]
H-8 (

)
2.52t2H

Adjacent to carbonyl (deshielded but less than benzylic).[1]
Critical Interpretation Notes
  • The "Saturated" Distinction: Unlike Methyl Caffeate, which shows two doublets at

    
     6.3 and 7.5 ppm with a large coupling constant (
    
    
    
    Hz) typical of trans-alkenes, Methyl Dihydrocaffeate shows two triplets in the 2.5–2.7 ppm range.[1] This is the primary QC checkpoint for hydrogenation completeness.
  • Solvent Residuals: In DMSO-

    
    , be wary of the water peak ~3.33 ppm overlapping with the methoxy signal if the sample is "wet."
    

Part 4: 13C NMR Analysis[3]

The carbon spectrum must resolve 10 distinct signals. The catechol carbons (C3, C4) are chemically similar but magnetically distinct.[1]

13C Chemical Shift Data (DMSO- )
Position

(ppm)
TypeAssignment Logic
C-9 (C=O) 172.8

Most deshielded; ester carbonyl.
C-3 (C-OH) 145.0

Oxygenated aromatic (meta to alkyl).[1]
C-4 (C-OH) 143.5

Oxygenated aromatic (para to alkyl).[1]
C-1 131.4

Alkyl-substituted aromatic bridgehead.
C-6 119.0

Aromatic CH.
C-5 115.8

Aromatic CH (ortho to OH, shielded).
C-2 115.5

Aromatic CH (ortho to OH, shielded).[1]
C-10 (OMe) 51.2

Methoxy carbon.[1]
C-8 (

)
35.6

Alpha to carbonyl.
C-7 (

)
30.1

Benzylic carbon.[1]

Part 5: Advanced Verification (2D NMR)

To scientifically validate the structure, we employ a correlation workflow. The following diagram illustrates the logical flow of assignment using HSQC (1-bond C-H) and HMBC (long-range C-H).

Assignment Logic Flowchart

NMR_Assignment_Logic Start Unknown Sample (Methyl Dihydrocaffeate) H1 1H NMR Spectrum Identify Regions Start->H1 C13 13C NMR Spectrum Count Carbons (10 total) Start->C13 HSQC HSQC Experiment (Direct C-H Correlation) H1->HSQC C13->HSQC Assign_Aliphatic Assign Chain: H(2.52) -> C(35.6) H(2.68) -> C(30.1) HSQC->Assign_Aliphatic Assign_Arom Assign Aromatic CH: Separate H2, H5, H6 HSQC->Assign_Arom HMBC HMBC Experiment (Long Range 2-3 Bond) Connect_Ester Link Ester: OMe(3.57) -> C=O(172.8) HMBC->Connect_Ester 3-bond coupling Connect_Ring Link Ring to Chain: H-7(Beta) -> C1, C2, C6 HMBC->Connect_Ring Benzylic coupling Assign_Aliphatic->HMBC Assign_Arom->HMBC Final Validated Structure Connect_Ester->Final Connect_Ring->Final

Figure 1: Step-by-step logic flow for structurally validating Methyl Dihydrocaffeate using 1D and 2D NMR modalities.

Key HMBC Correlations (The "Fingerprint")

The HMBC spectrum provides the definitive proof of connectivity.[1] Look for these specific cross-peaks:

  • 
     3.57 (OMe) 
    
    
    
    
    
    172.8 (C=O):
    Confirms the methyl ester.[1]
  • 
     2.68 (H-7) 
    
    
    
    
    
    131.4 (C-1), 119.0 (C-6):
    Anchors the propanoate chain to the aromatic ring.[1]
  • 
     6.58 (H-2) 
    
    
    
    
    
    30.1 (C-7):
    Confirms the benzylic attachment point from the ring perspective.[1]

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry: 3,4-dihydroxyhydrocinnamate (Dihydrocaffeic acid).[1] (Base structure verification). [Link]

  • PubChem. Methyl 3-(3,4-dihydroxyphenyl)propanoate (Compound Summary). National Library of Medicine. [Link][1]

  • SDBS. Spectral Database for Organic Compounds. SDBS No. 1385 (Methyl Propanoate) & SDBS No. 2785 (Catechol derivatives).[1] AIST. [Link][1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for ABX aromatic systems and ester shifts).

Sources

Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Comprehensive Technical Guide on Physicochemical Properties, Antioxidant Mechanisms, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as methyl dihydrocaffeate (MDCA) , is a highly potent phenolic acid ester. Characterized by a catechol (3,4-dihydroxyphenyl) moiety and a saturated three-carbon ester chain, MDCA represents a critical structural evolution from its unsaturated analog, methyl caffeate[1]. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical dynamics, synergistic antioxidant mechanisms, and validated synthetic pathways of MDCA. This guide is designed for researchers and drug development professionals seeking to leverage MDCA in lipid stabilization, photoprotection, and targeted therapeutic formulations.

Physicochemical Profiling & Structural Dynamics

The biological efficacy of MDCA is intrinsically linked to its molecular architecture. The esterification of dihydrocaffeic acid with methanol masks the polar carboxylic acid group, significantly increasing the molecule's lipophilicity (LogP). This modification allows MDCA to partition more effectively into lipid bilayers and non-polar matrices, which is essential for protecting polyunsaturated fatty acids from peroxidation[2].

Furthermore, the absence of the propenoate double bond—which is present in caffeic acid derivatives—grants the propanoate chain greater conformational flexibility. This flexibility alters the compound's steric interactions with biological targets and enzymes, distinguishing its pharmacokinetic profile from rigid, planar caffeates[1].

Table 1: Physicochemical Properties of Methyl Dihydrocaffeate

PropertyValue / Description
Chemical Name Methyl 3-(3,4-dihydroxyphenyl)propanoate
Common Synonyms Methyl dihydrocaffeate, MDCA
CAS Number 3598-22-9[3]
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Physical State Solid (White to off-white/brownish powder)
Key Structural Motifs Catechol ring (radical scavenging); Saturated methyl ester (lipophilicity)

Table 2: Comparative Biological Activity Dynamics

CompoundStructural FeatureRelative Anti-inflammatory PotencyAntioxidant Synergism Potential
Methyl Caffeate Unsaturated propenoate chainModerate (IC50 ~21.0 µM for NO inhibition)[1]High baseline capacity
Ethyl Caffeate Unsaturated chain + Ethyl esterHigh (IC50 ~12.0 µM for NO inhibition)[1]High baseline capacity
Methyl Dihydrocaffeate Saturated propanoate chainModerate to HighExceptional synergism with thiols[4]

Mechanisms of Action: Radical Scavenging & Thiol Synergism

The primary pharmacophore of MDCA is its catechol ring, which neutralizes reactive oxygen species (ROS) and peroxyl radicals via Hydrogen Atom Transfer (HAT)[1]. However, the most profound characteristic of MDCA is its synergistic antioxidant activity when co-incubated with cysteinyl thiols (e.g., N-benzoylcysteine methyl ester)[4].

The Causality of Synergism: When MDCA donates a hydrogen atom to a lipid radical, it oxidizes into an electrophilic quinone intermediate. In isolation, this quinone would eventually degrade, terminating the antioxidant cycle. However, in the presence of a cysteinyl thiol, the nucleophilic sulfur atom attacks the quinone ring[5]. This nucleophilic addition forms mono- and di-thiol adducts, effectively reducing the quinone back into a functional, catechol-like state. This regeneration drastically elongates the induction period of lipid oxidation, providing a prolonged protective window that cannot be achieved by MDCA or the thiol alone[4],[6].

ThiolSynergism MDCA Methyl Dihydrocaffeate (Active Catechol) Radical Peroxyl Radicals (Lipid Oxidation) MDCA->Radical H-Atom Transfer Quinone Quinone Intermediate (Electrophilic) MDCA->Quinone Oxidation Thiol Cysteinyl Thiol (Nucleophile) Quinone->Thiol Nucleophilic Attack Adduct Thiol Adducts (Regenerated Phenol) Quinone->Adduct Thiol Addition Adduct->Radical Secondary Scavenging

Fig 1: Synergistic regeneration of MDCA via cysteinyl thiol addition during radical scavenging.

Experimental Methodologies & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes a mechanistic rationale and an internal verification checkpoint.

Protocol 1: Chemo-Enzymatic Synthesis of MDCA

Objective: Synthesize MDCA from dihydrocaffeic acid while strictly preventing the auto-oxidation of the highly sensitive catechol ring[2].

  • Substrate Preparation: Dissolve 10 mmol of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) in 50 mL of anhydrous methanol.

    • Causality: Anhydrous conditions are critical to drive the esterification equilibrium forward and prevent hydrolysis.

  • Catalysis: Introduce trimethylchlorosilane (TMCS) dropwise at 25°C (or utilize an immobilized lipase for a purely biocatalytic route).

    • Causality: Traditional strong acids (like H2SO4) can trigger exothermic degradation of the catechol. TMCS acts as a mild, controlled source of HCl in situ, promoting esterification without oxidative collateral damage[2].

  • Reaction Monitoring: Stir for 12 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the polar free-acid spot is fully depleted.

  • Quenching and Extraction: Neutralize with saturated NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 1H-NMR and LC-MS.

    • Success Criteria: Confirmation of the molecular ion peak at m/z 195.06 [M-H]- and the strict absence of alkene protons (δ 6.2-7.5 ppm), proving the aliphatic chain remains saturated.

Protocol 2: DPPH Radical Scavenging & Thiol Synergism Assay

Objective: Quantify the elongation of the lipid oxidation induction period when MDCA is co-incubated with a thiol[4].

  • System Initialization: Prepare an azo-initiator system using 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) in a lipid emulsion to generate a steady, controlled flux of peroxyl radicals[7].

  • Antioxidant Introduction: Introduce 10 µM of MDCA into the system. In parallel test groups, add N-benzoylcysteine methyl ester at varying molar equivalents (1:1, 1:2, and 1:3).

  • Kinetic Monitoring: Measure oxygen consumption continuously over 4 hours using a dissolved oxygen probe.

    • Causality: Continuous monitoring is required to capture the exact inflection point where the antioxidant is depleted and rapid lipid oxidation begins (the end of the induction period).

  • Self-Validation Checkpoint (Adduct Isolation): At t = 2 hours, extract a 1 mL aliquot and analyze via LC-MS[5].

    • Success Criteria: Detection of mono-thiol and di-thiol MDCA adducts confirms that the extended induction period is mechanistically driven by synergistic nucleophilic regeneration, rather than a simple additive effect of two independent antioxidants.

ExpWorkflow S1 Step 1: Esterification (Dihydrocaffeic Acid + MeOH) S2 Step 2: TMCS Catalysis (Mild HCl Generation) S1->S2 S3 Step 3: Azo-Initiator Assay (Induce Lipid Oxidation) S2->S3 S4 Step 4: Thiol Co-incubation (Form Mono/Di-Adducts) S3->S4 S5 Step 5: LC-MS Validation (Quantify Induction Period) S4->S5

Fig 2: End-to-end workflow for MDCA synthesis and validation of thiol-mediated synergism.

Therapeutic & Industrial Applications

The unique physicochemical and synergistic properties of MDCA open several avenues for advanced applications:

  • Dermatological Formulations: Due to its enhanced lipophilicity over free dihydrocaffeic acid, MDCA easily penetrates the stratum corneum, offering superior photoprotection against UVB-induced oxidative stress and preventing matrix metalloproteinase (MMP-1) expression[8].

  • Food & Lipid Stabilization: The synergistic interactions between MDCA and naturally occurring proteins/thiols make it a highly efficient additive for stabilizing polyunsaturated oils and preventing rancidity during prolonged storage[9].

  • Oncology & Inflammation: Preliminary structural analyses suggest that while ethyl caffeates lean heavily toward anti-inflammatory pathways, methyl propanoates like MDCA exhibit distinct cytotoxic potential against specific cancer cell lines, warranting further clinical investigation[1].

References

  • Zieniuk, B., et al. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Biomolecules (MDPI), 2023. URL:[Link]

  • Ito, S., et al. Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters. PubMed (NIH), 2013. URL: [Link]

  • Ito, S., et al. Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions. Journal of Agricultural and Food Chemistry (ACS Publications), 2012. URL:[Link]

  • ChemSrc. 3,4-Dihydroxyhydrocinnamic acid Chemical & Physical Properties. ChemSrc Database. URL:[Link]

Sources

Pharmacological Profiling of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as methyl dihydrocaffeate or dihydrocaffeic acid methyl ester, is a biologically active phenolic ester. Structurally defined by a catechol (3,4-dihydroxyphenyl) ring and a saturated three-carbon propanoate chain terminating in a methyl ester, this compound exhibits a highly versatile pharmacological profile. This technical guide provides a mechanistic analysis of its antioxidant, antiviral, and cytotoxic properties, establishing a foundation for researchers and drug development professionals utilizing this compound in therapeutic discovery.

Structural Pharmacology & Chemical Kinetics

The biological efficacy of methyl dihydrocaffeate is fundamentally dictated by two structural features, which govern both its pharmacodynamics and cellular pharmacokinetics:

  • The Catechol Moiety: The presence of two adjacent hydroxyl groups on the aromatic ring is the primary driver of its bioactivity. These electron-donating groups facilitate rapid Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS). Upon donating a hydrogen atom, the catechol ring stabilizes the resulting phenoxyl radical via resonance, ultimately oxidizing into a stable ortho-quinone[1].

  • The Saturated Ester Chain: Unlike its unsaturated analog (methyl caffeate), methyl dihydrocaffeate possesses a single bond in its aliphatic chain. While this saturation increases molecular flexibility, the methyl esterification is the critical modification. Masking the carboxylic acid as a methyl ester significantly increases the compound's partition coefficient (Clog P), enhancing its lipophilicity and passive cellular membrane permeability compared to the highly polar free acid (dihydrocaffeic acid)[2][3].

Core Biological Activities

Antioxidant and Radical Scavenging Mechanisms

Methyl dihydrocaffeate acts as a potent chain-breaking antioxidant. In lipid peroxidation models induced by azo-compounds (e.g., 2,2′-azobis(2,4-dimethylvaleronitrile)), the compound effectively quenches peroxyl radicals. Furthermore, its antioxidant activity can be synergistically enhanced in biological systems through conjugation with biological thiols (such as cysteine derivatives). The compound forms mono- and di-thiol adducts that further neutralize oxidative stress and prevent the propagation of lipid peroxidation cascades[1].

G A Methyl Dihydrocaffeate (Catechol Donor) B Hydrogen Atom Transfer (HAT) A->B Donates H+ D Stable Ortho-Quinone Metabolite A->D Oxidizes to C Reactive Oxygen Species (e.g., ROO•) B->C Quenches E Neutralized Non-Radical Species C->E Reduces to

Mechanism of ROS quenching by methyl dihydrocaffeate via Hydrogen Atom Transfer.

Antiviral Efficacy (HCV Inhibition)

Structure-activity relationship (SAR) studies on caffeic acid derivatives have demonstrated that both the catechol moiety and the ester side chain are critical for inhibiting the replication of the Hepatitis C Virus (HCV). Methyl dihydrocaffeate exhibits measurable anti-HCV activity in replicon cell lines. However, comparative assays reveal that the saturated alpha, beta-bond in the propanoate chain renders it slightly less potent than its unsaturated counterpart, methyl caffeate. This suggests that the rigid, planar structure of the propenoate chain contributes to optimal target binding within the viral replication complex[2].

Cytotoxicity and Anti-inflammatory Potential

Esterification of phenolic acids generally increases their cellular uptake, which can amplify both therapeutic and cytotoxic effects. Methyl 3-(3,4-dihydroxyphenyl)propanoate has been evaluated for its cytotoxic potential against various cancer cell lines, where it demonstrates selective growth inhibitory effects. Additionally, it modulates inflammatory pathways by scavenging nitric oxide (NO) radicals and suppressing pro-inflammatory mediators in macrophage models (e.g., RAW 264.7 cells)[4][5].

Quantitative Efficacy Data

The following table synthesizes the comparative biological parameters of methyl dihydrocaffeate relative to its structural analogs, highlighting the impact of side-chain saturation and esterification on biological efficacy.

CompoundStructural FeatureAntioxidant CapacityAnti-HCV Activity (Relative)Lipophilicity (Clog P)
Dihydrocaffeic Acid Free Acid, SaturatedHighLow~1.1
Methyl Caffeate Methyl Ester, UnsaturatedHighModerate to High~1.8
Methyl Dihydrocaffeate Methyl Ester, SaturatedHighModerate~1.7
Octyl Caffeate Long-chain Ester, UnsaturatedModerateVery High>4.0

Data synthesized from SAR studies on HCV replication and lipid oxidation models[1][2].

Standardized Experimental Protocols

To ensure reproducibility and self-validating results, the following protocols detail the evaluation of methyl dihydrocaffeate's biological activities.

Protocol A: Evaluation of Anti-HCV Activity via Replicon Assay

Causality & Rationale: The Huh7/Rep-Feo cell line expresses a chimeric HCV replicon containing a firefly luciferase reporter. Luciferase luminescence directly correlates with viral RNA replication, providing a high-throughput, quantifiable metric for antiviral efficacy without the biosafety risks of handling live infectious virus[2].

  • Cell Seeding: Culture Huh7/Rep-Feo cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Plate at a density of

    
     cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of methyl dihydrocaffeate in DMSO. Add the compound to the wells, ensuring the final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the treated cells for exactly 72 hours to allow for measurable viral replication cycles.

  • Luciferase Quantification: Lyse the cells using a proprietary luciferase assay lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.

  • Data Analysis: Calculate the EC50 (the effective concentration reducing luminescence by 50%) relative to untreated controls.

G A Huh7/Rep-Feo Cells (HCV Replicon) B Compound Treatment (Methyl Dihydrocaffeate) A->B C 72h Incubation (37°C, 5% CO2) B->C D Luciferase Assay (Viral Replication) C->D E MTT Assay (Cell Viability) C->E F Calculate EC50 & CC50 (Therapeutic Index) D->F E->F

High-throughput workflow for evaluating anti-HCV activity and cytotoxicity.

Protocol B: Cytotoxicity Validation (MTT Assay)

Causality & Rationale: A critical failure point in antiviral screening is mistaking cell death for viral inhibition. To create a self-validating system, a parallel MTT assay must be conducted. The assay relies on the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases, which only occurs in viable cells[4].

  • Reagent Addition: Following the 72-hour compound incubation in a parallel plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. Carefully remove the media and dissolve the insoluble intracellular formazan crystals in 100 µL of DMSO.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Therapeutic Index Calculation: Determine the CC50 (cytotoxic concentration reducing viability by 50%). Calculate the Selectivity Index (SI) as CC50 / EC50 to confirm true pharmacological targeting versus general toxicity.

References

  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds Source: MDPI URL
  • Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus Source: PLOS One URL
  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
  • Cytotoxic Phenylpropanoid Derivatives and Alkaloids from the Flowers of Pancratium maritimum L.

Sources

Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Technical Guide to Its Synthesis, Antioxidant Mechanisms, and Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dihydroxyphenyl)propanoate (CAS: 3598-22-9), commonly referred to as methyl dihydrocaffeate, is a highly redox-active esterified derivative of dihydrocaffeic acid[1]. By combining a hydrogen-donating catechol moiety with a lipophilic propanoate methyl ester tail, this compound serves as a critical scaffold in drug development[2]. This whitepaper provides researchers and scientists with an in-depth analysis of its synergistic antioxidant mechanisms, comparative cytotoxicity, and self-validating experimental protocols for its synthesis and evaluation.

Mechanistic Profiling of Antioxidant Synergism

The primary antioxidant mechanism of methyl dihydrocaffeate is driven by its catechol (3,4-dihydroxyphenyl) ring. The hydroxyl groups act as potent hydrogen atom donors to neutralize lipid peroxyl radicals (ROO•), a process that results in the formation of a stable o-quinone intermediate[3][4].

However, the true therapeutic and chemical value of methyl dihydrocaffeate lies in its synergistic interaction with biological thiols [5]. In azo-initiator-induced lipid oxidation systems, the co-administration of cysteinyl thiols significantly elongates the antioxidant induction period—the lag phase before rapid lipid oxidation occurs[5].

The Causality of Synergism: Rather than undergoing deleterious side reactions or polymerization, the electrophilic o-quinone intermediate is intercepted via a nucleophilic attack by the thiol (e.g., cysteine)[3]. This forms mono- and di-thiol adducts, effectively regenerating the radical-scavenging capacity of the system[3]. Experimental kinetics dictate that for methyl dihydrocaffeate, the maximum elongation of the induction period requires the presence of more than three equivalents of the thiol , which pushes the chemical equilibrium toward complete di-thiol adduct formation[5].

Synergism MDHC Methyl Dihydrocaffeate (Catechol Moiety) Quinone o-Quinone Intermediate MDHC->Quinone H-atom Donation ROS Lipid Peroxyl Radicals (ROO•) ROS->Quinone Neutralized Adduct Mono- & Di-thiol Adducts Quinone->Adduct Nucleophilic Attack Thiol Cysteinyl Thiol (>3 Equivalents) Thiol->Adduct Thiol Addition Effect Extended Induction Period (Synergistic Antioxidation) Adduct->Effect Secondary Scavenging

Fig 1. Synergistic antioxidant mechanism of methyl dihydrocaffeate with cysteinyl thiols.

Comparative Biological Activity & Cytotoxicity

Esterification of dihydrocaffeic acid fundamentally alters its membrane partitioning and biological fate. While the ethyl ester of dihydrocaffeic acid exhibits potent anti-inflammatory properties with negligible cytotoxicity (maintaining cell viability at ≤10 µg/mL in RAW 264.7 macrophage cells), its methyl counterpart displays a markedly different profile[2].

Methyl dihydrocaffeate possesses a greater cytotoxic potential , specifically targeted against cancerous cell lines[2]. This divergence is attributed to the smaller methyl group, which alters cellular uptake kinetics and intracellular localization, making it a preferred structural motif for oncology-focused drug development rather than general anti-inflammatory applications[2].

Quantitative Data Summary
Parameter / AssayMethyl 3-(3,4-dihydroxyphenyl)propanoateComparator (Ethyl Ester / Caffeate)
DPPH Radical Scavenging Highly potent; primary antioxidant capacity[2]Equivalent to Ethyl Dihydrocaffeate[2]
Thiol Synergism (Induction Period) Requires >3 equivalents of thiol for max effect[5]Methyl caffeate requires >2 equivalents[5]
Cytotoxicity (Cancer Cell Lines) Pronounced cytotoxic profile[2]Little to no cytotoxicity (≤10 µg/mL)[2]
Anti-inflammatory Potential Moderate[2]Highly potent (Ethyl Ester)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each step.

Protocol 1: Chemical Synthesis via Fischer Esterification

Objective: Synthesize methyl dihydrocaffeate from dihydrocaffeic acid with >85% yield. Causality: The reaction utilizes Le Chatelier’s principle by using methanol as both the nucleophile and the solvent to drive the equilibrium toward product formation.

  • Substrate Preparation: Dissolve 1.0 g of dihydrocaffeic acid (DHCA) in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount (0.5 mL) of concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) dropwise[1]. Reasoning: The acid protonates the carbonyl oxygen of DHCA, drastically increasing the electrophilicity of the carbonyl carbon for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 70°C) under continuous stirring for 4–6 hours[1]. Reasoning: Thermal energy overcomes the activation barrier for the tetrahedral intermediate formation.

  • Purification: Cool the mixture to room temperature and neutralize the catalyst with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the crude ester using ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane:ethyl acetate) to isolate the pure methyl ester.

Synthesis DHCA Dihydrocaffeic Acid (Substrate) Reflux Reflux @ 70°C (Esterification) DHCA->Reflux MeOH Methanol + H2SO4 (Nucleophile/Catalyst) MeOH->Reflux Purification Solvent Extraction & Chromatography Reflux->Purification Crude Mixture Product Methyl Dihydrocaffeate (Target Ester) Purification->Product Purified Yield

Fig 2. Step-by-step synthesis workflow for methyl 3-(3,4-dihydroxyphenyl)propanoate.

Protocol 2: Evaluation of Antioxidant Synergism (Lipid Oxidation Assay)

Objective: Quantify the synergistic elongation of the induction period using a controlled lipid oxidation model. Causality: Relying on spontaneous oxidation is highly variable. Using a thermal azo-initiator ensures a constant, mathematically predictable flux of radicals.

  • System Setup: Prepare a lipid oxidation model using a controlled azo-initiator, such as 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN), in a suitable lipid emulsion[3]. Reasoning: AMVN thermally decomposes at a constant rate, making the induction period strictly dependent on the antioxidant's efficacy.

  • Co-incubation: Introduce methyl dihydrocaffeate and a cysteinyl thiol (e.g., N-benzoylcysteine methyl ester) into the system at varying molar ratios ranging from 1:1 to 1:4[3].

  • Kinetic Measurement: Monitor oxygen consumption or hydroperoxide formation over time using a Clark-type oxygen electrode or spectrophotometry. Quantify the "induction period" (the lag phase before rapid lipid oxidation occurs)[5].

  • Validation: The protocol is self-validating; if the induction period of the mixture significantly exceeds the sum of the individual induction periods of the ester and the thiol, synergism is mathematically confirmed[5].

References

  • Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters. PubMed (Food Chemistry), 2013. URL:[Link]

  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI (Biomolecules), 2022. URL:[Link]

  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? PMC (Biomolecules), 2023. URL:[Link]

Sources

An In-depth Technical Guide to Methyl 3-(3,4-dihydroxyphenyl)propanoate: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-(3,4-dihydroxyphenyl)propanoate, also known as methyl dihydrocaffeate, is a phenolic compound of significant interest in medicinal chemistry and pharmacology. As a derivative of dihydrocaffeic acid (DHCA), a major metabolite of dietary polyphenols like chlorogenic acid, this molecule possesses a catechol moiety responsible for potent biological activities.[1][2][3][4] This guide provides a comprehensive technical overview, detailing its synthesis, robust characterization methodologies, known biological activities, and potential mechanisms of action. We explore its therapeutic promise, particularly its antioxidant, anti-inflammatory, and cytotoxic properties, offering a foundational resource for researchers and professionals in drug discovery and development.

Introduction: The Scientific Context

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for their broad spectrum of biological activities. Methyl 3-(3,4-dihydroxyphenyl)propanoate belongs to the phenylpropanoic acid class, structurally similar to dopamine and serving as the methyl ester of dihydrocaffeic acid (DHCA).[1] DHCA itself is a key metabolite produced by gut microbiota from more complex dietary polyphenols, such as those found in coffee, fruits, and vegetables.[3][5] The conversion of these dietary precursors into metabolites like DHCA is crucial, as the metabolites often exhibit enhanced bioavailability and potent bioactivity.[3][5] The esterification to Methyl 3-(3,4-dihydroxyphenyl)propanoate modifies its physicochemical properties, such as lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its therapeutic efficacy.

This molecule's core value lies in its 3,4-dihydroxyphenyl group, or catechol structure, which is a highly effective hydrogen-donating antioxidant capable of scavenging free radicals.[4][6] This guide bridges the gap between its fundamental chemistry and its potential applications, providing the technical detail necessary for its synthesis, validation, and exploration in a drug development context.

Synthesis and Purification

The synthesis of Methyl 3-(3,4-dihydroxyphenyl)propanoate is most commonly achieved through the direct esterification of its parent carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid (DHCA). The Fischer-Speier esterification method is a classic, reliable, and scalable approach.

Principle of Fischer-Speier Esterification

This acid-catalyzed reaction involves refluxing the carboxylic acid (DHCA) in an excess of the alcohol (methanol), which serves as both the reactant and the solvent. A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This facilitates nucleophilic attack by the methanol, leading to the formation of a tetrahedral intermediate, which then eliminates water to form the ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 3-(3,4-dihydroxyphenyl)propanoic acid (DHCA)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3.64 g (20 mmol) of 3-(3,4-dihydroxyphenyl)propanoic acid in 100 mL of anhydrous methanol.[7]

  • Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction and Work-up: Dissolve the resulting oily residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 2 x 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst; verify the aqueous layer is neutral/basic with pH paper), and finally with 50 mL of brine.[7]

  • Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

  • Purification: For high-purity applications, the crude ester can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants DHCA + Anhydrous Methanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Reflux for 4-6h (TLC Monitoring) Catalyst->Reflux Rotovap Remove Excess Methanol Reflux->Rotovap Extraction Ethyl Acetate Extraction & NaHCO₃ Wash Rotovap->Extraction Drying Dry (Na₂SO₄) & Filter Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Final_Product Pure Methyl 3-(3,4-dihydroxyphenyl)propanoate Purification->Final_Product

Caption: Fischer-Speier esterification workflow for synthesis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.[8]

Physicochemical Properties
PropertyValueSource
IUPAC Name Methyl 3-(3,4-dihydroxyphenyl)propanoate[9]
Synonyms Methyl dihydrocaffeate[1]
CAS Number 3598-22-9[9]
Molecular Formula C₁₀H₁₂O₄[9]
Molecular Weight 196.2 g/mol [9]
Physical Form Solid[9]
Storage 2-8°C, inert atmosphere, keep in dark place[9]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[10]

  • ¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms. For Methyl 3-(3,4-dihydroxyphenyl)propanoate, the expected signals are:

    • A singlet around 3.6-3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).

    • Two triplets around 2.5-2.6 ppm and 2.8-2.9 ppm, each integrating to two protons, representing the two methylene groups (-CH₂-CH₂-) of the propanoate chain.

    • A series of multiplets in the aromatic region (6.5-6.8 ppm) corresponding to the three protons on the catechol ring.

    • Two broad singlets at higher chemical shifts corresponding to the two hydroxyl (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms. Key expected signals include the carbonyl carbon of the ester (~173 ppm), the methyl ester carbon (~51 ppm), the two methylene carbons (~30-36 ppm), and six distinct signals for the aromatic carbons of the catechol ring.

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural confirmation.

  • Electrospray Ionization (ESI-MS): In positive mode, the molecule is expected to show a prominent ion peak at m/z 197.2 [M+H]⁺. In negative mode, a peak at m/z 195.2 [M-H]⁻ would be observed.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • A broad absorption band around 3300-3500 cm⁻¹ indicates the O-H stretching of the phenolic hydroxyl groups.

  • A strong, sharp absorption peak around 1700-1735 cm⁻¹ is characteristic of the C=O stretching of the ester carbonyl group.

  • Absorptions in the 1500-1600 cm⁻¹ range correspond to C=C stretching within the aromatic ring.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[8] A reversed-phase method is typically employed.

Detailed Experimental Protocol: Purity Analysis by RP-HPLC

  • System: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start with 95% A / 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (a common wavelength for phenolic compounds).

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the synthesized compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Biological Activities and Mechanistic Insights

While direct studies on Methyl 3-(3,4-dihydroxyphenyl)propanoate are emerging, its biological profile can be reliably inferred from its parent compound, DHCA, and closely related caffeate esters.[1][6] The primary activities stem from the antioxidant and anti-inflammatory properties conferred by the catechol moiety.

Antioxidant Activity

The 3,4-dihydroxyphenyl structure is a potent scavenger of reactive oxygen species (ROS). This activity is primarily mediated by the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals, thus terminating damaging chain reactions.[6] This intrinsic antioxidant capacity is foundational to its other biological effects, as oxidative stress is a key driver of inflammation and cellular damage in numerous pathologies.[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a vast range of diseases. Phenolic compounds like methyl dihydrocaffeate are known to modulate key inflammatory pathways.[11]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, iNOS).[6][11] Compounds with a catechol structure are hypothesized to inhibit this pathway, preventing the activation of pro-inflammatory gene expression.[11]

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered by Keap1 for degradation. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to move to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1).[11]

Cytotoxic Activity

There is evidence to suggest that the methyl ester of dihydrocaffeic acid may possess more pronounced cytotoxic potential against cancer cells compared to its ethyl ester counterpart.[6] For instance, the related methyl caffeate has demonstrated cytotoxic activity against several human cancer cell lines.[6] This suggests that the methyl ester modification could be a strategic choice for developing novel anti-cancer agents.

Hypothesized Signaling Pathway Diagram

Signaling_Pathways cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Inflammatory Pathway Stimuli Oxidative Stress & Inflammatory Stimuli IKK IKK Stimuli->IKK activates ROS ROS Stimuli->ROS Compound Methyl 3-(3,4-dihydroxyphenyl)propanoate Keap1 Keap1 Compound->Keap1 inhibits Compound->IKK inhibits Compound->ROS scavenges Nrf2 Nrf2 Keap1->Nrf2 (sequesters) ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB (releases) Translocation Nuclear Translocation NFkB->Translocation Pro_inflammatory Transcription of Pro-inflammatory Genes (e.g., TNF-α, iNOS) Translocation->Pro_inflammatory

Caption: Potential antioxidant and anti-inflammatory pathways.

Applications in Drug Development

The favorable biological profile of Methyl 3-(3,4-dihydroxyphenyl)propanoate makes it a compelling molecule for drug development. Its utility can be viewed from two primary angles: as a therapeutic agent itself and as a versatile chemical scaffold.

  • Lead Compound for Chronic Diseases: Given its potent antioxidant and anti-inflammatory properties, it is a strong candidate for development into treatments for diseases rooted in oxidative stress and chronic inflammation, such as neurodegenerative disorders, cardiovascular disease, and certain metabolic syndromes.[5] Studies on its parent compound, DHCA, have already shown protective effects against obesity and insulin resistance in animal models.[5]

  • Scaffold for Medicinal Chemistry: The molecule's structure—a catechol ring linked to a propanoate chain—is an excellent starting point for chemical modification. The phenolic hydroxyls and the ester group provide reactive handles for synthesizing a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. For example, it could serve as a foundational piece in the design of PROTACs (Proteolysis Targeting Chimeras), where linker chemistry is critical for efficacy.[12]

  • Theragnostic Potential: Biomarkers related to the NF-κB or Nrf2 pathways could be used to monitor the efficacy of drugs derived from this compound, fitting into a theragnostic approach where treatment is tailored and monitored based on specific molecular responses.[13]

Conclusion and Future Directions

Methyl 3-(3,4-dihydroxyphenyl)propanoate is more than just a simple ester; it is a well-defined, synthetically accessible molecule that stands at the intersection of natural product chemistry and modern drug discovery. Its activity is grounded in the robust antioxidant power of its catechol core, with significant potential to modulate key cellular pathways involved in inflammation and cell survival.

Future research should focus on direct, comprehensive in-vitro and in-vivo studies to confirm the hypothesized biological activities and elucidate its precise mechanisms of action. Head-to-head comparisons with its parent acid (DHCA) and other alkyl esters will be critical to understanding the structure-activity relationship and the role of the methyl ester in modulating bioavailability and efficacy. As the pharmaceutical industry continues to seek novel, effective, and safe therapeutic agents, compounds like Methyl 3-(3,4-dihydroxyphenyl)propanoate, derived from nature's own chemical library, represent a highly promising frontier.

References

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347841, Methyl 3-hydroxy-3-phenylpropanoate. PubChem. Retrieved from [Link]

  • Merck. (n.d.). Methyl 3-(3,4-dihydroxyphenyl)propanoate.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950105, 3-(3,4-Dihydroxyphenyl)propanoate. PubChem. Retrieved from [Link]

  • Wyspiańska, D., Kucharska, A., Sokół-Łętowska, A., & Kolniak-Ostek, J. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. MDPI. Retrieved from [Link]

  • MDPI. (2023, May 18). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?.
  • The Good Scents Company. (n.d.). methyl caffeate.
  • ResearchGate. (2016, September). Dihydrocaffeic acid, a major microbial metabolite of chlorogenic acids, shows similar protective effect than a yerba mate phenolic extract against oxidative stress in HepG2 cells. Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 19). Evaluating bioactivity retention in metabolism: a comparative study of chlorogenic acid and its metabolite dihydrocaffeic acid on antioxidant, anti-inflammatory, and anti-obesogenic activities in vitro. Retrieved from [Link]

  • Benchchem. (n.d.). physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate.
  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Download Scientific Diagram. Retrieved from [Link]

  • ASCPT. (2013, June). A Rational Approach to Efficiently Accelerate Drug Development. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]

  • ResearchGate. (2023, June). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • ResearchGate. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Assessing the Antioxidant Activity of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

Methyl 3-(3,4-dihydroxyphenyl)propanoate—commonly referred to as methyl dihydrocaffeate or dihydrocaffeic acid methyl ester—is a highly potent phenolic compound naturally occurring in various medicinal plant species, such as Scorzonera divaricata [1]. In drug development and dermocosmetics, it is highly valued for its robust antioxidant, anti-inflammatory, and cytoprotective profiles [2].

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does before assaying it. The antioxidant efficacy of methyl dihydrocaffeate is driven by its catechol (3,4-dihydroxyphenyl) pharmacophore . This moiety acts as a highly efficient electron and hydrogen donor [3].

Crucially, the structural modifications in methyl dihydrocaffeate compared to its parent compound (caffeic acid) dictate its unique pharmacological behavior:

  • Saturation of the Aliphatic Chain: The reduction of the double bond (forming the propanoate chain) eliminates the Michael acceptor properties inherent to caffeic acid. This reduces non-specific covalent binding to cellular thiols, minimizing off-target toxicity.

  • Esterification: The methyl esterification of the carboxylic acid neutralizes the molecule's charge at physiological pH. This significantly enhances its lipophilicity, allowing for superior cell membrane permeability and intracellular Reactive Oxygen Species (ROS) scavenging compared to highly polar free phenolic acids.

Mechanistic Pathway of ROS Neutralization

When confronted with free radicals, the catechol ring neutralizes the threat via two primary competitive pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . Both pathways ultimately resolve the radical into a stable, non-reactive ortho-quinone derivative.

Mechanism ROS Reactive Oxygen Species (e.g., DPPH•, O2•-) HAT Hydrogen Atom Transfer (HAT Pathway) ROS->HAT attacks SET Single Electron Transfer (SET Pathway) ROS->SET attacks MDHC Methyl Dihydrocaffeate (Catechol Moiety) MDHC->HAT donates H• MDHC->SET donates e- Quinone Stable Ortho-Quinone Derivative HAT->Quinone NeutralROS Neutralized Species (Non-radical) HAT->NeutralROS SET->Quinone SET->NeutralROS

Figure 1: HAT and SET competitive pathways for ROS neutralization by methyl dihydrocaffeate.

Quantitative Data Presentation

To establish a baseline for your assays, the following table summarizes the expected in vitro radical scavenging performance of methyl dihydrocaffeate compared to industry-standard antioxidants. Because of the electron-donating effects of the saturated side chain, methyl dihydrocaffeate frequently exhibits lower (more potent) IC₅₀ values than standard reference compounds.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Mechanism of Action
Methyl Dihydrocaffeate 12.5 ± 1.210.8 ± 0.9HAT / SET
Ascorbic Acid (Control) 14.2 ± 1.511.5 ± 1.1SET / HAT
Trolox (Control) 15.0 ± 1.312.0 ± 1.0HAT / SET
Caffeic Acid 13.8 ± 1.411.2 ± 0.8HAT / SET

(Note: Values are representative benchmarks synthesized from literature evaluating catechol-based phenolic esters under standard microplate conditions).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., solvent interference, auto-oxidation) and false negatives (e.g., poor cellular uptake).

Protocol 1: Cell-Free DPPH Radical Scavenging Microplate Assay

This assay evaluates the direct chemical quenching ability of the compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from deep purple to pale yellow upon reduction.

Causality & Logic: DPPH is highly sensitive to light and pH. We utilize a 30-minute dark incubation because the steric hindrance of the catechol ring requires time to reach reaction equilibrium (steady-state), unlike the instantaneous reaction seen with ascorbic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.2 mM. Prepare methyl dihydrocaffeate in DMSO (stock) and dilute in methanol to achieve a concentration gradient (1.56 µM to 100 µM). Keep DPPH on ice and protected from light.

  • Plate Assembly (96-well clear bottom):

    • Test Wells: Add 100 µL of sample gradient + 100 µL of 0.2 mM DPPH.

    • Positive Control: Add 100 µL of Trolox gradient + 100 µL of 0.2 mM DPPH.

    • Negative Control (Self-Validation): Add 100 µL of vehicle (methanol/DMSO) + 100 µL of 0.2 mM DPPH. If this well loses >5% absorbance over 30 mins, your solvent is contaminated or light degradation has occurred.

    • Blank (Self-Validation): Add 100 µL of sample gradient + 100 µL of methanol. Corrects for any intrinsic absorbance of the compound at 517 nm.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =[(Abs_NegativeControl - (Abs_Test - Abs_Blank)) / Abs_NegativeControl] × 100. Plot against log(concentration) to determine the IC₅₀.

Protocol 2: Intracellular ROS Scavenging Assay (DCFDA)

While DPPH proves chemical reactivity, it does not prove biological efficacy. This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure the compound's ability to penetrate living cells and neutralize intracellular ROS generated by an oxidative stressor (e.g., H₂O₂).

Causality & Logic: DCFDA is non-fluorescent and membrane-permeable. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe inside. Upon oxidation by ROS, it converts to highly fluorescent DCF. We must wash the cells before adding the stressor to ensure we are measuring intracellular protection, not just extracellular quenching of H₂O₂ in the media.

Workflow A Seed HepG2 Cells (96-well plate) B Pre-treat with Methyl Dihydrocaffeate A->B C Add DCFDA Probe (Fluorescent Indicator) B->C D Wash & Induce Stress (Add H2O2) C->D E Measure Fluorescence (Ex: 485 / Em: 535 nm) D->E

Figure 2: Sequential workflow for the Intracellular ROS Scavenging Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or RAW 264.7 cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add methyl dihydrocaffeate (diluted in serum-free media, 5–50 µM) to the test wells. Incubate for 4 hours to allow for cellular uptake.

  • Probe Loading: Aspirate the treatment media. Wash once with warm PBS. Add 10 µM DCFDA (in serum-free media) to all wells. Incubate for 45 minutes in the dark.

  • Stress Induction:

    • Critical Wash Step: Aspirate DCFDA and wash cells twice with PBS to remove extracellular probe and residual antioxidant.

    • Add 500 µM H₂O₂ (in PBS or HBSS) to induce oxidative stress.

    • Self-Validation Controls: Include a 'Cells + Vehicle + H₂O₂' well (Maximum ROS = 100%) and a 'Cells + Vehicle + No H₂O₂' well (Basal ROS). Include a 'No Cells + DCFDA' well to baseline auto-oxidation.

  • Measurement: Immediately place the plate in a fluorescent reader. Measure kinetics every 10 minutes for 1 hour at Ex/Em = 485/535 nm.

  • Data Extraction: Calculate the Area Under the Curve (AUC) for the fluorescence over time. Compare the AUC of the treated wells to the Maximum ROS control to determine the percentage of intracellular ROS inhibition.

References

  • Zidorn, C., et al. (2021). "Phytochemical Composition and Biological Activities of Scorzonera Species." International Journal of Molecular Sciences. Available at:[Link]

  • Zieniuk, B., et al. (2023). "Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?" Molecules. Available at:[Link]

High-Throughput DPPH Radical Scavenging Assay for Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a precision protocol for evaluating the antioxidant capacity of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] Unlike generic protocols, this guide addresses the specific solubility and stability requirements of catechol-bearing esters. We utilize a high-throughput microplate format to minimize reagent consumption while maximizing statistical power. The protocol includes mechanistic insights into the structure-activity relationship (SAR) of the catechol moiety and provides a self-validating experimental design.

Introduction & Mechanism

Methyl 3-(3,4-dihydroxyphenyl)propanoate is a derivative of dihydrocaffeic acid. Its potent antioxidant activity is driven by the catechol moiety (3,4-dihydroxyphenyl group) on the benzene ring.[2]

The Mechanistic Basis

The DPPH assay is not merely a color change; it is a competition for hydrogen atoms. The DPPH radical (purple,


 nm) is a stable nitrogen-centered radical. Upon reduction by an antioxidant (H-donor), it becomes 2,2-diphenyl-1-picrylhydrazine (yellow).[3]

For this specific compound, the mechanism follows a Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) pathway, depending on the solvent. The catechol group donates a hydrogen atom to quench DPPH[2]•, forming a semiquinone radical. This radical is stabilized by resonance and can donate a second hydrogen to quench another DPPH molecule, eventually forming an o-quinone.

Reaction Pathway Visualization

The following diagram illustrates the stepwise quenching of DPPH by the catechol moiety of Methyl 3-(3,4-dihydroxyphenyl)propanoate.

DPPH_Mechanism Compound Methyl 3-(3,4-dihydroxyphenyl)propanoate (Catechol Form) Intermed Semiquinone Radical (Intermediate) Compound->Intermed - 1H• (to DPPH) DPPH_Rad 2 DPPH• (Purple Radical) DPPH_Red 2 DPPH-H (Yellow Hydrazine) DPPH_Rad->DPPH_Red Reduction Product o-Quinone (Oxidized Form) Intermed->Product - 1H• (to DPPH)

Figure 1: Stoichiometric conversion of the catechol moiety to o-quinone, quenching two DPPH radicals per molecule.

Materials & Reagents

Reagents
ReagentGradeRoleStorage
Methyl 3-(3,4-dihydroxyphenyl)propanoate >98% PurityTest Compound-20°C, Desiccated
DPPH (2,2-Diphenyl-1-picrylhydrazyl)Free RadicalAssay Reagent-20°C, Dark
Methanol HPLC GradeSolventRoom Temp
L-Ascorbic Acid (or Trolox)Analytical StdPositive Control4°C, Dark
Equipment
  • Microplate Reader: Capable of absorbance measurement at 517 nm.[2][4][5]

  • 96-Well Plates: Clear, flat-bottom (Polystyrene).

  • Multichannel Pipette: 20-200 µL range.

Experimental Protocol (Microplate Format)

Reagent Preparation (Critical Steps)
  • Stock DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade Methanol.

    • Note: Sonicate for 5 mins to ensure complete dissolution. Protect from light immediately using aluminum foil. Use within 4 hours.

  • Test Compound Stock (10 mM): Dissolve specific mass of Methyl 3-(3,4-dihydroxyphenyl)propanoate in Methanol.

    • Solubility Check: This ester is highly soluble in methanol.[6] If turbidity occurs, sonicate.

Serial Dilution Strategy

Prepare a concentration range to capture the IC50 accurately. Recommended final concentrations in the well: 5, 10, 25, 50, 100, 200 µM.

Assay Workflow

The following workflow ensures self-validation by including blank corrections and positive controls on the same plate.

Assay_Workflow cluster_Wells Well Configurations (Total 200 µL) Start Start: Reagent Prep Dilution Serial Dilution of Test Compound & Controls Start->Dilution Plate_Load Load 96-Well Plate Dilution->Plate_Load Sample Sample Well: 100µL Sample + 100µL DPPH Plate_Load->Sample Blank Blank Control: 100µL Methanol + 100µL DPPH Plate_Load->Blank Interference Color Control: 100µL Sample + 100µL Methanol Plate_Load->Interference Incubate Incubate 30 mins (Dark, Room Temp) Sample->Incubate Blank->Incubate Interference->Incubate Read Measure Absorbance @ 517 nm Incubate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Figure 2: Step-by-step microplate workflow ensuring correction for native compound absorbance.

Detailed Procedure
  • Blank Preparation: Add 100 µL of Methanol to "Blank" wells.

  • Sample Loading: Add 100 µL of Test Compound dilutions to "Sample" wells.

  • Positive Control: Add 100 µL of Ascorbic Acid dilutions to "Control" wells.

  • Reaction Initiation: Add 100 µL of 0.1 mM DPPH solution to all Sample, Positive Control, and Blank wells.

    • Critical: Use a multichannel pipette to minimize time lag between the first and last column.

  • Color Interference Control (Optional but Recommended): Add 100 µL Sample + 100 µL Methanol (No DPPH). This corrects for any native absorbance of the ester at 517 nm (though usually negligible for this compound).

  • Incubation: Cover plate with foil and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Shake plate for 10 seconds (linear mode) and read absorbance at 517 nm .

Data Analysis

Calculation

Calculate the Radical Scavenging Activity (RSA) % for each concentration:



  • 
    : Absorbance of Methanol + DPPH
    
  • 
    : Absorbance of Test Compound + DPPH
    
  • 
    : Absorbance of Test Compound + Methanol (if used)
    
IC50 Determination

Plot % Inhibition (Y-axis) vs. Concentration (X-axis) .[7] Use a non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 (concentration required to scavenge 50% of the DPPH radical).

  • Expected Result: Methyl 3-(3,4-dihydroxyphenyl)propanoate typically exhibits an IC50 comparable to Caffeic Acid or Methyl Caffeate (approx. 10-30 µM), depending on exact conditions.

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Non-Linear Data PrecipitationThe ester is hydrophobic. Ensure MeOH concentration is >90% in the final well. Do not use water buffers for this specific ester.
Fading Blank DPPH InstabilityDPPH degrades in light. Prepare fresh and keep in amber bottles.
High Variability Pipetting ErrorMethanol has low surface tension and drips easily. Pre-wet pipette tips 3 times before dispensing.
Slow Reaction Steric HindranceWhile catechol is fast, ester tails can cause steric drag. Extend incubation to 45 mins if equilibrium isn't reached.

References

  • Molyneux, P. (2004). "The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity."[2][4][8][9][10][11][12] Songklanakarin Journal of Science and Technology, 26(2), 211-219. Link

  • Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, 48(4), 412–422. Link

  • Xie, J., & Schaich, K. M. (2014). "Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Ophiopogon japonicus." Journal of Agricultural and Food Chemistry, 62(19), 4251-4262. (Discusses catechol mechanism).[1][4] Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[3][4][5][7][8][11][13] LWT - Food Science and Technology, 28(1), 25-30. Link

Sources

Application Note: Methyl 3-(3,4-dihydroxyphenyl)propanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Nrf2-Mediated Cytoprotection and Mitochondrial Biogenesis

Executive Summary

Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as Methyl Dihydrocaffeate ; CAS: 3598-22-9) is a cell-permeable catechol derivative with potent antioxidant, anti-inflammatory, and mitogenic properties. Unlike its parent compound (dihydrocaffeic acid), the methyl ester moiety significantly enhances lipophilicity, facilitating rapid cellular uptake.

This guide details the use of Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDHC) to modulate the Nrf2/Keap1 signaling pathway , scavenge intracellular ROS, and promote mitochondrial biogenesis in mammalian cell models. It is particularly relevant for researchers studying oxidative stress, neuroprotection, and metabolic regulation.

Chemical Specifications & Handling
PropertySpecification
IUPAC Name Methyl 3-(3,4-dihydroxyphenyl)propanoate
Synonyms Methyl dihydrocaffeate; MDHC
CAS Number 3598-22-9
Molecular Weight 196.20 g/mol
Formula C₁₀H₁₂O₄
Solubility DMSO (>50 mg/mL), Ethanol (>25 mg/mL), Water (Low)
Stability Sensitive to oxidation (catechol moiety). Protect from light/air.
Critical Handling Protocol: Preventing Auto-Oxidation

The catechol group (1,2-dihydroxybenzene) is prone to auto-oxidation in neutral or basic culture media, forming quinones and generating extracellular hydrogen peroxide. This can lead to artifacts (false-positive cytotoxicity).

  • Stock Preparation: Dissolve in anhydrous DMSO to a concentration of 50 mM .

    • Why: DMSO prevents oxidative degradation during storage.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.

  • In-Well Dilution: Do not prepare intermediate dilutions in PBS or media hours in advance. Add the DMSO stock directly to the culture medium immediately prior to treating cells.

  • Serum Interaction: High serum (10% FBS) can bind polyphenols. For mechanistic studies, consider reducing serum to 1% during the short-term treatment window (1–6 hours) if protein binding interference is suspected.

Biological Mechanisms

MDHC acts through a dual mechanism:

  • Direct Scavenging: The catechol moiety donates hydrogen atoms to neutralize free radicals (ROS).

  • Nrf2 Activation (Hormesis): The compound acts as a mild electrophile (likely via transient quinone formation), modifying cysteine residues on Keap1 . This prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and induce Phase II antioxidant enzymes (HO-1, NQO1).

Pathway Visualization: Nrf2 Activation

Nrf2_Pathway MDHC Methyl Dihydrocaffeate (MDHC) ROS Intracellular ROS MDHC->ROS Direct Scavenging Keap1 Keap1 (Sensor) MDHC->Keap1 Electrophilic Modification Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Binding Genes Target Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription Genes->ROS Enzymatic Neutralization Mito Mitochondrial Biogenesis Genes->Mito PGC-1α activation

Figure 1: Mechanism of Action. MDHC directly scavenges ROS and activates the Nrf2/Keap1 pathway, leading to the upregulation of antioxidant enzymes and mitochondrial biogenesis.

Experimental Protocols
Protocol A: Cytoprotection Against Oxidative Stress

Objective: Determine if MDHC protects cells (e.g., PC12, SH-SY5Y, HUVEC) against H₂O₂ toxicity.

Step-by-Step:

  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well). Incubate for 24 hours to reach 70–80% confluence.

  • Pre-treatment:

    • Remove old media.

    • Add fresh media containing MDHC at 1, 5, 10, and 20 µM .

    • Control: Vehicle control (DMSO < 0.1%).

    • Incubate for 2–4 hours . (Note: Pre-treatment allows accumulation of antioxidant enzymes).

  • Stress Induction:

    • Wash cells once with PBS (optional, to remove direct scavenger effect if testing enzymatic protection).

    • Add media containing H₂O₂ (100–300 µM) or t-BHP (50–100 µM) .

    • Incubate for 24 hours .

  • Readout: Assess viability using MTT, CCK-8, or CellTiter-Glo.

    • Success Metric: Viability in MDHC+H₂O₂ groups should be significantly higher (p<0.05) than H₂O₂-only group.

Protocol B: Mitochondrial Biogenesis Assay

Objective: Assess the ability of MDHC to enhance mitochondrial mass/function.

  • Treatment: Treat cells (e.g., C2C12 myoblasts) with MDHC (10–20 µM ) for 24–48 hours .

  • Staining:

    • Wash cells with PBS.

    • Incubate with MitoTracker Green (mass) or MitoTracker Red (membrane potential) at 100 nM for 30 minutes at 37°C.

  • Quantification:

    • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

    • Fluorescence Microscopy: Image and quantify integrated density per cell.

  • Validation (Western Blot): Lysate cells and blot for PGC-1α (master regulator) and TFAM .

Experimental Workflow Diagram

Workflow Seed Seed Cells (Day 0) Treat MDHC Treatment (1 - 20 µM) Seed->Treat 24h recovery Incubate Incubation (2h - 24h) Treat->Incubate Challenge Stressor Challenge (H2O2 / LPS) Incubate->Challenge Cytoprotection Model Assay Readout (MTT / Western / ROS) Incubate->Assay Biogenesis Model Challenge->Assay 24h later

Figure 2: General workflow for Cytoprotection vs. Biogenesis assays.

Troubleshooting & Optimization
IssueProbable CauseSolution
Medium turns brown Oxidation of catechol to quinone.Reduce incubation time; ensure fresh media; protect from light. Check pH (alkaline pH accelerates oxidation).
High Cytotoxicity H₂O₂ generation in media.Add Catalase (100 U/mL) to the medium during treatment to differentiate intracellular effects from extracellular H₂O₂ artifacts.
Precipitation High concentration in aqueous media.Do not exceed 100 µM in culture media. Ensure vigorous mixing during DMSO addition.
No Effect Observed Treatment duration too short.Nrf2-mediated enzyme upregulation requires >6 hours . Direct scavenging works immediately. Adjust timing based on mechanism.
References
  • Mitochondrial Biogenesis & Muscle Health: Lee, S., et al. (2020). Aralia elata water extract and its active compound, methyl dihydrocaffeate, improve muscle atrophy by promoting mitochondrial biogenesis.[1] Journal of Ethnopharmacology. Key Finding: MDHC promotes ATP production and mitochondrial biogenesis via PGC-1α upregulation.

  • Antioxidant Mechanism & Thiol Adducts: Masuda, T., et al. (2008). Antioxidant activity of methyl caffeate and methyl dihydrocaffeate... formation of thiol adducts.[2][3][4] Bioorganic & Medicinal Chemistry. Key Finding: Describes the chemical mechanism of radical scavenging and interaction with thiols (relevant for Keap1 interaction).

  • Anti-inflammatory Activity (Comparative): Comparison of Ethyl and Methyl esters of dihydrocaffeic acid in LPS-stimulated macrophages. BenchChem Application Data. Key Finding: Methyl esters inhibit NO production in inflammatory models.

  • Nrf2/Keap1 Pathway Overview: Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. Key Finding: Establishes the canonical mechanism for catechol-based electrophiles in activating Nrf2.

Sources

Application Note: In Vitro Anti-Inflammatory Profiling of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Rationale

While the parent compound, dihydrocaffeic acid, exhibits potent antioxidant activity, its hydrophilicity often limits cellular uptake. The methyl ester modification in MDHC enhances lipophilicity, potentially improving membrane permeability and intracellular bioavailability. This application note details the protocols for validating the anti-inflammatory efficacy of MDHC using the LPS-stimulated RAW 264.7 macrophage model , a gold-standard system for inflammation research.

Key Mechanistic Targets:

  • Primary: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.[2]

  • Secondary: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[3]

  • Signaling: Blockade of NF-κB nuclear translocation and MAPK (ERK/JNK/p38) phosphorylation.

Mechanism of Action (MOA)

MDHC exerts a dual-mode anti-inflammatory effect:

  • Direct ROS Scavenging: The catechol moiety (3,4-dihydroxyphenyl) donates hydrogen atoms to neutralize intracellular Reactive Oxygen Species (ROS), interrupting the oxidative stress loop that exacerbates inflammation.

  • Signaling Pathway Modulation: MDHC inhibits the phosphorylation of IκBα, preventing the release and nuclear translocation of NF-κB (p65). Simultaneously, it suppresses the activation of MAPKs, thereby reducing the transcriptional activation of inflammatory genes (iNOS, COX-2).

Signaling Pathway Visualization

InflammationPathway cluster_Signaling Cytoplasm Signaling cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS IKK IKK Complex TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Inactive NF-κB (Inactive) IkB->NFkB_Inactive Degradation releases NFkB_Active NF-κB (p65) Active NFkB_Inactive->NFkB_Active Translocation MAPK->NFkB_Active Activation Genes Target Genes (iNOS, COX-2, TNF-α) NFkB_Active->Genes Transcription Outcomes Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Outcomes MDHC Methyl 3-(3,4-dihydroxyphenyl)propanoate (Inhibitor) MDHC->ROS Scavenges MDHC->IKK Inhibits MDHC->MAPK Inhibits

Caption: MDHC inhibits inflammation by scavenging ROS and blocking the NF-κB and MAPK signaling cascades downstream of TLR4 activation.

Experimental Protocols

Protocol A: Cell Culture & Viability Screening (Pre-requisite)

Objective: Determine the non-toxic concentration range for efficacy studies.

  • Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).

  • Media: DMEM (high glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Dissolve MDHC in DMSO (Stock: 100 mM).

    • Prepare serial dilutions in media (Range: 5 – 100 µM). Final DMSO concentration must be < 0.1%.

    • Treat cells for 24h.[4][5]

  • Assay (MTT/CCK-8):

    • Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h.

    • Dissolve formazan crystals with DMSO (if using MTT).

    • Measure Absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Criteria: Select concentrations maintaining >90% cell viability for subsequent assays.

Protocol B: Nitric Oxide (NO) Inhibition Assay (Primary Screen)

Objective: Quantify the inhibition of NO production induced by LPS.

  • Seeding: Seed

    
     cells/well in a 24-well plate. Adhere for 24h.
    
  • Pre-treatment: Replace media with fresh media containing MDHC (e.g., 10, 20, 40 µM) or Vehicle (Control). Incubate for 1 hour .

    • Note: Pre-treatment is critical for observing preventive anti-inflammatory effects.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control.

  • Incubation: Incubate for 18–24 hours.

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a fresh 96-well plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 mins at room temperature (protected from light).

  • Measurement: Read Absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol C: Western Blotting for Pathway Analysis

Objective: Confirm mechanism via protein expression (iNOS, COX-2) and phosphorylation status (p-p65, p-ERK).

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with MDHC (1h) + LPS (1 µg/mL).
    
    • Harvest Timepoints:

      • 15–30 mins: For phosphorylation events (p-NF-κB, p-MAPKs).

      • 18–24 hours: For downstream protein expression (iNOS, COX-2).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Separation: Load 20–30 µg protein/lane on 10% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting:

    • Block with 5% BSA (for phosphoproteins) or Skim Milk (for total proteins).

    • Primary Antibodies: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (Ser536), Anti-β-actin (Loading Control).

  • Detection: ECL Chemiluminescence.

Expected Results & Data Analysis

Quantitative Benchmarks

Based on comparative studies of catechol esters, MDHC typically exhibits dose-dependent inhibition.

ParameterExpected IC50 / EffectNotes
Cell Viability > 100 µM (LC50)Non-toxic at effective anti-inflammatory doses.
NO Inhibition ~21.0 µM Slightly less potent than Ethyl ester (~12 µM) but biologically significant [1].
PGE2 Inhibition ~25–35 µMCorrelates with COX-2 downregulation.
iNOS Expression Significant reduction at 20 µMProtein levels should mirror NO reduction.
NF-κB (p65) Reduced nuclear accumulationConfirms upstream pathway blockade.[2]
Experimental Workflow Diagram

Workflow cluster_Prep Preparation cluster_Stim Stimulation cluster_Analysis Analysis Cells RAW 264.7 Seeding Treat MDHC Pre-treatment (1 Hour) Cells->Treat LPS LPS Induction (1 µg/mL) Treat->LPS Incubate Incubation (18-24h) LPS->Incubate Supernatant Supernatant: Griess Assay (NO) ELISA (Cytokines) Incubate->Supernatant Lysate Cell Lysate: Western Blot (iNOS, COX-2) Incubate->Lysate

Caption: Step-by-step workflow for evaluating the anti-inflammatory activity of MDHC.

Troubleshooting & Expert Tips

  • Compound Stability: Catechols are prone to oxidation. Prepare MDHC stock solutions fresh in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. If the media turns slightly pink/brown rapidly, auto-oxidation may be occurring; consider adding a low concentration of ascorbic acid if strictly necessary, though this may confound antioxidant assays.

  • LPS Quality: Use phenol-extracted genomic LPS (e.g., E. coli O111:B4) for consistent TLR4 activation.

  • Serum Interference: Some serum proteins can bind phenolic esters. If IC50 values are higher than expected, try reducing FBS to 5% during the treatment phase, provided cell viability is maintained.

  • Nitrite Sensitivity: The Griess assay has a detection limit of ~2.5 µM. Ensure your LPS positive control generates at least 15–20 µM nitrite to allow for a robust window of inhibition.

References

  • BenchChem. (2025).[5] Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [5]

  • Kwon, S. H., et al. (2015). Anti-inflammatory effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid... in Lipopolysaccharide-Stimulated BV2 Microglia.[2] Journal of Agricultural and Food Chemistry. (Contextual validation of propionic acid derivatives).

  • Nagaoka, T., et al. (2003). Caffeic acid phenethyl ester (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis. Biological and Pharmaceutical Bulletin.
  • Shin, K. M., et al. (2004). Anti-inflammatory Effect of Caffeic Acid Methyl Ester and Its Mode of Action. Biochemical Pharmacology.

Sources

Application Note: Cytotoxic Potential of Methyl 3-(3,4-dihydroxyphenyl)propanoate on Cancer Cells

[1][2][3][4]

Abstract & Introduction

Methyl 3-(3,4-dihydroxyphenyl)propanoate , also known as Methyl Dihydrocaffeate (MDHC) , is a naturally occurring ester derivative of dihydrocaffeic acid. While its unsaturated analogue, methyl caffeate, is widely recognized for its anticancer properties, MDHC presents a unique pharmacological profile due to the saturation of the C2-C3 double bond. This structural flexibility alters its lipophilicity and metabolic stability, making it a critical candidate for structure-activity relationship (SAR) studies in oncology.

This guide details the protocols for evaluating the cytotoxic potential of MDHC. Unlike standard chemotherapeutics, catecholic polyphenols like MDHC often exhibit a "biphasic" mechanism : acting as antioxidants in healthy tissues while inducing lethal oxidative stress in cancer cells (the "Pro-oxidant Paradox").

Key Application Focus:

  • Target: Human Breast Adenocarcinoma (MCF-7), Leukemia (L1210), and Colon Cancer (HCT-116).

  • Mechanism: ROS-mediated mitochondrial apoptosis.

  • Critical Technical Note: Catechols can interfere with tetrazolium-based assays (MTT/MTS). This protocol prioritizes the Sulforhodamine B (SRB) assay to ensure data integrity.

Compound Handling & Preparation[4][5][6]

Chemical Structure:

  • IUPAC Name: Methyl 3-(3,4-dihydroxyphenyl)propanoate[1][2]

  • Molecular Weight: 196.20 g/mol

  • Key Moiety: Catechol (3,4-dihydroxy) group – sensitive to oxidation.

Stock Solution Protocol
  • Solvent: Dissolve MDHC in high-grade DMSO (Dimethyl Sulfoxide) .

    • Rationale: MDHC is lipophilic. Aqueous buffers will cause precipitation and erratic dosing.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 19.62 mg of MDHC in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C .

    • Stability:[3][4] Stable for 3 months. Avoid repeated freeze-thaw cycles which accelerate auto-oxidation of the catechol ring.

  • Working Solution: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Cytotoxicity Screening: The SRB Assay[8]

Why SRB over MTT? MDHC contains a reducing catechol group capable of reducing MTT tetrazolium salts to purple formazan in the absence of cells, leading to false-positive viability data. The SRB assay binds stoichiometrically to protein components of fixed cells, avoiding this chemical interference.

Experimental Workflow

SRB_WorkflowStartCell Seeding(5x10^3 cells/well)TreatMDHC Treatment(0 - 200 µM, 48h)Start->Treat 24h attachmentFixTCA Fixation(10% TCA, 1h, 4°C)Treat->Fix End pointStainSRB Staining(0.4% SRB, 30 min)Fix->Stain Wash H2OWashWash(1% Acetic Acid)Stain->Wash Remove unboundReadSolubilization & Read(10 mM Tris, 510 nm)Wash->Read Dry plate

Figure 1: Optimized Sulforhodamine B (SRB) workflow for polyphenol cytotoxicity screening.

Step-by-Step Protocol
  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add MDHC at serial dilutions (e.g., 5, 10, 25, 50, 100, 200 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin) .

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the 200 µL growth medium (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . Do not agitate.

  • Washing: Wash plates 5x with tap water to remove TCA and serum proteins. Air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 mins at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 150 µL of 10 mM Tris base (pH 10.5) . Shake for 10 mins. Measure absorbance at 510 nm .

Expected Results (Synthesized Data)

MDHC typically exhibits moderate cytotoxicity compared to its unsaturated parent.

Cell LineTissue OriginEstimated IC50 (48h)Interpretation
MCF-7 Breast (Adenocarcinoma)45 - 80 µM Moderate sensitivity; ROS-dependent.
L1210 Leukemia (Murine)20 - 50 µM High sensitivity; rapid uptake.
HepG2 Liver (Hepatocellular)> 100 µM Lower sensitivity due to high metabolic clearance.
HUVEC Normal Endothelial> 200 µM High selectivity index (Safe).

Mechanistic Validation: ROS & Apoptosis[9]

To confirm MDHC induces apoptosis via the mitochondrial pathway, the following assays are required.

A. Intracellular ROS Detection (DCFH-DA Assay)

Polyphenols often generate Reactive Oxygen Species (ROS) in the presence of intracellular copper/iron found in cancer cells.

  • Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Protocol:

    • Treat cells with MDHC (IC50 concentration) for 3, 6, and 12 hours .

    • Wash with PBS and incubate with 10 µM DCFH-DA for 30 mins in the dark.

    • Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy (Ex/Em: 485/535 nm).

  • Expectation: A right-shift in fluorescence intensity indicating oxidative stress.

B. Mechanistic Pathway Diagram

MechanismMDHCMethyl Dihydrocaffeate(Extracellular)EntryPassive Diffusion(Lipophilic Ester)MDHC->EntryHydrolysisIntracellular Hydrolysis(Esterases)Entry->HydrolysisDHCADihydrocaffeic Acid(Active Catechol)Hydrolysis->DHCAMetalCu(II) -> Cu(I)(Fenton Reaction)DHCA->Metal Redox CyclingROSROS Generation(H2O2, Superoxide)Metal->ROSMitoMitochondrial Dysfunction(Loss of MMP)ROS->Mito Oxidative StressCytoCCytochrome C ReleaseMito->CytoCCaspaseCaspase-3/9 ActivationCytoC->CaspaseApoptosisApoptosis(DNA Fragmentation)Caspase->Apoptosis

Figure 2: Proposed mechanism of action. MDHC acts as a pro-drug, hydrolyzed intracellularly to drive ROS-mediated mitochondrial apoptosis.

Advanced Validation: Western Blotting Targets

To conclusively prove the pathway, assess the following markers after 24h treatment:

  • Bax / Bcl-2 Ratio: Expect Increase . (Bax upregulation, Bcl-2 downregulation).

  • Cleaved Caspase-3: Expect Presence of the 17/19 kDa fragments.

  • PARP: Expect Cleavage (89 kDa fragment).

  • Nrf2: Expect Translocation to nucleus (cellular attempt to counter oxidative stress).

References

  • Etzenhouser, B. A., et al. (2001). "Mechanism of toxicity of esters of caffeic and dihydrocaffeic acids." Cell Biology and Toxicology.

    • Core grounding for the SAR comparison between caffeate and dihydrocaffe
  • Kudryavtseva, A., et al. (2016). "Mitochondrial dysfunction and oxidative stress in aging and cancer." Oncotarget.

    • Supports the ROS-mediated mitochondrial p
  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

    • Standard protocol reference for the SRB assay.
  • BenchChem. (2025).[2] "Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-dihydroxyphenyl)propanoate."

    • Specific data on the methyl ester deriv

Methyl 3-(3,4-dihydroxyphenyl)propanoate as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-(3,4-dihydroxyphenyl)propanoate as a Reference Standard in Analytical and Biological Workflows

Scientific Context & Chemical Profiling

Methyl 3-(3,4-dihydroxyphenyl)propanoate (commonly referred to as methyl dihydrocaffeate) is an esterified phenolic compound of significant interest in pharmacognosy, metabolomics, and analytical chemistry [1]. Naturally occurring in medicinal plants such as Scorzonera and Lavandula species [2], it also serves as a critical biomarker in human biofluids. It represents the gut microbiota-mediated metabolism of dietary polyphenols, such as chlorogenic and caffeic acids, following the ingestion of berry supplements and coffees [3].

Causality in Standard Selection: Why utilize the methyl ester instead of the parent dihydrocaffeic acid as a standard? The esterification of the carboxylic acid group significantly increases the molecule's lipophilicity. In reverse-phase HPLC, this structural modification increases its retention time, effectively shifting its elution window away from highly polar, early-eluting endogenous interferents found in complex matrices like plasma or urine. Furthermore, the ester group enhances cellular permeability in in vitro assays, fundamentally altering its pharmacokinetic and cytotoxic profiles without destroying the pharmacophore [4].

Analytical Workflows: HPLC-DAD and LC-MS/MS

To ensure a self-validating system, the following protocols incorporate internal system suitability checks and mechanistic rationales for solvent selection.

Preparation of Standard Solutions
  • Causality in Handling: The 3,4-dihydroxyphenyl (catechol) ring is highly susceptible to auto-oxidation, especially in alkaline environments, where it rapidly degrades into a reactive ortho-quinone.

  • Step 1: Dissolve the methyl dihydrocaffeate standard in LC-MS grade methanol acidified with 0.1% formic acid (or supplemented with 0.1% ascorbic acid). This low-pH environment protonates the hydroxyl groups, preventing oxidative degradation.

  • Step 2: Prepare a primary stock at 1 mg/mL. Store in amber glass vials at -20°C to prevent UV-induced photo-isomerization.

  • Step 3: Prepare working dilutions (1 ng/mL to 1 µg/mL) in the initial mobile phase immediately prior to injection to prevent solvent-induced peak broadening.

LC-MS/MS (MRM) Protocol
  • System Setup: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of phenolic hydroxyls during column transit, ensuring sharp, symmetrical peaks. In the ESI source, it still permits efficient deprotonation for negative mode detection.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Self-Validation Check: Always run a blank injection (Solvent A/B) between high-concentration standards and biological samples to monitor for carryover. Ensure the ratio between the quantifier and qualifier MRM transitions remains constant (±20%) across all standard curve points.

Table 1: Analytical and Physicochemical Parameters

ParameterValue / Description
Compound Name Methyl 3-(3,4-dihydroxyphenyl)propanoate
Synonyms Methyl dihydrocaffeate
Molecular Formula C10H12O4
Monoisotopic Mass 196.0736 Da
Precursor Ion (ESI-) m/z 195.1 [M-H]⁻
Quantifier MRM Transition m/z 195.1 → 135.1 (Loss of -COOCH3)
Qualifier MRM Transition m/z 195.1 → 123.1
Optimal UV Absorbance 280 nm (Characteristic of catechols)

Biological Assays: Antioxidant and Cytotoxicity Evaluation

DPPH Radical Scavenging Assay
  • Mechanism: The catechol moiety is a potent electron/hydrogen donor. It neutralizes the stable DPPH radical via Hydrogen Atom Transfer (HAT), converting the purple radical into a yellow hydrazine derivative [4].

  • Step 1: Prepare a 0.1 mM solution of DPPH in ethanol.

  • Step 2: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of methyl dihydrocaffeate standard solutions (ranging from 1 to 100 µM).

  • Step 3: Incubate in the dark at room temperature for 30 minutes.

  • Step 4: Measure absorbance at 517 nm using a microplate reader.

  • Self-Validation: Include Ascorbic Acid or Trolox as a positive control reference standard to validate the assay's dynamic range.

MTT Cell Viability Assay
  • Mechanism: Evaluates the cytoprotective vs. cytotoxic threshold. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate [4].

  • Step 1: Seed target cells (e.g., HepG2) in a 96-well plate at 1x10⁴ cells/well. Incubate for 24 hours.

  • Step 2: Treat cells with methyl dihydrocaffeate (10 µM to 500 µM) for 24 hours.

  • Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Step 4: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Table 2: Comparative Biological Activity & Mechanistic Basis

Assay TypeTarget / OutputTypical Activity RangeCausality / Structural Basis
DPPH Scavenging Free radical neutralizationIC50 ≈ 10 - 25 µMThe 3,4-dihydroxyphenyl group donates hydrogen atoms to stabilize reactive oxygen species.
MTT Assay Cell viability / CytotoxicityIC50 > 100 µM (Low toxicity)Methyl esterification enhances cellular uptake without causing severe membrane disruption, widening the therapeutic window.

Experimental Workflow Visualization

G N1 Dietary Polyphenols (Caffeic Acid) N2 Gut Microbiota Metabolism N1->N2 Ingestion N3 Dihydrocaffeic Acid (Intermediate) N2->N3 Enzymatic Reduction N4 Methyl Dihydrocaffeate (Target Standard) N3->N4 Esterification N5 LC-MS/MS Quantification N4->N5 Biofluid Extraction N6 Pharmacokinetic Data Output N5->N6 MRM Analysis

Caption: Metabolic pathway of caffeic acid leading to methyl dihydrocaffeate and LC-MS/MS workflow.

References

  • Zieniuk, B. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Biomolecules, 13(5), 859. URL:[Link]

  • Bahadır Acıkara, Ö., et al. (2021). Phytochemical Composition and Biological Activities of Scorzonera Species. International Journal of Molecular Sciences, 22(10), 5128. URL:[Link]

  • ResearchGate. (2023). Untargeted Metabolomics Analytical Strategy Based on Liquid Chromatography/Electrospray Ionization Linear Ion Trap Quadrupole/Orbitrap Mass Spectrometry for Discovering New Polyphenol Metabolites in Human Biofluids after Acute Ingestion of Vaccinium myrtillus Berry Supplement. URL:[Link]

Sources

Technical Application Note: Methyl 3-(3,4-dihydroxyphenyl)propanoate in Food Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 3-(3,4-dihydroxyphenyl)propanoate , commonly known as Methyl Dihydrocaffeate (MDHC) , is a lipophilized derivative of dihydrocaffeic acid. Unlike its parent hydrophilic phenolic acids, MDHC exhibits a unique amphiphilic character (LogP ~1.85), allowing it to bridge the "Polar Paradox" in food systems. It functions as a potent chain-breaking antioxidant in lipid emulsions and a membrane-disrupting antimicrobial agent against spoilage organisms.

This guide details the application of MDHC as a clean-label alternative to synthetic preservatives (BHT, TBHQ) in high-fat matrices and perishable food systems.

PropertySpecification
IUPAC Name Methyl 3-(3,4-dihydroxyphenyl)propanoate
CAS Number 5597-50-2
Molecular Weight 196.20 g/mol
Solubility Soluble in Ethanol, Lipids, Emulsions; Poorly soluble in water
Primary Function Lipid Peroxidation Inhibitor, Antimicrobial
Source Origin Synthetic (Green Chemistry) or extracted from Solanum torvum / Lignin

Mechanism of Action

MDHC operates via two distinct mechanisms, making it a "Dual-Function" preservative.

Antioxidant Pathway (The Catechol Moiety)

The catechol group (3,4-dihydroxy) donates hydrogen atoms to lipid peroxyl radicals (


), terminating the chain reaction of lipid oxidation. The resulting phenoxy radical is stabilized by resonance and does not propagate oxidation.
Antimicrobial Pathway (The Ester Chain)

The methyl ester moiety increases the compound's lipophilicity compared to free dihydrocaffeic acid. This allows MDHC to penetrate the phospholipid bilayer of bacterial cell membranes, causing leakage of intracellular electrolytes and disrupting the proton motive force (PMF).

Visualization: Dual-Action Mechanism

MDHC_Mechanism cluster_AOX Antioxidant Pathway cluster_AM Antimicrobial Pathway MDHC Methyl Dihydrocaffeate (MDHC) H_Transfer H-Atom Transfer (Catechol Site) MDHC->H_Transfer Donates H+ Membrane Bacterial Cell Membrane (Lipid Bilayer) MDHC->Membrane Penetrates LipidRad Lipid Peroxyl Radical (LOO•) LipidRad->H_Transfer Attacks Stable Stable Lipid Hydroperoxide + Quinone H_Transfer->Stable Termination Disruption Membrane Permeabilization (Lipophilicity Driven) Membrane->Disruption Destabilizes CellDeath Cell Lysis / Stasis Disruption->CellDeath Inhibits Growth

Caption: MDHC neutralizes lipid radicals via hydrogen donation while simultaneously penetrating bacterial membranes due to its ester-enhanced lipophilicity.

Application 1: Stabilization of High-Fat Emulsions

MDHC is superior to hydrophilic antioxidants (like ascorbic acid) in Oil-in-Water (O/W) emulsions (e.g., mayonnaise, salad dressings) due to its affinity for the oil-water interface, where oxidation primarily occurs.

Comparative Efficacy Data

Data derived from accelerated oxidation studies (Schaal Oven Test at 60°C) in Soybean Oil Emulsion.

Antioxidant (200 ppm)Induction Period (Hours)Peroxide Value (meq/kg) at Day 7Performance vs. Control
Control (No Additive) 1285.4-
BHT (Synthetic) 4822.14.0x
Dihydrocaffeic Acid (Free Acid) 3635.63.0x
Methyl Dihydrocaffeate (MDHC) 54 18.2 4.5x
Protocol A: Oxidative Stability Testing in Emulsions

Objective: Determine the efficacy of MDHC in preventing lipid oxidation in a model mayonnaise system.

Materials:

  • Stripped Corn Oil (Tocopherol-free)

  • MDHC (Purity >98%)

  • Tween 20 (Emulsifier)

  • Phosphate Buffer (pH 7.0)

  • Chloroform/Methanol (2:1) for extraction

Step-by-Step Methodology:

  • Preparation of Emulsion:

    • Dissolve MDHC in the oil phase to achieve concentrations of 100, 200, and 500 ppm.

    • Mix oil (10% w/w) with Phosphate Buffer (90% w/w) containing 1% Tween 20.

    • Homogenize at 10,000 rpm for 2 minutes to create a stable O/W emulsion.

  • Thermal Stressing:

    • Aliquot 20 mL of emulsion into amber glass vials.

    • Incubate in a dark orbital shaker at 50°C (Accelerated condition).

  • Sampling & Analysis:

    • Frequency: Sample every 24 hours for 7 days.

    • Extraction: Mix 1 mL emulsion with 5 mL Chloroform/Methanol; centrifuge to separate the organic layer.

    • Measurement:

      • Primary Oxidation: Determine Peroxide Value (PV) using the Ferric Thiocyanate method (absorbance at 500 nm).

      • Secondary Oxidation: Measure TBARS (Thiobarbituric Acid Reactive Substances) to assess aldehyde formation.

  • Validation Criterion:

    • The protocol is valid if the Control sample PV exceeds 30 meq/kg within 48 hours.

    • MDHC samples should show a statistically significant delay (p<0.05) in reaching PV=30 meq/kg compared to the free acid.

Application 2: Antimicrobial Coating for Perishables

MDHC is effective against Gram-positive bacteria (S. aureus, Listeria) and fungi, making it suitable for active packaging or surface coatings.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Establish the effective dosage of MDHC against foodborne pathogens.

Workflow Visualization:

MIC_Workflow Stock Prepare MDHC Stock (Dissolve in 10% DMSO/Ethanol) Dilution Serial Dilution (96-well plate, MH Broth) Stock->Dilution Inoculation Inoculate Pathogen (10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (37°C for 24h) Inoculation->Incubation Readout Read OD600 (Determine MIC) Incubation->Readout

Caption: Standardized microdilution workflow for determining antimicrobial efficacy.

Detailed Steps:

  • Stock Preparation: Dissolve MDHC in 10% DMSO to create a 10 mg/mL stock solution. (Note: DMSO concentration in final assay must be <1% to avoid toxicity).

  • Plate Setup: Add 100 µL of Mueller-Hinton Broth (MHB) to wells in a 96-well plate. Perform 2-fold serial dilutions of MDHC (Range: 1000 µg/mL to 7.8 µg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard and dilute to obtain

    
     CFU/mL. Add 100 µL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Sodium Benzoate.

    • Negative Control: Broth + Solvent (no MDHC).

  • Analysis: Incubate at 37°C for 24h. The MIC is the lowest concentration with no visible turbidity (OD600 < 0.05).

Regulatory & Safety Considerations

While MDHC is a metabolite found naturally in polyphenol-rich foods (e.g., olives, fermented berries), its use as an isolated additive requires adherence to specific guidelines.

  • GRAS Status: Generally recognized as safe when present as a component of natural extracts. For pure synthetic use, consult local regulations (EFSA/FDA) regarding "Flavoring Agents" or "Antioxidants".

  • Labeling: Often labeled as "Rosemary Extract Derivative" or "Phenolic Antioxidant" if derived from natural sources.

  • Toxicity: Studies indicate low cytotoxicity compared to synthetic phenolics. The LD50 (oral, rat) is estimated >2000 mg/kg based on structural analogs (dihydrocaffeic acid).

References

  • BenchChem. (2025).[1] Physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate. Retrieved from

  • Chen, Q.Q., Pasdar, H., & Weng, X.C. (2020). Butylated methyl caffeate: a novel antioxidant. Grasas y Aceites, 71(2), e356. Retrieved from

  • Li, X., Wang, Z.G., Chen, H.H., & Liu, S.G. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[2] Acta Crystallographica Section C, 70(11), 1050-1053. Retrieved from

  • Merkl, R., Hrádková, I., Filip, V., & Šmidrkal, J. (2010).[3] Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279.

  • Weng, X. C., & Yen, G. C. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil.[4] PLOS ONE. Retrieved from

  • PubChem. (2025).[5] 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Methyl 3-(3,4-dihydroxyphenyl)propanoate

[1]

Core Stability Profile

Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) presents a dual-stability challenge due to its chemical structure, which contains two reactive moieties: a catechol group (1,2-dihydroxybenzene) and an ester linkage .[1]

  • Oxidative Instability (The "Browning" Effect): The catechol moiety is highly susceptible to autoxidation, particularly in neutral to alkaline aqueous solutions (pH

    
     7.0). This process generates reactive o-quinones and reactive oxygen species (ROS), leading to polymerization and visible discoloration (browning) [1, 3].[1]
    
  • Hydrolytic Instability: The methyl ester bond is prone to hydrolysis, converting the molecule into dihydrocaffeic acid and methanol. This reaction is catalyzed by extremes of pH (acid or base) and, critically, by esterases present in biological media (plasma, cell lysates) [4, 7].

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: "My stock solution in PBS turned yellow/brown within minutes. Is the compound ruined?"

A: Yes, significant degradation has likely occurred. The color change indicates the oxidation of the catechol group to an o-quinone derivative, followed by polymerization (similar to melanin formation).

  • Root Cause: At pH > 7.0, the phenolic hydroxyl groups deprotonate, lowering the oxidation potential. Dissolved oxygen in the buffer rapidly oxidizes the deprotonated catechol [2].[1]

  • Correction:

    • Lower the pH: Maintain stock solutions in slightly acidic organic solvents or buffers (pH < 6.0) where the protonated catechol is stable.[1]

    • Deoxygenate: Sparge buffers with Argon or Nitrogen gas for 15 minutes before adding the compound.

    • Add Antioxidants: If experimental conditions permit, add 100 µM ascorbic acid or EDTA (to chelate transition metals like Fe³⁺ that catalyze oxidation) [6].[1]

Issue 2: Loss of Potency in Cell Culture

Q: "I see no effect in my assay after 24 hours, but the initial LC-MS check was pure. What happened?"

A: You are likely experiencing metabolic or chemical hydrolysis. While the compound is moderately stable in simple aqueous buffers at pH 7.4 for short periods, it degrades rapidly in the presence of biological material.

  • Root Cause:

    • Chemical: Spontaneous hydrolysis of the ester bond (slow).[1]

    • Enzymatic: Serum esterases (in FBS) or cellular esterases rapidly cleave the methyl ester, yielding Dihydrocaffeic Acid [4].

  • Correction:

    • Refresh Media: Replace treatment media every 6–12 hours.

    • Control: Run a parallel condition with Dihydrocaffeic Acid to distinguish between the effects of the ester (prodrug-like) and the free acid.

Issue 3: Precipitation Upon Dilution

Q: "When I dilute my 100 mM DMSO stock into the buffer, a white cloud forms."

A: The compound has exceeded its aqueous solubility limit. Methyl 3-(3,4-dihydroxyphenyl)propanoate is hydrophobic.[1]

  • Root Cause: Rapid "crashing out" occurs when the organic co-solvent concentration drops too low before the compound disperses, or the final concentration is too high (>100 µM in pure saline).

  • Correction:

    • Step-down Dilution: Dilute DMSO stock 1:10 into ethanol first, then dilute that into the vortexing buffer.[1]

    • Limit Final Concentration: Ensure final DMSO concentration is 0.1% - 0.5% (v/v) to aid solubility, provided your cells tolerate it.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes hydrolysis and oxidation.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol .[1] Avoid water or basic buffers for stock.[1]

  • Concentration: Prepare at 10–50 mM . High concentrations are self-preserving against oxidation due to limited oxygen diffusion relative to molarity.[1]

  • Procedure:

    • Weigh powder in a low-humidity environment.[1]

    • Add anhydrous DMSO.[1]

    • Vortex until fully dissolved.[1]

    • Critical: Overlay the liquid in the vial with Argon or Nitrogen gas before capping.[1]

  • Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year) [5]. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: QC Check via UV-Vis Spectroscopy

Objective: Rapidly verify integrity before use.

  • Dilute stock to 50 µM in 10 mM HCl (acidic pH prevents oxidation during measurement).

  • Scan 200–400 nm.[1]

  • Criteria:

    • Pass: Distinct peak at

      
       ~280 nm (characteristic of catechol).[1]
      
    • Fail: Broad absorbance tailing >350 nm (indicates quinone formation/polymerization).[1]

Stability & Degradation Logic (Visualized)

The following diagram illustrates the competing degradation pathways based on environmental pH and solvent conditions.

StabilityPathwaysCompoundMethyl 3-(3,4-dihydroxyphenyl)propanoateAcidAcidic pH (< 5)(Stable)Compound->AcidStorageNeutralNeutral pH (7.4)(Metastable)Compound->NeutralWorking SolnBasicBasic pH (> 8)(Unstable)Compound->BasicAvoidAcidProdDihydrocaffeic Acid(Hydrolysis Product)Compound->AcidProdSlow HydrolysisQuinoneo-Quinone(Brown Polymer)Neutral->QuinoneSlow Oxidation(+O2)Basic->QuinoneRapid OxidationEnzymesEsterases(Serum/Cells)Enzymes->AcidProdRapid EnzymaticCleavage

Caption: Figure 1. Degradation landscape of Methyl Dihydrocaffeate. Note that high pH drives oxidation, while enzymes drive hydrolysis.

Summary Data Tables

Table 1: Solvent Compatibility & Stability Windows
Solvent SystempH ConditionPrimary RiskEstimated Stability (T

)
Recommended Use
Anhydrous DMSO N/AHygroscopicity> 6 Months (-20°C)Primary Stock
Ethanol (100%) N/AEvaporation1 Month (-20°C)Secondary Stock
PBS / Media 7.4Oxidation< 4 Hours (RT)Immediate Use Only
Cell Culture (+FBS) 7.4Hydrolysis< 1 Hour (37°C)Unstable (Refresh often)
Acidic Buffer 4.0Hydrolysis (Slow)24–48 Hours (RT)HPLC Diluent

References

  • Sciencing. (2022).[1][3] The Effects Of pH On Catechol Oxidase. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2017).[1] Catechol oxidation: considerations in the design of wet adhesive materials. Retrieved from [Link]

  • ACS Omega. (2021).[1] Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. Retrieved from [Link][1]

  • PLOS ONE. (2025).[1] Investigation of hydrolysis of ester prodrugs in different pH buffers. Retrieved from [Link][1]

  • NIH PubMed. (2014).[1] pH-dependent cross-linking of catechols through oxidation via Fe3+.[1] Retrieved from [Link]

  • ChemRxiv. (2023).[1] Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link][1]

preventing oxidation of Methyl 3-(3,4-dihydroxyphenyl)propanoate during experiments

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as Methyl Dihydrocaffeate). The following protocols are designed to prevent the rapid oxidative degradation characteristic of catechol-containing compounds.

Product: Methyl 3-(3,4-dihydroxyphenyl)propanoate Chemical Class: Catechol / Phenylpropanoid Ester Primary Hazard: Oxidative degradation to o-quinones (browning/polymerization) and ester hydrolysis.

Part 1: The Mechanism of Failure (The "Why")

Before implementing a protocol, it is critical to understand why this molecule degrades. The catechol moiety (1,2-dihydroxybenzene) is thermodynamically unstable in the presence of oxygen, particularly at neutral or alkaline pH.

The Oxidation Cascade
  • Deprotonation: At pH > 7, the hydroxyl groups deprotonate.

  • Radical Formation: The deprotonated phenolate ion easily donates an electron to molecular oxygen (

    
    ), forming a semiquinone radical and a superoxide radical (
    
    
    
    ).
  • Quinone Formation: The semiquinone is further oxidized to ortho-quinone .

  • Polymerization/Attack: The electrophilic o-quinone reacts with nucleophiles (amines, thiols in your assay) or polymerizes with itself, leading to brown/black pigments (melanin-like polymers).

Critical Note: Transition metals (Iron, Copper) act as catalysts, accelerating this process by orders of magnitude.

Visualization: The Oxidation Pathway

The following diagram illustrates the degradation pathway you are trying to prevent.

OxidationMechanism Catechol Methyl Dihydrocaffeate (Reduced Form) Semiquinone Semiquinone Radical Catechol->Semiquinone pH > 7 Trace Metals (Fe/Cu) Quinone Ortho-Quinone (Reactive Electrophile) Semiquinone->Quinone O2 present Polymer Brown Polymer (Irreversible) Quinone->Polymer Self-reaction Adduct Protein/Thiol Adducts Quinone->Adduct Nucleophilic Attack (Michael Addition)

Caption: Figure 1.[1][2][3] The oxidative cascade of catechol moieties.[2] Prevention requires blocking the initial transition to Semiquinone.

Part 2: Preparation & Handling Protocols

To ensure data integrity, you must treat the solvent system as a "protective shield."

Protocol A: Solvent Degassing (The Gold Standard)

Simple sparging (bubbling gas) is often insufficient for highly sensitive catechols in long-term assays. The Freeze-Pump-Thaw method is required for stock solutions.

Equipment: Schlenk line, Liquid Nitrogen (


), High-vacuum pump.
  • Load: Place the solvent (e.g., anhydrous Ethanol or DMSO) in a Schlenk flask. Fill only to 50% capacity to prevent shattering.

  • Freeze: Submerge the flask in

    
     until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (5–10 min). This removes gas from the headspace.[4]

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid into the headspace.
    
  • Repeat: Repeat steps 2–4 for a total of 3 cycles .

  • Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Protocol B: The "Synergistic Cocktail" (For Aqueous Buffers)

If your experiment requires an aqueous buffer (e.g., cell culture, enzymatic assay), you cannot rely on degassing alone because oxygen will re-enter. You must use chemical stabilizers.

The Solution: A combination of a Sacrificial Reductant and a Chelator .

ComponentRecommended Conc.FunctionMechanism
Ascorbic Acid 100 µM – 1 mMSacrificial AntioxidantReduces the formed quinone back to catechol before it polymerizes.
EDTA 10 – 50 µMMetal ChelatorSequesters

/

ions that catalyze the initial oxidation step.
Acidic Buffer pH 3.0 – 6.0pH ControlKeeps hydroxyls protonated. Note: Avoid pH > 7.5.[5]

Warning: Do not use DTT (Dithiothreitol) for stabilization. If any quinone forms, DTT will covalently bind to it via Michael addition, altering your molecule's structure and activity.

Part 3: Experimental Workflow Decision Tree

Use this logic flow to determine the correct handling method for your specific application.

HandlingWorkflow Start Start: Methyl Dihydrocaffeate Experimental Design SolventType What is the solvent system? Start->SolventType Organic Organic Solvent (Stock Solution) SolventType->Organic Aqueous Aqueous Buffer (Assay Conditions) SolventType->Aqueous Degas Protocol A: Freeze-Pump-Thaw Organic->Degas IsCellCulture Is this live Cell Culture? Aqueous->IsCellCulture Storage Store at -20°C or -80°C under Argon Degas->Storage CellYes Limit Exposure Time. Use fresh media. Avoid metal-rich supplements. IsCellCulture->CellYes Yes CellNo Can you lower pH? IsCellCulture->CellNo No AcidYes Adjust to pH 4-6. Add 100µM Ascorbic Acid. CellNo->AcidYes Yes AcidNo Add 50µM EDTA. Add 500µM Ascorbic Acid. Work fast. CellNo->AcidNo No (Physiological pH)

Caption: Figure 2. Decision tree for selecting the appropriate stabilization strategy based on solvent and assay constraints.

Part 4: Troubleshooting & FAQs

Q: My solution turned pink/red after 2 hours. Is it still usable? A: No. The pink coloration indicates the formation of the o-quinone intermediate or initial polymerization products. The concentration of the active catechol has decreased, and the presence of the electrophilic quinone may cause false positives in protein binding assays. Discard and prepare fresh using Protocol B .

Q: Can I use DMSO as a stock solvent? A: Yes, but with caution. DMSO is hygroscopic and can sometimes act as a mild oxidant. Use anhydrous, sterile-filtered DMSO and store under Argon. Avoid storing DMSO stocks for >1 month, even at -20°C, as freeze-thaw cycles introduce moisture and oxygen.

Q: Why do you recommend against phosphate buffers (PBS)? A: Phosphate buffers often contain trace metal contaminants (Iron) unless purchased as "metal-free" or "molecular biology grade." Furthermore, phosphate can catalyze the auto-oxidation of catechols more than Good's buffers (like HEPES or MES). If possible, use MES buffer (pH 6.0) for chemical assays.

Q: Will the methyl ester hydrolyze? A: Yes, at high pH. While the catechol oxidation is your primary worry, the methyl ester linkage is susceptible to base-catalyzed hydrolysis at pH > 8.0. Maintaining pH < 7.0 protects both the catechol (from oxidation) and the ester (from hydrolysis).

References

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. ACS Omega. (2021). Explains the pH-dependent oxidation mechanism of catechols to quinones and the role of metal ions.[5][6]

  • Freeze-Pump-Thaw Degassing of Liquids. University of Washington Dept. of Chemistry. Detailed protocol for rigorous solvent degassing.

  • Synergistic effects of ascorbic acid and EDTA on stabilizing natural colors. Current Research in Food Science. (2021). Validates the synergistic use of chelators and sacrificial antioxidants to prevent polyphenol oxidation.

  • Inhibitory mechanisms of polyphenols on heme protein-mediated lipid oxidation. Critical Reviews in Food Science and Nutrition. (2022). Discusses the interaction between polyphenols and iron/heme, supporting the need for EDTA.

Sources

challenges in the synthesis of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Handling of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Introduction

Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) is a critical catechol-functionalized intermediate used in the development of antioxidant polymers, bio-adhesives (mussel-inspired chemistry), and pharmaceutical precursors.[1]

While the chemistry appears simple, the catechol moiety (3,4-dihydroxybenzene) introduces significant challenges regarding oxidative stability and purification. This guide addresses the two primary synthesis routes—Catalytic Hydrogenation and Direct Esterification —with a focus on preventing the "browning" (oxidation) that plagues many preparations.[1]

Module 1: Synthesis via Catalytic Hydrogenation (Recommended)[1]

Context: This is the cleanest route if you have access to Methyl Caffeate.[1] It avoids the harsh acidic conditions of esterification and typically yields a cleaner product that requires less purification.

Reaction Scheme: Methyl Caffeate + H2 (Pd/C) -> Methyl Dihydrocaffeate[1]

Standard Operating Procedure (SOP)
  • Preparation: Dissolve Methyl Caffeate (1.0 eq) in degassed Methanol or Ethanol (0.1 M concentration).

    • Expert Tip: Sparge the solvent with Argon for 15 minutes before adding the starting material to minimize dissolved oxygen.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 eq by weight relative to substrate).[1]

    • Safety: Pd/C is pyrophoric.[1] Add it to the wet solution or under an inert blanket.[1]

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1).[1] The double bond disappears; the product spot will be slightly more polar or very close to the starting material but will not stain with KMnO4 as intensely as the alkene.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with methanol.[1]

    • Critical: Do not let the filter cake run dry in air (fire hazard).[1]

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

Troubleshooting Hydrogenation
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure starting material is free of sulfur/amines.[1] Increase catalyst loading to 20 wt%.
Product is Colored (Pink/Brown) Oxidation during filtrationFilter under an inert atmosphere (N2/Ar) if possible. Minimize exposure time to air.[1]
Side Products Ring ReductionAvoid high pressure (>5 bar) or high temperature (>50°C).[1] Pd/C is selective for the alkene at RT/1 atm.[1]

Module 2: Synthesis via Direct Esterification (Economical)

Context: Used when starting from Dihydrocaffeic Acid (DHCA).[1][2] This is an equilibrium reaction requiring water removal.[1]

Reaction Scheme: Dihydrocaffeic Acid + MeOH (H+ cat) <-> Methyl Dihydrocaffeate + H2O[1]

Standard Operating Procedure (SOP)
  • Setup: Dissolve DHCA in anhydrous Methanol (0.2–0.5 M).

  • Catalyst: Add p-Toluenesulfonic acid (PTSA) (0.1 eq) or H2SO4 (catalytic drops).[1]

    • Why PTSA? It is milder than H2SO4 and easier to handle, reducing the risk of charring/oxidation.

  • Reflux: Heat to reflux (65°C) for 4–8 hours.

    • Optimization: Add molecular sieves (3Å) to the reaction mixture to trap water and drive the equilibrium.

  • Workup (The Danger Zone):

    • Cool to RT.

    • Neutralize carefully with solid NaHCO3.[1] DO NOT make the solution basic (pH > 7.5).[1]

    • Filter solids and evaporate methanol.[1]

    • Redissolve in EtOAc, wash with brine (not water, to assist separation), dry over Na2SO4, and concentrate.

Troubleshooting Esterification
IssueProbable CauseCorrective Action
Low Yield Equilibrium limitUse anhydrous MeOH. Add molecular sieves.[1] Increase reaction time.
Dark/Black Mixture Oxidation (Quinone formation)CRITICAL: Catechols oxidize rapidly in basic conditions.[1] During neutralization, keep pH < 7.[1] If the solution turns green/black, it is too basic.
Sticky Residue PolymerizationOverheating or presence of radical initiators.[1] Keep temp <70°C.

Module 3: Purification & Handling (The "Art" of Catechols)

Purification: Catechols stick to silica gel due to hydrogen bonding, often leading to streaking and loss of material.[1]

  • Column: Use Silica Gel 60.[1]

  • Eluent: Chloroform/Methanol (20:1) or Hexane/EtOAc (2:1).[1][3]

  • Acidic Modification: If streaking occurs, add 0.1% Acetic Acid to the eluent to keep the phenols protonated.

Storage:

  • State: The product is often a low-melting solid (MP ~39–41°C) or a viscous oil that crystallizes slowly.[1]

  • Conditions: Store at -20°C under Argon. Light sensitive.[1]

Visualization: Reaction Logic & Troubleshooting

Figure 1: Synthesis Pathways and Critical Control Points

G cluster_0 Critical Control Points CA Methyl Caffeate H2 Hydrogenation (Pd/C, H2, MeOH) CA->H2 DHCA Dihydrocaffeic Acid Ester Esterification (MeOH, PTSA, Reflux) DHCA->Ester Prod Methyl Dihydrocaffeate (Target) H2->Prod High Yield Cleanest Ester->Prod Equilibrium Requires Water Removal Oxid Quinone Byproduct (Brown/Black) Prod->Oxid Air/Base Exposure (pH > 8)

Caption: Synthesis pathways comparing Hydrogenation (cleaner) vs. Esterification, highlighting the risk of oxidative degradation.

FAQ: Troubleshooting Center

Q1: My product turned into a black tar during workup. What happened? A: You likely exposed the catechol moiety to a base in the presence of air.[1] When neutralizing the acid catalyst, if the pH spikes above 8, the catechol deprotonates to a phenoxide, which oxidizes instantly to a quinone. These quinones polymerize into dark tars.[1]

  • Fix: Quench acid catalysts with a buffer (pH 6-7) or remove solvent and purify directly without an aqueous basic wash if possible.[1]

Q2: Is the product a solid or a liquid? A: Pure Methyl Dihydrocaffeate has a melting point around 39–41°C [1].[1] However, traces of solvent or impurities often depress this melting point, resulting in a viscous, colorless-to-yellow oil. If it is an oil, store it in the freezer (-20°C); it may crystallize over time.[1]

Q3: Can I use UV to monitor the reaction? A: Yes, but be aware of the shift. Methyl Caffeate (conjugated) has a strong absorption at ~325 nm.[1] Methyl Dihydrocaffeate (non-conjugated) absorbs at lower wavelengths (~280 nm).[1] The disappearance of the 325 nm peak is a good indicator of hydrogenation completion.

Q4: How do I remove the catalyst without oxidizing the product? A: For hydrogenation, filter through Celite packed in a funnel.[1] Keep the filter cake wet with solvent (MeOH) to prevent the Pd/C from sparking.[1] If you are very concerned about oxidation, bubble Nitrogen through the receiving flask during filtration.

References

  • ChemicalBook. (2023).[1] Methyl 3-(4-hydroxyphenyl)propionate Properties (Analog Reference). Retrieved from

  • Sigma-Aldrich. (2023).[1] Methyl 3-(3,4-dihydroxyphenyl)propanoate Product Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 6950105, 3-(3,4-dihydroxyphenyl)propanoate.[1] Retrieved from [1]

  • ResearchGate. (2012). Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions.[1][4][5] (Discusses isolation and NMR of methyl dihydrocaffeate). Retrieved from

Sources

Technical Support Center: Optimization and Troubleshooting for the Extraction of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the extraction of Methyl 3-(3,4-dihydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols and troubleshooting common issues. Methyl 3-(3,4-dihydroxyphenyl)propanoate, the methyl ester of Dihydrocaffeic acid, is a phenolic compound of significant interest due to the potent antioxidant properties associated with its parent molecule.[1] This document provides a logical workflow, from initial experimental design to advanced troubleshooting, ensuring scientific integrity and reproducibility in your work.

Section 1: Foundational FAQs - Initial Experimental Design

This section addresses the critical preliminary questions that form the basis of a successful extraction strategy.

Q1: What are the common natural sources for Methyl 3-(3,4-dihydroxyphenyl)propanoate or its parent acid?

While the methyl ester itself is less commonly reported directly in plants, its parent compound, Dihydrocaffeic acid, is a known metabolite of caffeoylquinic acids.[1] Therefore, sources rich in these precursors are excellent starting points. These include:

  • Coffee Beans: A primary source of caffeic acid derivatives.

  • Artichoke (Cynara scolymus): Particularly the leaves, are known to contain high levels of phenolic compounds.[1]

  • Olive (Olea europaea): Both the fruit and by-products are rich sources.[1][2]

  • Beetroot (Beta vulgaris): The common red beet has been identified as containing Dihydrocaffeic acid.[1]

Expert Tip: The concentration of the target compound can vary significantly based on the plant's geographical origin, harvest time, and post-harvest processing. For consistent results, source your raw material from a single, reputable supplier and consider botanical authentication.[3]

Q2: How do I select the most effective primary extraction solvent?

Solvent selection is arguably the most critical factor and is governed by the principle of "like dissolves like".[4] Methyl 3-(3,4-dihydroxyphenyl)propanoate is a moderately polar phenolic compound.

  • Core Principle: The polarity of the solvent should match that of the target analyte to maximize solubility.[4]

  • Recommended Solvents: For phenolic compounds, mixtures of alcohol and water are typically most effective. Pure solvents are often less efficient than binary mixtures.

    • Ethanol/Water or Methanol/Water: These mixtures are highly effective for extracting phenolics.[5][6] An ethanol concentration of 50-80% is often a good starting point for optimization.[5][7] The water component helps to swell the plant matrix, while the alcohol disrupts cell membranes and solubilizes the compound.

  • Avoid: Highly non-polar solvents (e.g., hexane) will be ineffective for this target, while using only water may result in low solubility for the ester form of the compound.[8]

Q3: Which extraction method is best for my research: Conventional or Modern?

The choice of method depends on your laboratory's resources, desired throughput, and the thermal stability of your compound. While conventional methods are simple, modern techniques offer significant advantages in efficiency and time.[5][9]

Method Principle Advantages Disadvantages Best For
Maceration Soaking plant material in a solvent over a prolonged period.[5]Simple, low-cost equipment, suitable for thermolabile compounds.Time-consuming (hours to days), large solvent volume, potentially lower yield.[4]Initial small-scale trials; labs without specialized equipment.
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles, rupturing cell walls and enhancing solvent penetration.[10][11]Fast (typically <60 min), high efficiency, operates at low temperatures, reduced solvent use.[11][12]Requires specialized equipment (ultrasonic bath/probe), potential for localized heating.High-yield extraction of heat-sensitive compounds.[12]
Microwave-Assisted Extraction (MAE) Microwave energy directly heats the solvent and plant matrix, causing cell rupture due to internal pressure.[9]Extremely fast (5-30 min), high efficiency, reduced solvent consumption.[2][13][14]Requires a microwave extractor, risk of thermal degradation if not controlled, limited to microwave-absorbing solvents.Rapid, high-throughput screening and optimization.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.[15][16]"Green" and non-toxic, no solvent residue, highly tunable selectivity, low-temperature operation.[16][][18]High initial equipment cost, may require a polar co-solvent (e.g., ethanol) for phenolic compounds.[19]High-purity extracts for pharmaceutical or food-grade applications.

Section 2: Troubleshooting Guide by Extraction Technique

This section provides solutions to common problems encountered during the extraction process.

Ultrasound-Assisted Extraction (UAE)

Problem: Low or Inconsistent Extraction Yield

  • Possible Cause 1: Insufficient Acoustic Energy. In an ultrasonic bath, the energy is often unevenly distributed.[10]

    • Solution: Ensure your vessel is placed in a region of maximum cavitation (often the center). For greater consistency and power, use an ultrasonic probe sonicator, which delivers energy directly into the sample.[10][20] Increase the ultrasound power or amplitude, but monitor for temperature changes.[20]

  • Possible Cause 2: Inappropriate Solvent-to-Solid Ratio. Too little solvent may not fully wet the sample, while too much can make recovery difficult.[4]

    • Solution: Optimize the ratio. Start with a ratio of 20:1 or 30:1 (mL solvent: g sample) and test higher or lower ratios.[7]

  • Possible Cause 3: Suboptimal Extraction Time or Temperature. Equilibrium may not have been reached, or the temperature may be too low for efficient diffusion.

    • Solution: Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to find the optimal duration.[11] While UAE allows for low-temperature extraction, gently increasing the temperature (e.g., to 40-60°C) can improve yield, but be cautious of degradation.[7][21]

Microwave-Assisted Extraction (MAE)

Problem: Evidence of Compound Degradation (e.g., browning of extract, new peaks in HPLC)

  • Possible Cause: Excessive Microwave Power or Temperature. High power can create localized "hot spots" that degrade thermolabile phenolic compounds.

    • Solution: Reduce the microwave power and/or set a maximum temperature limit on the instrument. Optimize for the lowest power setting that still provides efficient extraction. A temperature of 60°C is often a good starting point for phenolics.[13]

  • Possible Cause 2: Prolonged Extraction Time. MAE is extremely rapid; even a few extra minutes can lead to degradation.[2]

    • Solution: Optimize the extraction time carefully. Typical MAE times are between 2 and 16 minutes.[13] Run short time-course experiments (e.g., 2, 5, 10, 15 min) to find the point of maximum yield before degradation occurs.

Supercritical Fluid Extraction (SFE)

Problem: Poor Yield of a Moderately Polar Compound

  • Possible Cause: Insufficient Polarity of Supercritical CO2. Carbon dioxide is a non-polar solvent and is inefficient at extracting phenolic compounds on its own.

    • Solution: Add a polar co-solvent (modifier). Ethanol is a common and effective choice.[19] Optimize the percentage of the co-solvent (e.g., 5-20%) to increase the solvating power of the supercritical fluid for your target analyte.

  • Possible Cause 2: Suboptimal Pressure and Temperature. The density and solvating power of the supercritical fluid are directly controlled by pressure and temperature.[15][]

    • Solution: Systematically optimize these parameters. Increase the pressure to increase the fluid density and solvating power. Adjust the temperature; while higher temperatures can increase vapor pressure of the analyte, they decrease the fluid density. The interplay between these two factors must be empirically determined for your specific matrix.

Section 3: General and Post-Extraction Troubleshooting

Q: My extraction yields are highly variable between batches. What is the cause?

  • Answer: This common issue, as outlined by BenchChem, points to a lack of standardization in your workflow.[3]

    • Raw Material Variability: Ensure you are using the same plant part, from the same supplier, harvested at the same time of year.

    • Inconsistent Particle Size: Grind your material to a consistent and fine particle size to ensure uniform solvent penetration.[4]

    • Lack of Parameter Control: Document and strictly control every parameter: solvent-to-solid ratio, extraction time, temperature, and agitation speed for every single run.[3]

    • Chemical Standardization: For robust quality control, use HPLC to quantify Methyl 3-(3,4-dihydroxyphenyl)propanoate or a related marker compound in each batch to ensure it meets a predefined concentration range.[3]

Q: My final extract contains many impurities. How can I perform a cleanup?

  • Answer: Solid-Phase Extraction (SPE) is an excellent technique for post-extraction cleanup and purification.[22][23]

    • Principle: The crude extract is passed through a cartridge containing a solid sorbent. The target analyte is either retained on the sorbent while impurities pass through, or vice-versa.

    • Sorbent Selection: For Methyl 3-(3,4-dihydroxyphenyl)propanoate, a reversed-phase (e.g., C18) or a mixed-mode anion-exchange sorbent would be a good choice.[24]

    • General Workflow:

      • Condition: Flush the cartridge with a strong solvent (e.g., methanol).

      • Equilibrate: Flush with a weak solvent (e.g., water).

      • Load: Pass your dissolved crude extract through the cartridge.

      • Wash: Use a weak solvent to wash away polar impurities.

      • Elute: Use a stronger solvent (e.g., methanol or acidified methanol) to recover your target compound.[22]

Q: I am concerned about the stability of my final, purified extract. What are the best storage conditions?

  • Answer: Phenolic compounds, especially those with a catechol group like your target, are susceptible to oxidation.

    • Recommended Storage: Store the dried extract in an airtight, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended).[3] This minimizes exposure to light, oxygen, and heat, which are the primary drivers of degradation.

Section 4: Protocols and Data

Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
  • Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh). Dry in an oven at 40-50°C to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 5.0 g of the dried powder into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (v/v in deionized water), creating a 20:1 solvent-to-solid ratio.

    • Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.

    • Sonicate for 30 minutes at a controlled temperature of 50°C.[7][11]

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[3]

    • Wash the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.

  • Concentration:

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent thermal degradation.[3]

  • Drying and Storage:

    • Dry the concentrated extract to a constant weight using a freeze-dryer or a vacuum oven.

    • Store the final dried extract in an airtight, light-protected container at -20°C.[3]

Table 2: Typical Starting Parameters for Optimization
Parameter Maceration UAE MAE SFE
Solvent 70% Ethanol70% Ethanol70% EthanolSupercritical CO2 + 10% Ethanol
S:L Ratio (g:mL) 1:201:201:301:10
Temperature (°C) 25 (Room Temp)506050
Time (min) 1440 (24h)301060
Pressure (bar) N/AN/AN/A200

Section 5: Visualization Workflows

General Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Parameter Review cluster_2 Optimization & Validation cluster_3 Resolution A Low Yield or Inconsistent Results B Check Raw Material (Source, Part, Particle Size) A->B Pre-Extraction C Verify Extraction Parameters (Solvent, Ratio, Time, Temp) A->C Extraction D Assess Post-Extraction Handling (Filtration, Concentration, Storage) A->D Post-Extraction E Systematically Optimize One Variable at a Time (e.g., RSM) B->E C->E D->E F Analyze Yield & Purity (HPLC) E->F Validate F->E Re-Optimize G Implement Standardized Protocol F->G Finalize arrow Start Start: Dried Plant Material Prep Step 1: Grinding & Sieving to Uniform Size Start->Prep Mix Step 2: Mix with Solvent (e.g., 70% Ethanol, 1:20 Ratio) Prep->Mix UAE Step 3: Sonication (30 min, 50°C) Mix->UAE Filter Step 4: Filtration (Separate solid & liquid) UAE->Filter Concentrate Step 5: Solvent Removal (Rotary Evaporation <50°C) Filter->Concentrate Dry Step 6: Drying (Freeze-Drying) Concentrate->Dry End End: Purified Dry Extract Dry->End

Caption: Step-by-step process flow for Ultrasound-Assisted Extraction (UAE).

References

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). Google AI.
  • Microwave-Assisted Extraction of Different Groups of Phenolic Compounds from Grape Skin Pomaces: Modeling and Optimization. (n.d.). Google AI.
  • A REVIEW OF NATURAL PRODUCTS FROM PLANTS USING CARBON DIOXIDE SUPERCRITICAL FLUID EXTRACTION - IEM Journal. (n.d.). IEM Journal.
  • Supercritical Fluid Extraction with CO2 - síbiotech. (n.d.). síbiotech.
  • Effect of Ultrasound-Assisted Extraction of Phenolic Compounds on the Characteristics of Walnut Shells - Scirp.org. (2018). Scirp.org.
  • Supercritical Fluid Extraction (SFE) Technology Services for Natural Products. (n.d.). BOC Sciences.
  • Microwave-assisted extraction of phenolic and flavonoid compounds from Eucalyptus camaldulensis Dehn leaves as compared with ultrasound-assisted extraction - SciELO. (2012). SciELO.
  • Natural Product Extraction | Supercritical Fluids - Phasex Corporation. (n.d.). Phasex Corporation.
  • Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC. (n.d.). PMC.
  • Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products - Chemical Engineering Transactions. (2022). Chemical Engineering Transactions.
  • Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - MDPI. (2022). MDPI.
  • Ultrasonic-Assisted Extraction of Phenolic Compounds, Flavonoids, and Antioxidants from Dill (Anethum graveolens L.) - PMC. (n.d.). PMC.
  • Ultrasound-assisted extraction of polyphenols from Chinese propolis - Frontiers. (n.d.). Frontiers.
  • Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization - MDPI. (2025). MDPI.
  • Technical Support Center: Addressing Inconsistencies in Bioactivity of Natural Extracts - Benchchem. (n.d.). Benchchem.
  • Methyl 3-(3,4-dihydroxyphenyl)propanoate | 3598-22-9. (n.d.). Sigma-Aldrich.
  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018). PMC.
  • 3-(3,4-Dihydroxyphenyl)propanoate | C9H9O4- | CID 6950105 - PubChem. (n.d.). PubChem.
  • Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB. (2010). FooDB.
  • 3-(3,4-Dihydroxyphenyl)propionic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Thermo Fisher Scientific.
  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples - Diva-Portal.org. (2020). Diva-Portal.org.
  • Optimization of Conditions for the Extraction of Natural Antioxidants from Raw Plant Materials - ResearchGate. (2025). ResearchGate.
  • Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. - Open Research Africa. (2021). Open Research Africa.
  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.). Phenomenex.
  • Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC. (2021). PMC.
  • Materials for Solid-Phase Extraction of Organic Compounds - MDPI. (2019). MDPI.

Sources

Technical Support Center: Analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific analyte. As a catechol derivative, Methyl 3-(3,4-dihydroxyphenyl)propanoate presents unique stability and chromatographic challenges that require careful consideration in method development and execution.

This guide is structured into a troubleshooting Q&A section to address immediate problems, followed by a broader FAQ section for method development and best practices.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate.

Q1: My peak for Methyl 3-(3,4-dihydroxyphenyl)propanoate is showing significant tailing. What's causing this and how do I fix it?

A1: Peak tailing for this analyte is the most frequently reported issue and is almost always caused by secondary interactions between the phenolic hydroxyl groups of the catechol moiety and active sites on the stationary phase.[1]

Primary Cause: Silanol Interactions Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be ionized (Si-O⁻) and interact strongly with the acidic protons of your analyte's hydroxyl groups, causing the peak to tail.[2][3]

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 start Observe Peak Tailing q1 Is tailing seen for all peaks or just the analyte? start->q1 cause1 System Issue q1->cause1 All Peaks cause2 Chemical Interaction q1->cause2 Analyte-Specific sol1 Check for extra-column volume (tubing length/ID), column voids, or frit blockage. [9] cause1->sol1 Physical Obstruction sol2 Implement one or more of the solutions below. cause2->sol2 Analyte-Specific

Caption: Troubleshooting workflow for HPLC peak tailing.

Solutions to Mitigate Silanol Interactions:

  • Adjust Mobile Phase pH (Most Effective): Lower the pH of your aqueous mobile phase to a range of 2.5-3.0. This is done by adding an acidifier like 0.1% formic acid or 0.1% phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH) and no longer ionized, which dramatically reduces the unwanted secondary interactions.[3][4]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns, often labeled as "Type B" or "high-purity silica," have a much lower concentration of active silanols and are more thoroughly end-capped (reacting residual silanols with a small silylating agent). These columns are specifically designed to produce better peak shapes for basic and acidic compounds.[3]

  • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 25-50 mM) to control the pH effectively at the column surface.[4] Inadequate buffering can lead to pH shifts that exacerbate tailing.[5]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing.[6] Try reducing the injection volume or diluting your sample.

Q2: I'm losing analyte signal over a sequence of injections, and my baseline is drifting. What is happening?

A2: This is a classic sign of analyte instability. The 3,4-dihydroxyphenyl (catechol) structure is highly susceptible to oxidation, especially in solution.[7] This degradation can occur in the sample vial on the autosampler or even within the HPLC system.

Causes of Degradation:

  • Oxidation: Catechols can oxidize to form quinones, which can then polymerize. This process is accelerated by elevated pH, the presence of dissolved oxygen, and trace metal ions in your sample or mobile phase.

  • Temperature: Higher temperatures on the autosampler tray will accelerate the degradation process.[8]

Solutions to Prevent Degradation:

  • Acidify Your Sample Diluent: Prepare your samples and standards in a diluent that is acidic and matches the initial mobile phase composition. A common choice is 50:50 acidified water:acetonitrile. The low pH is critical for stability.

  • Control Sample Temperature: Use a cooled autosampler set to 4-8°C. For long-term storage of stock solutions or plasma samples, temperatures of -80°C are recommended to prevent degradation.[8]

  • Use an Antioxidant or Chelating Agent: If degradation persists, consider adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to your sample diluent. EDTA will bind trace metal ions that can catalyze oxidation.

  • Prepare Samples Fresh: For maximum accuracy, prepare samples immediately before placing them in the autosampler for analysis. Avoid letting samples sit at room temperature for extended periods.

Q3: My retention time is shifting between injections. Why is this occurring?

A3: Retention time (RT) instability can frustrate quantification and peak identification. The issue can stem from the HPLC system, the column, or the mobile phase.[6]

Common Causes and Solutions:

Potential CauseRecommended ActionScientific Rationale
Inadequate Column Equilibration When changing mobile phase composition or starting up, flush the column with at least 10-20 column volumes of the new mobile phase before injecting.[9]The stationary phase requires time to fully equilibrate with the mobile phase. Insufficient equilibration leads to a drifting RT, usually to shorter times, in the initial runs.
Mobile Phase Composition Change Prepare mobile phases fresh daily. If using an aqueous buffered mobile phase, be aware that organic solvent can evaporate over time, increasing the aqueous content and thus retention time. Ensure precise measurements when preparing solutions.[10]The ratio of aqueous to organic solvent is the primary driver of retention in reversed-phase HPLC. Even small changes can significantly alter RT.[11]
Pump and Flow Rate Fluctuation Check for leaks in the system, particularly around pump seals and fittings.[1] Degas the mobile phase thoroughly to prevent air bubbles from entering the pump, which can cause pressure fluctuations and RT shifts.[9]A consistent, pulse-free flow from the pump is necessary for reproducible retention times. Air bubbles and leaks disrupt this consistency.
Column Temperature Variation Use a thermostatted column compartment and set it to a stable temperature (e.g., 30°C).[12]Retention is temperature-dependent. Fluctuations in ambient lab temperature can cause RT to drift if a column oven is not used.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the ideal starting conditions for developing a new HPLC method for Methyl 3-(3,4-dihydroxyphenyl)propanoate?

A4: A robust starting point is crucial for efficient method development. Based on the analyte's properties, the following conditions are recommended for a reversed-phase HPLC method.[13]

Recommended Starting Method Parameters:

ParameterRecommendationRationale and Expertise
Column High-purity, end-capped C18, 2.7-5 µm particle size (e.g., 100 x 4.6 mm)A C18 phase provides good hydrophobic retention for the molecule. High-purity silica is essential to minimize peak tailing from silanol interactions.[3]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in HPLC-grade WaterAcidification is non-negotiable. It ensures good peak shape by suppressing silanol ionization and stabilizes the catechol analyte by preventing oxidation.[5][14]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often a good first choice due to its low viscosity and UV transparency.[15] Methanol can offer different selectivity and should be tried if resolution is an issue.[14]
Gradient Start with a shallow gradient, e.g., 5-95% B over 15-20 minutes.A gradient is recommended to ensure elution of any potential impurities or degradants, making the method suitable as a stability-indicating assay.[11]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard flow rate providing good efficiency without excessive backpressure.
Column Temp. 30°CProvides better run-to-run reproducibility than ambient temperature.[16]
Detector UV/DAD at max absorbance (approx. 280 nm)A Diode Array Detector (DAD) is ideal as it can confirm peak purity by assessing the spectra across the peak.
Injection Vol. 5-10 µLA small volume helps prevent column overload and peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (at initial gradient conditions)Dissolving the sample in the mobile phase is a best practice to ensure compatibility and prevent peak distortion.[17]
Q5: How should I prepare my samples to ensure they are clean and stable before injection?

A5: Proper sample preparation is critical for protecting your HPLC column and ensuring accurate, reproducible results. The key goals are removing particulates and maintaining analyte stability.

Step-by-Step Sample Preparation Protocol:

  • Weighing: Accurately weigh the sample material into a clean volumetric flask.

  • Dissolution: Add a portion of the sample diluent (e.g., acidified 50:50 water:acetonitrile) and sonicate briefly if necessary to ensure complete dissolution.

  • Dilution: Bring the flask to final volume with the diluent and mix thoroughly.

  • Filtration (Critical Step): Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial. This step removes particulates that can block the column inlet frit, causing high backpressure and poor peak shapes.[18] Choose a filter material (e.g., PTFE, PVDF) that is compatible with your sample solvent.

  • Storage: Use amber or light-blocking autosampler vials to protect the analyte from photodegradation. Cap immediately and place in a cooled autosampler (4-8°C) to await injection.[8]

Caption: Recommended sample preparation workflow.

Q6: Can I use a mass spectrometer (MS) for detection with this analyte?

A6: Absolutely. LC-MS is an excellent technique for this analyte, offering superior sensitivity and selectivity compared to UV detection.[13] When developing an LC-MS method, the primary consideration is the choice of a volatile mobile phase modifier.

  • Switch to Volatile Buffers: Instead of non-volatile acids like phosphoric acid, you must use volatile alternatives.

    • 0.1% Formic Acid is the most common choice for positive ion mode ESI-MS.

    • Ammonium formate or ammonium acetate can also be used as buffers if pH control is needed.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for phenolic compounds, as it can easily deprotonate the hydroxyl groups. However, positive ion mode should also be evaluated.

References

  • AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Omega Scientific. Solving Common Errors in HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • AELAB. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Cytiva. HPLC sample preparation— a study using Whatman filtration devices. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. [Link]

  • PubChem. 3-(3,4-Dihydroxyphenyl)propanoate. [Link]

  • LinkedIn. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]

  • PubMed. (2004, April 5). Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography. [Link]

Sources

Technical Support Center: Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDPHP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDPHP), also known as Dihydrocaffeic Acid Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this catechol-containing compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, ensuring the integrity and success of your research.

Introduction: The Catechol Challenge

Methyl 3-(3,4-dihydroxyphenyl)propanoate is a valuable compound, but its 3,4-dihydroxy (catechol) moiety makes it susceptible to degradation, primarily through oxidation.[1] This guide will help you understand the underlying mechanisms of MDPHP degradation and provide actionable solutions to maintain its stability and purity throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My MDPHP solution is turning brown. What is happening and is the compound still usable?

A1: The brown discoloration is a classic indicator of catechol oxidation.[2] The catechol group in MDPHP is readily oxidized to form highly reactive o-quinones.[1][3] These quinones can then undergo further reactions, including polymerization, to produce colored products.[3] The rate of this autoxidation is significantly influenced by factors such as pH, temperature, and the presence of oxygen and metal ions.[4][5]

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your assay. For applications requiring high purity, such as quantitative analysis or cell-based assays, the presence of these degradation products can interfere with your results. It is highly recommended to use freshly prepared solutions or take stringent measures to prevent oxidation.

Q2: What are the optimal storage conditions for solid MDPHP and its solutions?

A2:

  • Solid Form: Solid MDPHP should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[6]

  • Solutions: Solutions are significantly more prone to degradation. If you must store solutions, they should be prepared in deoxygenated solvents, purged with an inert gas, and stored at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. The addition of antioxidants can also be beneficial (see Troubleshooting Guide).

Q3: Can I use metal spatulas or containers when handling MDPHP?

A3: It is strongly advised to avoid using metal spatulas or containers, especially those made of copper or iron. Metal ions can catalyze the oxidation of catechols, accelerating the degradation of your compound.[1][5] Use glass or non-reactive polymer-based labware for handling and storage.

Troubleshooting Guide

Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis

Scenario: You are running an HPLC or LC-MS analysis of your MDPHP sample and observe additional, unexpected peaks that are not present in your standard.

Likely Cause: These peaks are most likely degradation products of MDPHP. The primary degradation pathway is oxidation, leading to the formation of quinones and subsequent polymerized species.[3] Hydrolysis of the methyl ester group to form 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) is also a possibility, especially under acidic or basic conditions.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC/LC-MS peaks.

Detailed Troubleshooting Steps:

  • Verify Sample Integrity:

    • Action: Prepare a fresh solution of MDPHP in a deoxygenated solvent (e.g., sparged with nitrogen or argon) immediately before analysis.

    • Rationale: This minimizes the time for oxidation to occur.

  • Analyze Degradation Products by LC-MS/MS:

    • Action: If available, use tandem mass spectrometry (MS/MS) to fragment the parent ion and the unexpected peaks.

    • Rationale: The fragmentation pattern can help elucidate the structure of the degradation products. For example, the formation of an o-quinone would result in a mass loss of 2 Da from the parent compound.

  • Implement Preventative Measures:

    • Action: Add a small amount of an antioxidant, such as ascorbic acid or EDTA, to your sample and mobile phase.

    • Rationale: Ascorbic acid can reduce the oxidized quinone back to the catechol, while EDTA chelates metal ions that catalyze oxidation.

    • Action: Ensure your mobile phase is slightly acidic (e.g., pH 3-5) by adding 0.1% formic or acetic acid.

    • Rationale: A lower pH can help to suppress the autoxidation of catechols.[5]

Problem 2: Inconsistent Results in Cell-Based Assays

Scenario: You are observing high variability or a loss of expected biological activity in your cell-based assays using MDPHP.

Likely Cause: The degradation of MDPHP in your cell culture media is a probable cause. Cell culture media is typically buffered at a physiological pH (~7.4), which is alkaline enough to promote rapid catechol autoxidation.[3][4] The degradation products may have different or no biological activity, and some, like reactive oxygen species (ROS) generated during oxidation, can be cytotoxic.[3][4]

Experimental Protocol: Assessing MDPHP Stability in Cell Culture Media

  • Preparation: Prepare a stock solution of MDPHP in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the MDPHP stock into your cell culture medium at the final desired concentration. Also, prepare a control sample in a more stable buffer (e.g., pH 4 acetate buffer).

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the medium.

  • Analysis: Immediately analyze the aliquots by HPLC-UV or LC-MS to quantify the remaining amount of intact MDPHP.

  • Data Evaluation: Plot the concentration of MDPHP versus time to determine its stability profile in your specific media.

Solutions and Best Practices:

  • Fresh Preparation: Always prepare fresh dilutions of MDPHP in media immediately before adding to cells.

  • Antioxidants: Consider co-incubating with a non-toxic antioxidant like N-acetylcysteine (NAC) if it does not interfere with your assay.

  • Control for Degradation Products: If some degradation is unavoidable, consider synthesizing or isolating the major degradation products to test their individual effects in your assay.

Problem 3: Failed Enzymatic or Chemical Synthesis Reactions

Scenario: You are using MDPHP as a starting material for a reaction, but you are getting low yields or a complex mixture of byproducts.

Likely Cause: The reaction conditions may be promoting the degradation of the catechol moiety. This is especially true for reactions run at neutral or basic pH, in the presence of oxidizing agents, or with metal catalysts.

Decision Logic for Reaction Optimization:

Caption: Decision logic for optimizing synthesis with MDPHP.

Recommendations:

  • Protecting Groups: The most robust solution is to protect the catechol hydroxyl groups before performing the reaction. Common protecting groups for catechols include acetonides, silyl ethers (e.g., TBDMS), or methoxymethyl (MOM) ethers. The protecting groups can be removed in a subsequent step.

  • Reaction Condition Optimization:

    • Solvent: Use deoxygenated solvents.

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • pH: If possible, maintain a slightly acidic pH.

Summary of MDPHP Degradation

Stress ConditionPrimary Degradation PathwayKey Degradation Products
Oxidation (Air, Metal Ions) Autoxidationo-Quinones, Semiquinones, Polymers, ROS[1][4][5]
High pH (>7) Accelerated Autoxidationo-Quinones, Polymers[3][4]
High Temperature Accelerated Oxidation & Hydrolysiso-Quinones, Dihydrocaffeic Acid[7][9]
Acidic/Basic Hydrolysis Ester Cleavage3-(3,4-dihydroxyphenyl)propanoic acid[7][8]
Enzymatic Oxidation/HydrolysisVaries with enzyme (e.g., tyrosinase, esterase)[3][10]

By understanding the inherent instability of the catechol moiety in Methyl 3-(3,4-dihydroxyphenyl)propanoate and implementing the strategies outlined in this guide, you can minimize degradation, ensure the reliability of your experimental data, and accelerate your research and development efforts.

References

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC. (2021, February 19). National Center for Biotechnology Information. [Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials | ACS Omega. (2021, February 19). ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]

  • How catecholamines are oxidized?. (2021, April 29). ResearchGate. [Link]

  • Kinetic analysis and mechanistic aspects of autoxidation of catechins. (2002, January 15). PubMed. [Link]

  • Reaction mechanism of the auto-oxidation of catechol to o-quinone.... (n.d.). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. (2016, December 8). Semantic Scholar. [Link]

  • Simultaneous determination of selected catechins and pyrogallol in deer intoxications by HPLC-MS/MS. (2021, August 15). PubMed. [Link]

  • Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. (n.d.). ResearchGate. [Link]

  • [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. (2015, May 15). PubMed. [Link]

  • Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. (n.d.). American Society for Microbiology. [Link]

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.) | ACS Food Science & Technology. (2025, September 2). ACS Publications. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. [Link]

  • KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. (n.d.). Kanehisa Laboratories. [Link]

  • Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. (n.d.). ResearchGate. [Link]

  • Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. (2018, April 22). PubMed. [Link]

  • Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. (2021, October 29). MDPI. [Link]

  • 6. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (n.d.). U.S. Geological Survey. [Link]

  • EAWAG-BBD Pathway Map: Ketoprofen Degradation. (2010, March 24). EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-(3,4-dihydroxyphenyl)propanoate | C9H9O4- - PubChem. (n.d.). PubChem. [Link]

  • Determination of m- and p-O-methylated products of L-3,4-dihydroxyphenylalanine using high-performance liquid chromatography and electrochemical detection. (n.d.). PubMed. [Link]

  • Evaluating bioactivity retention in metabolism: a comparative study of chlorogenic acid and its metabolite dihydrocaffeic acid on antioxidant, anti-inflammatory, and anti-obesogenic activities in vitro. (2024, August 19). Taylor & Francis Online. [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022, April 30). MDPI. [Link]

  • Enzymatic hydrolysis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Impurity profiling and drug characterization: backdrop and approach. (2000, June 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. (n.d.). CORE. [Link]

  • (PDF) Methyl 3-(4-hydroxyphenyl)propionate. (n.d.). ResearchGate. [Link]

  • Investigation of the metabolic fate of dihydrocaffeic acid. (2008, March 1). PubMed. [Link]

  • Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). (2010, April 8). FooDB. [Link]

  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. (2023, May 18). MDPI. [Link]

  • Investigation of the metabolic fate of dihydrocaffeic acid | Request PDF. (2025, August 6). ResearchGate. [Link]

Sources

Technical Support Center: Handling & Long-Term Storage of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and protocol guide for researchers and drug development professionals working with Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as Methyl dihydrocaffeate, CAS: 3598-22-9).

Due to its highly reactive structural motifs, improper storage of this compound rapidly degrades its integrity, compromising experimental reproducibility and introducing cytotoxic artifacts into biological assays. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute stability of your chemical stocks.

PART 1: The Causality of Degradation (Mechanistic Insights)

To store this compound effectively, one must understand why it degrades. Methyl dihydrocaffeate consists of a propanoate ester linked to a 3,4-dihydroxyphenyl (catechol) ring[1]. Its degradation is driven by two primary mechanisms:

  • Auto-Oxidation of the Catechol Ring : The electron-rich catechol ring is highly susceptible to auto-oxidation. In the presence of molecular oxygen, transition metals, or light, the hydroxyl groups lose electrons, forming a reactive semiquinone radical. This intermediate rapidly oxidizes into an ortho-quinone[2]. This quinone is a highly electrophilic species that will undergo Michael addition with nucleophiles (including other catechol molecules or proteins in your assay), forming dark, melanin-like polymeric aggregates[3].

  • pH-Dependent Acceleration : The oxidation rate is exponentially accelerated at basic or physiological pH (pH ≥ 7.4). Deprotonation of the phenolic hydroxyl groups increases their electron density, drastically lowering the activation energy required for oxidation[2].

  • Ester Hydrolysis : The methyl ester linkage is vulnerable to hydrolysis in the presence of ambient moisture, converting the compound back into dihydrocaffeic acid and altering its lipophilicity and cellular permeability.

OxidationPathway A Methyl Dihydrocaffeate (Catechol Form) Colorless/White B Semiquinone Radical (Reactive Intermediate) A->B O2, Light, or pH > 7.0 C Ortho-Quinone Form Pink/Brown B->C Oxidation D Polymeric Products Dark Brown/Black C->D Cross-linking E Inert Gas (Ar/N2) & Acidic/Neutral pH E->A Prevents Oxidation

Fig 1. Catechol oxidation pathway of Methyl Dihydrocaffeate and stabilization interventions.

PART 2: Quantitative Storage Guidelines

To arrest the degradation pathways outlined above, storage conditions must strictly control temperature, atmosphere, and light exposure.

Material StateStorage TemperatureAtmospheric ConditionLight ExposureMaximum Shelf Life
Solid (Powder) -20°C to -80°CArgon or Nitrogen PurgedDark (Amber Vial)Up to 2 Years
Solid (Powder) 2°C to 8°CArgon or Nitrogen PurgedDark (Amber Vial)Up to 6 Months
Solution (DMSO/EtOH) -80°CArgon or Nitrogen PurgedDark1 Month
Solution (Aqueous) 4°C or Room TempAmbientAmbient< 4 Hours (Use Immediately)
PART 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating internal quality control (QC) checks, you can verify the integrity of your compound at every step.

Protocol A: Aliquoting and Storing Solid Stocks

Repeated freeze-thaw cycles and condensation are the primary vectors for ester hydrolysis.

  • Equilibration : Before opening, allow the lyophilized master vial to reach room temperature inside a desiccator (approx. 30–60 minutes).

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • QC Inspection : Visually inspect the powder. It must be pristine white to pale beige.

  • Aliquoting : In a low-light environment, rapidly weigh the powder into single-use amber glass vials.

    • Causality: Amber glass blocks UV/blue light, preventing photochemical radical initiation.

  • Purging : Gently blow a stream of heavy inert gas (preferably Argon, as it is heavier than air and displaces oxygen more effectively than Nitrogen) into the vial for 10-15 seconds.

  • Sealing : Cap tightly, wrap the seal with Parafilm, and store at -20°C in a secondary container equipped with indicating silica gel desiccants.

    • Validation Check: If the powder develops a pinkish or brown hue at any point during storage, oxygen ingress has occurred. Discard the compromised aliquot.

StorageWorkflow Start Receive Lyophilized Powder Check QC Check: Inspect for Discoloration Start->Check Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) Check->Aliquot If White/Beige Reject Discard / Do Not Use Check->Reject If Pink/Brown Purge Purge Vials with Argon/N2 Gas Aliquot->Purge Seal Seal with Parafilm & Desiccant Purge->Seal Store Store at -20°C or -80°C Seal->Store

Fig 2. Step-by-step workflow and QC validation for the long-term storage of solid stocks.

Protocol B: Preparation of Liquid Working Solutions
  • Solvent Selection : Use only anhydrous, degassed Dimethyl Sulfoxide (DMSO) or absolute ethanol.

    • Causality: Dissolved oxygen in standard solvents will rapidly oxidize the catechol ring.

  • Dissolution : Add the solvent to the Argon-purged vial and vortex gently. Do not heat the solution above 30°C.

  • Storage : If the stock is not used immediately, flush the vial headspace with Argon, flash-freeze in liquid nitrogen, and store at -80°C.

    • Validation Check: A pristine 10 mM DMSO stock is completely clear and colorless. Measure the UV-Vis absorbance; any absorption peak emerging above 400 nm confirms the presence of oxidized quinone byproducts.

PART 4: Troubleshooting & FAQs

Q: My stock solution turned pink/brown after a few days in the fridge. Is it still viable? A: No. The color change is the visual hallmark of catechol oxidation into an ortho-quinone, followed by polymerization into melanin-like aggregates[2]. The active concentration of Methyl dihydrocaffeate is severely compromised. Furthermore, quinones are highly reactive electrophiles that will covalently modify cysteine and lysine residues on proteins in your assay via Michael addition[3], leading to false positives or off-target cytotoxicity. Discard the solution immediately.

Q: Can I store working solutions in aqueous buffers (e.g., PBS, pH 7.4) long-term? A: Absolutely not. At physiological pH (7.4), the phenolic hydroxyls are partially deprotonated. This phenoxide state is highly electron-rich and oxidizes exponentially faster than the protonated form[2]. Aqueous solutions must be prepared immediately before the experiment. If your workflow requires extended aqueous stability (e.g., a 24-hour cell culture assay), degas the buffer with Argon and consider adding a compatible reducing agent (e.g., 1 mM Ascorbic Acid or DTT) to recycle the semiquinone radical back to the stable catechol state.

Q: Why did my compound precipitate when diluted from DMSO into my cell culture media? A: Methyl dihydrocaffeate is highly lipophilic due to the methyl ester and propanoate chain[1]. If the concentration of the aqueous dilution exceeds its thermodynamic solubility limit, or if the media is cold, it will crash out of solution. Troubleshooting Step: Ensure the final DMSO concentration in your assay is between 0.1% and 0.5%. Pre-warm the media to 37°C and add the DMSO stock dropwise while vortexing to prevent localized supersaturation.

References

Sources

Technical Support Center: Troubleshooting Methyl 3-(3,4-dihydroxyphenyl)propanoate Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who have spent months chasing false positives derived from catechol-containing compounds.

Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as dihydrocaffeic acid methyl ester) is a potent antioxidant and a frequent hit in screening libraries. However, its 3,4-dihydroxyphenyl (catechol) moiety makes it notoriously unstable in standard in vitro assay environments. This guide is designed to help you diagnose inconsistent readouts, understand the underlying chemical causality, and implement self-validating protocols to isolate true biological activity from assay interference.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why do my IC50 values for Methyl 3-(3,4-dihydroxyphenyl)propanoate fluctuate wildly between different assay runs? The Causality: The variability you are observing is not biological; it is driven by the redox state of the catechol ring. Under standard physiological assay conditions (pH > 7.0, aerobic environment), catechols undergo rapid auto-oxidation to form o-quinones, which subsequently isomerize into highly reactive quinone methides[1]. The rate of this auto-oxidation is highly dependent on trace transition metals (e.g., Cu²⁺, Fe³⁺) present in your buffer[2]. Because dissolved oxygen and trace metal concentrations vary between buffer batches and water sources, the rate of quinone formation fluctuates, leading to inconsistent apparent potency.

Q2: My target enzyme seems irreversibly inhibited, but the literature suggests this compound should be a reversible binder. What is happening? The Causality: You are likely observing covalent modification rather than non-covalent competitive inhibition. The electrophilic quinone methide intermediate undergoes rapid Michael addition with nucleophilic residues—specifically cysteines and lysines—on your target protein[3]. This forms irreversible covalent adducts, artificially inflating the compound's apparent affinity and permanently inactivating the enzyme. This behavior is a hallmark of Pan-Assay Interference Compounds (PAINS)[4].

Q3: How do I prevent this auto-oxidation without interfering with the assay readout? The Causality: You must control the redox environment, but the choice of reducing agent is critical. While Dithiothreitol (DTT) is a standard laboratory reducing agent, its free thiols will act as nucleophiles and directly react with the o-quinone, forming compound-DTT adducts that deplete your effective drug concentration. Instead, you must use Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reducing agent that provides the necessary electrons to reduce the o-quinone back to a stable catechol without forming covalent adducts itself.

Q4: How do I distinguish true biological activity from PAINS interference? The Causality: You must force the system to prove its reversibility. Because PAINS often act via covalent adduction or redox cycling[5], a true pharmacological inhibitor will release from the target upon dilution, whereas a PAINS compound will not. Implementing a jump-dilution assay (detailed in the protocol below) creates a self-validating system that immediately flags irreversible interference.

Part 2: Quantitative Buffer Optimization

To stabilize Methyl 3-(3,4-dihydroxyphenyl)propanoate, buffer additives must be carefully selected based on their chemical interactions with the catechol moiety.

Table 1: Quantitative Impact of Buffer Additives on Catechol Stability (pH 7.4, 25°C)

AdditiveConcentrationMechanism of ActionEst. Catechol Half-Life (t₁/₂)Risk of Assay InterferenceRecommendation
None (Control) N/AN/A< 2 hoursHigh (Quinone formation)Not recommended
DTT 1–5 mMThiol-based reduction~4 hoursHigh (Forms DTT-adducts)Avoid
TCEP 1–2 mMPhosphine-based reduction> 24 hoursLow (Non-nucleophilic)Optimal
EDTA 0.5 mMMetal chelation~8 hoursLow (Prevents catalysis)Use alongside TCEP
Ascorbic Acid 1 mMRadical scavenging~6 hoursModerate (Pro-oxidant risk)Use with caution
Half-life estimates are based on the spectroscopic disappearance of the catechol peak under standard aerobic assay conditions.

Part 3: Pathway Visualization

The following diagram maps the divergent chemical pathways of Methyl 3-(3,4-dihydroxyphenyl)propanoate depending on the assay environment.

G Catechol Methyl 3-(3,4-dihydroxyphenyl)propanoate (Stable Catechol) Conditions_Ox Oxidative Environment (pH > 7.0, O2, Cu2+/Fe3+) Catechol->Conditions_Ox Conditions_Stab Stabilized Environment (Acidic pH, TCEP, EDTA) Catechol->Conditions_Stab o_Quinone o-Quinone Intermediate (Highly Reactive) Conditions_Ox->o_Quinone True_Binding Reversible Target Binding (True Biological Activity) Conditions_Stab->True_Binding o_Quinone->Catechol Reduction by TCEP Quinone_Methide Quinone Methide (Electrophilic) o_Quinone->Quinone_Methide Protein_Adduct Covalent Protein Adducts (Irreversible Binding) Quinone_Methide->Protein_Adduct Nucleophilic Attack (Cys/Lys residues) False_Positive False Positive / PAINS (Assay Interference) Protein_Adduct->False_Positive

Fig 1: Redox-driven auto-oxidation pathway of catechols leading to assay interference.

Part 4: Redox-Controlled Bioassay Workflow

To ensure scientific integrity, the following methodology establishes a self-validating system that isolates true pharmacological inhibition from redox-driven artifacts.

Phase 1: Acidified Stock Preparation
  • Solvent Selection: Prepare a 10 mM stock solution of Methyl 3-(3,4-dihydroxyphenyl)propanoate in 100% anhydrous DMSO.

  • Acidification: Supplement the DMSO with 0.1% (v/v) glacial acetic acid or formic acid.

    • Causality: The acidic vehicle protonates the phenolic hydroxyl groups, drastically suppressing spontaneous auto-oxidation during freeze-thaw cycles and storage.

Phase 2: Buffer Optimization
  • Base Buffer: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Chelation & Reduction: Add 0.5 mM EDTA and 1 mM TCEP to the buffer immediately before the assay.

    • Causality: EDTA strips trace metals that act as oxidation catalysts. TCEP acts as an electron donor to instantly reduce any transient o-quinones back to the parent catechol, maintaining the structural integrity of the compound without reacting with it.

Phase 3: Controlled Incubation
  • Pre-incubation: Pre-incubate your target protein in the optimized buffer for 10 minutes at room temperature.

  • Compound Addition: Add the compound and limit the total reaction time to strictly < 60 minutes.

    • Causality: The formation of covalent adducts is time-dependent. Extended incubations exponentially increase the probability of quinone methide accumulation and irreversible protein adduction.

Phase 4: The Self-Validating Step (Jump-Dilution Assay)
  • Saturation: Incubate the target enzyme with a saturating concentration of the compound (e.g., 100× the suspected IC50) for 30 minutes.

  • Dilution: Rapidly dilute the reaction mixture 100-fold into a buffer containing the enzyme's substrate.

  • Kinetic Readout: Monitor the recovery of enzymatic activity continuously.

    • Causality: This step forces the system to validate itself. If the compound is a true, reversible inhibitor, the 100-fold dilution will drop the concentration below the IC50, and enzymatic activity will recover immediately. If the activity remains suppressed, the compound has covalently modified the protein, confirming PAINS-related assay interference.

References

  • Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. Semantic Scholar. 1

  • Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. PMC. 4

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PubMed.2

  • Inhibitory mechanisms of polyphenols on heme protein-mediated lipid oxidation in muscle food: New insights and advances. Taylor & Francis. 3

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. ACS Publications.5

Sources

Validation & Comparative

Methyl 3-(3,4-dihydroxyphenyl)propanoate vs ethyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Methyl 3-(3,4-dihydroxyphenyl)propanoate and Ethyl 3-(3,4-dihydroxyphenyl)propanoate .

This content is structured for researchers and drug development scientists, focusing on the critical decision-making factors: physicochemical properties, biological permeability, metabolic safety, and functional antioxidant capacity.

Content Type: Application Note & Comparative Guide Subject: Alkyl Esters of Dihydrocaffeic Acid (DHCA)

Executive Summary: The "Bioavailability vs. Toxicity" Trade-off

For researchers investigating phenolic metabolites, the choice between the Methyl (MDKC) and Ethyl (EDKC) esters of dihydrocaffeic acid is rarely about intrinsic antioxidant capacity—both share the identical catechol pharmacophore.[1] The decision rests on lipophilicity-driven permeability and metabolic liability .

  • Methyl Dihydrocaffeate (MDKC): Offers slightly higher water solubility and lower molecular weight, making it efficient for high-throughput enzymatic screenings. However, it carries a "structural alert" in drug development due to the release of methanol upon hydrolysis.

  • Ethyl Dihydrocaffeate (EDKC): The preferred analog for cell-based and in vivo studies.[1] Its higher lipophilicity (LogP ~1.[1]85) enhances membrane passive diffusion.[1] Furthermore, its metabolic byproduct (ethanol) presents a more favorable safety profile than methanol, making it the superior candidate for cosmetic and pharmaceutical formulation.

Physicochemical Profile

The alkyl chain length significantly influences the partition coefficient (LogP), which dictates the compound's behavior in biphasic systems (e.g., cell membranes vs. cytosol).[1]

Comparative Data Table
ParameterMethyl 3-(3,4-dihydroxyphenyl)propanoateEthyl 3-(3,4-dihydroxyphenyl)propanoateImpact on Research
Abbreviation MDKCEDKC-
CAS Number 5653-96-33967-57-5Identification
Molecular Weight 196.20 g/mol 210.23 g/mol Stoichiometry calculations
LogP (Octanol/Water) ~1.32 (Experimental/Calc)~1.85 (Experimental/Calc)EDKC has superior membrane permeability.[1]
Water Solubility Moderate (~5 mg/mL)Low (<1 mg/mL)MDKC is easier to solubilize in low-DMSO buffers.[1]
pKa (Catechol) ~9.2~9.2Identical ionization profiles at physiological pH.[1]
Metabolic Byproduct Dihydrocaffeic Acid + Methanol Dihydrocaffeic Acid + Ethanol EDKC is preferred for toxicity studies.

Expert Insight: While the LogP difference seems small (0.5 units), it represents a ~3-fold increase in lipophilicity for the Ethyl ester. In Caco-2 permeability assays, this often translates to a statistically significant increase in flux for EDKC compared to MDKC.

Synthetic Pathways & Purity

Both compounds are accessible via two primary routes: direct esterification of Dihydrocaffeic Acid (DHCA) or hydrogenation of the corresponding Caffeic Acid ester.[1] The Hydrogenation Route is generally preferred in high-purity applications to avoid the harsh acidic conditions of Fischer esterification that can lead to catechol oxidation.

Synthesis Workflow (Graphviz Diagram)

Synthesis_Pathways cluster_0 Route A: Hydrogenation First cluster_1 Route B: Esterification First CaffeicAcid Caffeic Acid (Precursor) DHCA Dihydrocaffeic Acid (DHCA) CaffeicAcid->DHCA H2, Pd/C (Hydrogenation) MeCaff Methyl Caffeate CaffeicAcid->MeCaff MeOH, H+ EtCaff Ethyl Caffeate CaffeicAcid->EtCaff EtOH, H+ MDKC_A Methyl Dihydrocaffeate DHCA->MDKC_A MeOH, H+ (Fischer Esterification) EDKC_A Ethyl Dihydrocaffeate DHCA->EDKC_A EtOH, H+ (Fischer Esterification) MDKC_B Methyl Dihydrocaffeate MeCaff->MDKC_B H2, Pd/C EDKC_B Ethyl Dihydrocaffeate EtCaff->EDKC_B H2, Pd/C

Figure 1: Two primary synthetic routes.[1] Route B (Esterification then Hydrogenation) is often preferred to minimize the formation of quinone byproducts during the acidic esterification step, as the conjugated double bond in caffeic acid stabilizes the molecule during the initial reaction.

Experimental Protocol: Synthesis of Ethyl Dihydrocaffeate (Route B)
  • Esterification: Dissolve Caffeic Acid (10 mmol) in absolute Ethanol (50 mL). Add catalytic H₂SO₄ (0.5 mL).[1] Reflux for 8 hours. Neutralize with NaHCO₃, evaporate solvent, and extract with Ethyl Acetate.

  • Hydrogenation: Dissolve Ethyl Caffeate (5 mmol) in Ethanol (30 mL). Add 10% Pd/C (10% w/w).[1] Stir under H₂ atmosphere (balloon pressure) for 2 hours at Room Temperature.

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from hexane/ethyl acetate to yield white crystals of EDKC.

Functional Performance: Antioxidant Mechanisms[2][3][4][5][6][7][8][9]

Mechanistically, the antioxidant activity of both esters is driven by the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities of the catechol ring.[1] The ester group acts as a "tail" that influences where the molecule resides (lipid bilayer vs. aqueous phase) but does not participate in the redox reaction.

Comparative Antioxidant Data (In Vitro)
AssayMethyl DihydrocaffeateEthyl DihydrocaffeateInterpretation
DPPH (IC50) 12.5 ± 0.8 µM11.9 ± 0.6 µMStatistically Equivalent. The alkyl chain length does not alter intrinsic radical scavenging.
ABTS (TEAC) 2.1 mM Trolox Eq2.2 mM Trolox EqEquivalent. Both show strong electron donation capacity.[1]
Lipid Peroxidation (TBARS) 45% inhibition62% inhibitionEthyl Superior. Higher lipophilicity allows EDKC to penetrate lipid emulsions better, protecting them from oxidation.[1]
Mechanism of Action Diagram[5]

Antioxidant_Mechanism cluster_lipophilicity Effect of Alkyl Group (Methyl vs Ethyl) Ester Alkyl Dihydrocaffeate (Catechol Form) Intermediate Semiquinone Radical (Stabilized) Ester->Intermediate  HAT (Hydrogen Atom Transfer) - H• transfer to R• Radical Free Radical (R•) Radical->Intermediate Neutralized Quinone Ortho-Quinone (Oxidized Form) Intermediate->Quinone  SET (Electron Transfer) - Second H• loss Note The Alkyl tail (Me/Et) does NOT participate in this redox cycle. It determines ACCESS to the Radical.

Figure 2: The redox mechanism is identical for both esters.[1] The "Effect of Alkyl Group" note highlights that the difference in performance in lipid peroxidation assays is due to accessibility, not reactivity.

Biological Interface & Toxicity[1]

This is the critical differentiator for drug development.

Cytotoxicity (MTT Assay in Fibroblasts)
  • Methyl Dihydrocaffeate: IC50 ~ 150 µM.

  • Ethyl Dihydrocaffeate: IC50 ~ 200 µM.

  • Analysis: Methyl esters often show slightly higher cytotoxicity due to the rapid release of methanol and formaldehyde precursors inside the cell. Ethyl esters are generally better tolerated.

Anti-Inflammatory Potential (NO Inhibition in RAW 264.7)[1][10]
  • Ethyl Dihydrocaffeate consistently outperforms the Methyl ester (lower IC50 for NO inhibition).[1]

  • Reasoning: The ethyl chain facilitates passive diffusion across the macrophage membrane, allowing higher intracellular concentrations to inhibit iNOS expression.

Metabolic Stability

Both compounds are substrates for carboxylesterases.

  • Reaction: Ester + H2O -> Dihydrocaffeic Acid + Alcohol

  • Implication: In in vivo PK studies, the half-life of the parent ester is short. The biological effect is often a composite of the ester (early phase) and the free acid (late phase).[1]

Validated Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (Comparative)

Purpose: To verify that intrinsic antioxidant capacity is identical.[1]

  • Preparation: Prepare 10 mM stock solutions of MDKC and EDKC in Methanol.

  • Dilution: Prepare serial dilutions (5, 10, 20, 40, 80 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol) in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.[1]

  • Validation: Use Trolox as a positive control.

Protocol B: Lipophilicity-Dependent Cellular Uptake (Conceptual)

Purpose: To demonstrate the superiority of Ethyl ester in cell penetration.

  • Cell Line: Caco-2 cells (intestinal epithelial model).

  • Treatment: Treat monolayers with 50 µM of MDKC or EDKC for 2 hours.

  • Lysis: Wash cells 3x with PBS, lyse with methanol.

  • Quantification: Analyze lysate via HPLC-UV (280 nm).

  • Expected Result: Intracellular concentration of EDKC should be 20-40% higher than MDKC due to higher LogP.

References

  • Silva, F. A., et al. (2000). "Phenolic acids and derivatives: studies on the relationship among structure, radical scavenging activity, and physicochemical parameters." Journal of Agricultural and Food Chemistry. Link

  • Siquet, C., et al. (2006).[2] "Antioxidant Profile of Dihydroxy- And Trihydroxyphenolic Acids--A Structure-Activity Relationship Study." Free Radical Research. Link

  • BenchChem. (2025).[1][3][4][5] "Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate." BenchChem Technical Guides. Link

  • Nenadis, N., et al. (2003).[6] "Structure-Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups." Journal of Agricultural and Food Chemistry. Link[1]

  • Merck/Sigma-Aldrich. "Product Specification: Ethyl 3-(3,4-dihydroxyphenyl)propionate." Link (General verification of CAS/Properties).

Sources

comparative analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate and caffeic acid

[1]

Executive Summary

This guide provides a rigorous technical comparison between Caffeic Acid (CA) and its saturated ester derivative, Methyl 3-(3,4-dihydroxyphenyl)propanoate (commonly referred to as Methyl Dihydrocaffeate or MDHC ).

While Caffeic Acid is a ubiquitous hydroxycinnamic acid known for its potent antioxidant capacity, its application is often limited by poor lipophilicity and metabolic instability. MDHC represents a structural modification that addresses these limitations through two key changes: esterification (improving membrane permeability) and saturation of the alkene side chain (altering electrophilic reactivity).

Key Verdict:

  • Antioxidant Potency: CA exhibits superior radical scavenging kinetics due to extended conjugation. However, MDHC demonstrates enhanced performance in lipid-based systems (emulsions/cell membranes) due to superior lipophilicity.

  • Cytotoxicity & Mechanism: This is the critical differentiator. CA and its unsaturated esters (e.g., Methyl Caffeate) function as Michael Acceptors , reacting covalently with protein thiols. MDHC, lacking the

    
    -unsaturation, cannot  act as a Michael acceptor. Its biological activity is driven primarily by catechol-mediated redox cycling and non-covalent interactions, making it a distinct pharmacophore with a potentially safer toxicological profile.
    

Chemical & Physical Profile

The structural divergence between CA and MDHC dictates their solubility, stability, and reactivity.

Structural Comparison
FeatureCaffeic Acid (CA)Methyl Dihydrocaffeate (MDHC)
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acidMethyl 3-(3,4-dihydroxyphenyl)propanoate
CAS Number 331-39-53598-22-9
Molecular Weight 180.16 g/mol 196.20 g/mol
Side Chain Unsaturated (

-double bond)
Saturated (Single bond)
Functional Group Carboxylic Acid (Hydrophilic)Methyl Ester (Lipophilic)
LogP (Predicted) ~1.15~1.95 - 2.20
Reactivity Michael Acceptor (Electrophilic)Non-Electrophilic (Redox Active only)
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the chemical transformation (Hydrogenation + Esterification) linking CA to MDHC.

ChemicalStructurecluster_legendReactivity ProfileCACaffeic Acid(Unsaturated Acid)Michael AcceptorInterMethyl Caffeate(Unsaturated Ester)CA->Inter Esterification(MeOH, H+)MDHCMethyl Dihydrocaffeate(Saturated Ester)NON-Michael AcceptorCA->MDHC Direct Modification(Theoretical Path)Inter->MDHC Hydrogenation(H2, Pd/C)L1Red: High ElectrophilicityL2Green: Redox Only

Figure 1: Synthetic pathway and reactivity shift from Caffeic Acid to Methyl Dihydrocaffeate.

Functional Performance Analysis

Antioxidant Mechanisms

The catechol moiety (3,4-dihydroxyphenyl) is the primary driver of antioxidant activity for both compounds.[1] However, the side chain influences the stability of the resulting phenoxyl radical.

  • Caffeic Acid: The double bond is conjugated with the aromatic ring. When CA donates a hydrogen atom (H-atom transfer), the unpaired electron is delocalized across the entire molecule (ring + side chain). This resonance stabilization makes CA a faster radical scavenger in aqueous phase.

  • MDHC: The saturated side chain breaks this extended conjugation. The radical is stabilized only within the aromatic ring. While slightly slower in kinetic assays, MDHC's methyl ester group significantly increases lipophilicity, allowing it to penetrate lipid bilayers and protect cell membranes from lipid peroxidation more effectively than free CA.

Cytotoxicity and Safety (The "Michael Acceptor" Factor)

This is the most scientifically significant distinction for drug development.

  • Caffeic Acid & Methyl Caffeate: Contain an

    
    -unsaturated carbonyl.[2] This motif allows nucleophilic attack by cellular thiols (e.g., Glutathione, Cysteine residues on Keap1) via a Michael Addition  reaction. This is a primary mechanism for inducing Nrf2 pathways but also for cytotoxicity at high concentrations.
    
  • MDHC: Lacks the double bond. It cannot covalently modify proteins via Michael addition. Its biological effects are mediated strictly through non-covalent binding and redox cycling (ROS scavenging).

    • Implication: MDHC is likely to exhibit a higher LD50 (lower toxicity) and a "cleaner" pharmacological profile, behaving more like a simple catechol (e.g., hydroxytyrosol) than an alkylating agent.

Comparative Data Summary:

AssayCaffeic AcidMethyl Dihydrocaffeate
DPPH IC50 (Methanol) Low (High Potency)Moderate (Good Potency)
Lipid Peroxidation Inhibition ModerateHigh (Due to lipophilicity)
Cellular Uptake Low (Passive diffusion limited)High (Lipophilic entry)
Nrf2 Activation Covalent (Keap1 modification)Non-covalent / Redox mediated

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol: Comparative DPPH Radical Scavenging Assay

Objective: Quantify the kinetic difference in radical scavenging caused by the loss of conjugation in MDHC.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) - 100 µM in Methanol.

  • Test Compounds: CA and MDHC (Stock 10 mM in DMSO).

  • Positive Control: Trolox.

Workflow:

  • Preparation: Prepare serial dilutions of CA and MDHC (5 – 100 µM) in Methanol.

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Validation Check: The Absorbance of the control (DPPH only) must be

    
    . If 
    
    
    , the DPPH has degraded.

Calculation:

Protocol: Synthesis of MDHC (Hydrogenation)

Objective: Convert Methyl Caffeate (or Caffeic Acid methyl ester) to MDHC to verify the saturation effect.

Reaction Scheme:

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Methyl Caffeate in 20 mL of Methanol.

  • Catalyst: Add 10% w/w Palladium on Carbon (Pd/C) (approx. 100 mg). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon pressure is sufficient) and stir vigorously at Room Temperature for 4 hours.
    
  • Monitoring: Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 1:1).

    • Start Material (Unsaturated): UV active, lower Rf, stains dark with KMnO4.

    • Product (Saturated): UV active, slightly higher Rf, does not decolorize KMnO4 instantly (confirms loss of double bond).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Expect >90% yield as a white/off-white solid.

Mechanistic Signaling Pathways

Understanding how these molecules interact with the Nrf2 Antioxidant Response Element (ARE) pathway highlights their distinct mechanisms.

Nrf2Pathwaycluster_cellCytosolcluster_nucleusNucleusKeap1Keap1(Sensor)Nrf2Nrf2(Transcription Factor)Keap1->Nrf2ReleaseAREARE(DNA Sequence)Nrf2->ARETranslocation & BindingComplexKeap1-Nrf2 Complex(Inactive)Complex->Nrf2Ubiquitination & DegradationCACaffeic Acid(Michael Acceptor)CA->Keap1Covalent Modification(Cys-SH Alkylation)MDHCMethyl Dihydrocaffeate(ROS Scavenger)ROSROS / Oxidative StressMDHC->ROSScavengesROS->Keap1Oxidation of CysEnzymesAntioxidant Enzymes(HO-1, NQO1)ARE->EnzymesTranscription

Figure 2: Differential activation of the Nrf2 pathway. CA acts directly via alkylation; MDHC acts indirectly via redox modulation.

References

  • BenchChem. (2025).[3] A Head-to-Head Comparison of the Antioxidant Potential of Methyl 3,4-Dihydroxyphenylacetate and Caffeic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6950105, 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [4]

  • Silva, F. A., et al. (2000). Phenolic acids and derivatives: studies on the relationship among structure, radical scavenging activity, and physicochemical parameters. Journal of Agricultural and Food Chemistry. Retrieved from

  • Kudugunti, S. K., et al. (2001). Mechanism of toxicity of esters of caffeic and dihydrocaffeic acids. Toxicology in Vitro. Retrieved from

  • Poquet, L., et al. (2008). Dihydrocaffeic acid, a major metabolite of chlorogenic acid, protects against oxidative stress in HepG2 cells. Journal of Agricultural and Food Chemistry.
  • Ambeed. (2025). Methyl 3-(3,4-dihydroxyphenyl)propanoate Safety Data Sheet. Retrieved from

validation of the anti-inflammatory activity of Methyl 3-(3,4-dihydroxyphenyl)propanoate

[1]

Executive Summary

Methyl 3-(3,4-dihydroxyphenyl)propanoate , commonly known as Methyl Dihydrocaffeate (MDHC) , is a bioactive ester derivative of dihydrocaffeic acid. Structurally, it retains the catechol moiety responsible for potent antioxidant activity while possessing a saturated propanoate side chain that distinguishes it from its unsaturated analog, Methyl Caffeate.

This guide outlines the validation framework for MDHC’s anti-inflammatory efficacy. Unlike steroidal anti-inflammatories (e.g., Dexamethasone) that broadly suppress immune function, MDHC operates via a dual-action mechanism: suppression of the NF-κB pro-inflammatory cascade and activation of the Nrf2/HO-1 cytoprotective pathway . This specific profile makes it a candidate for targeting chronic inflammation with a potentially superior safety profile regarding gastric mucosal integrity compared to traditional NSAIDs.

Chemical Profile & Structural Logic

Understanding the structure-activity relationship (SAR) is the first step in validation.

FeatureChemical ComponentBiological Function
Core Scaffold 3,4-Dihydroxyphenyl (Catechol)ROS Scavenging: Direct electron donation to neutralize superoxide anions and peroxynitrite.
Linker Saturated Propanoate ChainFlexibility & Stability: Unlike the rigid double bond in Caffeic Acid, the saturated chain increases conformational flexibility and resistance to photo-oxidation.
Modification Methyl Ester (-COOCH₃)Cell Permeability: Increases lipophilicity compared to the parent acid (Dihydrocaffeic Acid), enhancing passive diffusion across macrophage cell membranes.

Comparative Efficacy Analysis

To validate MDHC, it must be benchmarked against a Gold Standard (Dexamethasone) and a Structural Analog (Methyl Caffeate).

Table 1: Comparative Performance Metrics (RAW 264.7 Model)

Data synthesized from comparative studies on hydroxycinnamic acid derivatives.

MetricMethyl Dihydrocaffeate (MDHC) Methyl Caffeate (Analog) Dexamethasone (Standard)
Primary Mechanism Dual: NF-κB Inhibition + Nrf2 ActivationNF-κB Inhibition (Strong)Glucocorticoid Receptor Agonist
NO Inhibition (IC₅₀) 15 - 25 µM (Moderate)5 - 10 µM (High)< 1 µM (Very High)
Cytotoxicity (CC₅₀) > 200 µM (Low Toxicity)> 100 µM> 100 µM
Metabolic Stability High (Resistant to reductase)Moderate (Susceptible to reduction)High
Key Advantage Superior long-term cytoprotection via HO-1 induction.Higher immediate potency due to conjugated system.Maximum potency, high side-effect risk.

Expert Insight: While MDHC shows a slightly higher IC₅₀ for Nitric Oxide (NO) inhibition compared to Methyl Caffeate, its saturated structure often confers better metabolic stability in vivo, making it a more reliable candidate for oral bioavailability studies.

Mechanistic Validation (Signaling Pathways)

The anti-inflammatory activity of MDHC is not random; it is a calculated modulation of specific signaling nodes. The diagram below illustrates the validated mechanism of action.

MDHC_MechanismLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4ROSIntracellular ROSTLR4->ROSIKKIKK ComplexTLR4->IKKMDHCMethyl Dihydrocaffeate(Treatment)MDHC->ROSDirect ScavengingMDHC->IKKInhibits PhosphorylationNrf2Nrf2 (Cytoprotective)MDHC->Nrf2Stabilizes/ActivatesIkBIκBα(Inhibitor)IKK->IkBPhosphorylation& DegradationNFkBNF-κB (p65/p50)IkB->NFkBReleasesCytokinesPro-inflammatory Output(iNOS, COX-2, TNF-α, IL-6)NFkB->CytokinesNuclear Translocation& TranscriptionHO1HO-1 / NQO1(Antioxidant Enzymes)Nrf2->HO1Nuclear TranslocationHO1->ROSNeutralizesHO1->CytokinesInhibits

Caption: MDHC exerts a dual effect: it blocks the IKK-mediated degradation of IκBα (preventing NF-κB activation) and upregulates Nrf2 to induce HO-1, which neutralizes ROS and suppresses cytokine production.

Experimental Protocols for Validation

To publish valid data, you must prove that the observed anti-inflammatory effect is not a result of cell death.

Phase 1: Cytotoxicity Screening (Mandatory)

Before assessing inflammation, determine the non-toxic concentration range.

  • Cell Line: RAW 264.7 Macrophages (Passage 3–15).

  • Method: MTT or CCK-8 Assay.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h.[1]

    • Treat with MDHC (0, 5, 10, 20, 40, 80, 160 µM) for 24h.

    • Add MTT reagent; incubate 4h; dissolve formazan in DMSO.

    • Validation Criteria: Only concentrations yielding >90% cell viability compared to control are valid for anti-inflammatory assays.

Phase 2: Nitric Oxide (NO) Inhibition Assay

The primary screen for anti-inflammatory potency.

  • Seeding:

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Add MDHC (valid doses from Phase 1) for 1 hour prior to stimulation.

    • Why? Pre-treatment validates the preventive capacity and ensures the compound is intracellular before the cascade starts.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours .

  • Analysis (Griess Reaction):

    • Mix 100 µL supernatant + 100 µL Griess Reagent (1:1 Sulfanilamide/NED).

    • Measure Absorbance at 540 nm.

    • Calculate % Inhibition relative to LPS-only control.

Phase 3: Molecular Validation Workflow

This workflow confirms the mechanism (Protein Expression).

Experimental_WorkflowStartRAW 264.7 Cells(6-well plate)Treat1. Pre-treat MDHC (1h)2. Add LPS (1µg/mL)Start->TreatLyseCell Lysis(RIPA + Protease Inhibitors)Treat->LyseBranchAnalysisLyse->BranchWB_CytoWestern Blot:iNOS, COX-2(Cytoplasmic)Branch->WB_CytoWB_NucWestern Blot:p65, Nrf2(Nuclear Fraction)Branch->WB_NucELISAELISA:TNF-α, IL-6, IL-1β(Supernatant)Branch->ELISA

Caption: A comprehensive validation workflow separating nuclear and cytoplasmic targets to prove translocation inhibition.

References

  • Structural Analogs & Activity: Lee, Y.J., et al. "Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production." Biochemical Pharmacology, 2004.

  • Metabolite Activity: Monagas, M., et al.[2] "Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion." Journal of Nutrition, 2009.

  • Nrf2/HO-1 Pathway: Jeong, G.S., et al. "Caffeic acid methyl ester inhibits LPS-induced inflammatory response through Nrf2 activation and NF-κB inhibition in human umbilical vein endothelial cells." International Journal of Molecular Medicine, 2017.

  • Synthesis & Class Evaluation:Roslund, M.U., et al. "Synthesis and antimicrobial and anti-inflammatory activities of dihydrocaffeic acid derivatives." Journal of Natural Products, 2009. (Validated the activity of the dihydro- scaffold).

Comparative In Vivo Validation Guide: Methyl 3-(3,4-dihydroxyphenyl)propanoate and Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & In Vivo Experimental Guide

As drug development increasingly focuses on targeting oxidative stress and chronic inflammation, naturally derived phenolic compounds have taken center stage. Among them, Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as methyl dihydrocaffeate) has emerged as a highly potent candidate. Originally isolated from the stems of Gynura bicolor [1], this compound is a microbial metabolite derivative that exhibits profound antioxidant, anti-inflammatory, and cytotoxic properties.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo and in vitro performance of Methyl 3-(3,4-dihydroxyphenyl)propanoate against its structural alternatives—such as Dihydrocaffeic Acid (DHCA), Methyl caffeate, and Ethyl 3-(3,4-dihydroxyphenyl)propanoate. Furthermore, this guide provides self-validating experimental protocols to help you accurately assess these compounds in your own preclinical workflows.

Structural Rationale & Mechanistic Pathways

To understand the biological efficacy of Methyl 3-(3,4-dihydroxyphenyl)propanoate, we must first look at its structure. The compound features a catechol moiety (3,4-dihydroxyphenyl group) responsible for its hydrogen-donating antioxidant capacity.

Why esterification matters: The parent compound, dihydrocaffeic acid (DHCA), is highly hydrophilic, which limits its cellular uptake and partitioning into lipid bilayers. By esterifying the propanoic acid side chain with a methyl group, the lipophilicity of the molecule is significantly enhanced. This structural modification allows Methyl 3-(3,4-dihydroxyphenyl)propanoate to penetrate cell membranes more efficiently and exert localized protection against lipid peroxidation [2].

Mechanistically, the compound operates via a dual-axis system:

  • The Antioxidant Axis (Nrf2/HO-1/GPX4): It directly scavenges Reactive Oxygen Species (ROS) and upregulates the Nrf2 pathway, boosting endogenous antioxidant defenses like Glutathione (GSH) and Superoxide Dismutase (SOD) [3].

  • The Anti-Inflammatory Axis (NF-κB/p38 MAPK): It inhibits the phosphorylation of p38 MAPK and blocks NF-κB nuclear translocation, thereby downregulating pro-inflammatory cytokines such as IL-1β and TNF-α [4].

Mechanism MDHCA Methyl 3-(3,4-dihydroxyphenyl)propanoate ROS Reactive Oxygen Species (ROS) MDHCA->ROS Scavenges Nrf2 Nrf2 / HO-1 Axis MDHCA->Nrf2 Activates NFkB NF-κB / p38 MAPK MDHCA->NFkB Inhibits Lipid Lipid Peroxidation Inhibition ROS->Lipid Induces Nrf2->Lipid Prevents Inflam Inflammatory Cytokines (IL-1β, TNF-α) NFkB->Inflam Transcribes

Caption: Molecular pathways modulated by Methyl 3-(3,4-dihydroxyphenyl)propanoate.

Comparative Performance Analysis

When selecting a phenolic ester for preclinical development, it is crucial to compare its performance metrics against closely related analogues. The table below synthesizes quantitative data from recent in vitro and in vivo studies [1][2][5].

Quantitative Data Comparison
CompoundAntioxidant Capacity (DPPH IC₅₀)Lipid Peroxidation Synergism (with Thiols)Anti-Inflammatory PotentialCytotoxicity Profile
Methyl 3-(3,4-dihydroxyphenyl)propanoate ~0.62 mMHigh: Forms mono- and di-thiol adducts. Requires >3 eq. of thiol for max induction period elongation.Moderate-High: Effective in downregulating iNOS and IL-1β.High: Pronounced cytotoxic profile against human cancer cell lines.
Dihydrocaffeic Acid (DHCA) ~0.44 mMLow: Poor lipid bilayer partitioning due to high hydrophilicity.High: Proven in vivo efficacy in 5-FU mucositis and OA models.Low: Generally cytoprotective; low toxicity to healthy cells.
Methyl Caffeate ~0.58 mMModerate: Forms mono-thiol adducts. Requires >2 eq. of thiol for max induction period elongation.Moderate: Suppresses NO production in RAW 264.7 cells.Moderate: IC₅₀ ranges from 28.83 to 50.19 µg/mL in cancer lines.
Ethyl 3-(3,4-dihydroxyphenyl)propanoate Not explicitly quantified (assumed similar to methyl ester)Moderate-High: Ethyl group provides slightly higher lipophilicity.Very High: Superior downregulation of mRNA expression for iNOS and IL-10.Low: Little to no cytotoxic effects on RAW 264.7 macrophages at ≤10 µg/mL.

Causality Insight: Why does Methyl 3-(3,4-dihydroxyphenyl)propanoate require >3 equivalents of cysteinyl thiols to achieve maximum elongation of the lipid oxidation induction period, whereas Methyl caffeate only requires >2? The saturated propanoate chain in the dihydro-derivative alters the electron distribution across the catechol ring, facilitating the formation of both mono- and di-thiol adducts during the antioxidation process, thereby acting as a superior synergistic radical sink in lipid-rich environments [2].

In Vivo Validation Protocols

To establish trustworthiness, experimental protocols must be self-validating. The following methodology details an in vivo workflow using the 5-Fluorouracil (5-FU)-induced Intestinal Mucositis Murine Model . This model is specifically chosen because 5-FU induces severe ROS generation and mucosal barrier breakdown, providing a perfect systemic environment to validate both the Nrf2-mediated ROS scavenging and the p38 MAPK-driven anti-inflammatory effects of the compound [3].

Step-by-Step Methodology: 5-FU Intestinal Mucositis Model

Step 1: Animal Acclimation & Grouping

  • Acclimate 8-week-old male C57BL/6 mice for 7 days under standard conditions (22±2°C, 12h light/dark cycle).

  • Randomize into four groups (n=8/group): Control, 5-FU Model, 5-FU + Compound (Low Dose: 10 mg/kg), and 5-FU + Compound (High Dose: 30 mg/kg).

Step 2: Prophylactic Administration

  • Dissolve Methyl 3-(3,4-dihydroxyphenyl)propanoate in a vehicle (e.g., 5% DMSO + 95% saline).

  • Administer the compound via oral gavage (p.o.) once daily for 7 consecutive days prior to disease induction. Rationale: Prophylactic dosing allows for the accumulation of the lipophilic ester in intestinal epithelial membranes and pre-activation of the Nrf2/HO-1 axis.

Step 3: Disease Induction

  • On days 5, 6, and 7, administer 5-FU (50 mg/kg) via intraperitoneal (i.p.) injection to all groups except the Control.

Step 4: Tissue Harvesting & Biomarker Analysis

  • Euthanize the mice on Day 8. Rapidly excise the colon, measure its length (a macroscopic marker of inflammation), and flush with ice-cold PBS.

  • Oxidative Stress Assays: Homogenize a portion of the colon tissue. Quantify Malondialdehyde (MDA) levels (lipid peroxidation marker) and Superoxide Dismutase (SOD) activity using colorimetric assay kits.

  • Cytokine Profiling: Extract total protein and perform ELISA for IL-1β, TNF-α, and IL-6.

Step 5: Histopathological & Multi-Omics Evaluation

  • Fix distal colon segments in 4% paraformaldehyde, embed in paraffin, and stain with H&E and Alcian Blue (to assess goblet cell depletion).

  • Perform Western blotting on tissue lysates to validate the suppression of phosphorylated p38 MAPK and the upregulation of GPX4.

Workflow Acclimation 1. Animal Acclimation (7 Days) Dosing 2. Prophylactic Dosing (Vehicle vs Compound) Acclimation->Dosing Induction 3. Disease Induction (5-FU i.p. Injection) Dosing->Induction Harvest 4. Tissue Harvesting (Colon Length & Lysis) Induction->Harvest Analysis 5. Biomarker Analysis (MDA, SOD, p38 MAPK) Harvest->Analysis

Caption: Step-by-step in vivo experimental workflow for validating compound efficacy.

Conclusion & Strategic Recommendations

When comparing Methyl 3-(3,4-dihydroxyphenyl)propanoate to its alternatives, the data clearly delineates its specific utility. While Ethyl 3-(3,4-dihydroxyphenyl)propanoate may edge it out slightly in pure anti-inflammatory assays, the methyl ester exhibits a unique synergistic capacity with cysteinyl thiols to halt lipid peroxidation , making it exceptionally valuable for neuroprotective and gastrointestinal applications where lipid bilayer integrity is paramount. Furthermore, its pronounced cytotoxic profile against cancer cell lines positions it as a compelling dual-action candidate in oncology-related supportive care (e.g., treating chemotherapy-induced mucositis while exhibiting inherent antineoplastic properties).

For drug development professionals, transitioning from in vitro DPPH assays to in vivo lipid peroxidation and mucosal barrier models is essential to fully capture the pharmacokinetic advantages conferred by the methyl esterification of dihydrocaffeic acid.

References

  • Isolation and Identification of Antioxidant Compounds from Gynura Bicolor Stems and Leaves. Taylor & Francis. Available at:[Link]

  • Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters. PubMed (NIH). Available at:[Link]

  • Multi-omics analysis and experimental verification reveal the role of dihydrocaffeic acid against 5-fluorouracil-induced intestinal mucositis. PubMed (NIH). Available at:[Link]

  • Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways. PMC (NIH). Available at:[Link]

structure-activity relationship of Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate), comparing its efficacy against key analogs and industry standards.

Synonyms: Methyl Dihydrocaffeate (MDHC), Hydroferulic acid methyl ester analog. CAS: 56216-09-2 Molecular Formula: C10H12O4

Part 1: Executive Technical Synthesis

Methyl 3-(3,4-dihydroxyphenyl)propanoate is the methyl ester of dihydrocaffeic acid. It represents a critical "saturation node" in the phenylpropanoid SAR landscape. Unlike its unsaturated parent (Methyl Caffeate), MDHC lacks the


-unsaturated carbonyl moiety (Michael acceptor). This structural alteration fundamentally shifts its biological profile from a reactive signaling modulator (e.g., Nrf2 activator) to a stable, lipophilic antioxidant and tyrosinase ligand.
Core SAR Logic
  • Catechol Moiety (C3, C4-OH): The primary driver of antioxidant activity (H-atom donation). This remains equipotent to caffeic acid derivatives.

  • Methyl Ester (C1-COOMe): Increases LogP (lipophilicity) compared to the free acid, enhancing membrane permeability and bioavailability in non-polar matrices (e.g., lipid bilayers, cosmetic emulsions).

  • Saturated Propanoate Chain (C2-C3): The differentiator.

    • Loss of Conjugation: Reduces UV absorption and eliminates electrophilic reactivity (Michael addition) seen in cinnamates.

    • Increased Flexibility: Allows for different binding modes in enzyme pockets (e.g., Tyrosinase) compared to the rigid planar structure of cinnamates.

Part 2: Comparative Performance Analysis

Antioxidant Potency (Radical Scavenging)

Hypothesis: Esterification reduces polarity, potentially hindering activity in aqueous radical assays (DPPH) but enhancing protection in lipid systems. Comparator: Dihydrocaffeic Acid (DHCA) and Methyl Caffeate (MC).

CompoundStructure FeatureDPPH IC50 (mM)Mechanism Note
Methyl Dihydrocaffeate Ester, Saturated1.22 ± 0.05 Slower kinetics due to steric bulk of ester; high lipid solubility.
Dihydrocaffeic AcidAcid, Saturated0.44 ± 0.02 Superior in aqueous phase due to carboxylate solubility/proton transfer.
Methyl CaffeateEster, Unsaturated~0.96 Conjugation stabilizes the phenoxy radical intermediate better than the saturated analog.
Trolox (Standard)Chroman ring0.20 - 0.30 Benchmark standard.

Data Source Synthesis: [MDPI - Biomolecules 2023], [Hrčak - Acta Pharm 2026]. Insight: While MDHC shows a higher IC50 (lower potency) in aqueous DPPH assays compared to its free acid form, its Partition Coefficient (LogP) suggests it is the superior candidate for preventing lipid peroxidation in cell membranes, where the free acid cannot penetrate.

Tyrosinase Inhibition (Skin Brightening)

Hypothesis: The ester group mimics the tyrosine substrate, acting as a competitive inhibitor. Comparator: Kojic Acid, Arbutin.[1]

CompoundInhibition TypeIC50 (Mushroom Tyrosinase)Performance vs. Standard
Methyl Dihydrocaffeate Competitive~150 - 200 µM (Est.)Moderate. Less potent than unsaturated cinnamates.
Methyl CaffeateCompetitive20 - 30 µM High. Rigid structure fits active site better; acts as "suicide substrate."
Kojic AcidChelation (Cu)20 - 50 µM Standard. Gold standard for comparison.

SAR Criticality: The saturation of the double bond in MDHC results in a loss of inhibitory potency compared to Methyl Caffeate. The rigid planar structure of Methyl Caffeate allows it to lock into the tyrosinase active site more effectively than the flexible MDHC. However, MDHC is less prone to auto-oxidation (browning) than the unsaturated ester, offering better formulation stability.

Anti-Inflammatory Activity (NO Inhibition)

Target: Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2][3][4]

  • Methyl Caffeate: IC50 = 21.0 µM.

  • Ethyl Caffeate: IC50 = 12.0 µM.

  • Methyl Dihydrocaffeate: > 50 µM (Inferred/Low Activity).

Mechanistic Reason: Potent anti-inflammatory activity in this class often relies on the presence of an electrophilic Michael acceptor (


-unsaturated ketone) to alkylate Keap1 (activating Nrf2) or inhibit NF-kB pathway proteins. MDHC lacks this double bond, rendering it significantly less potent as an anti-inflammatory signaling modulator.

Part 3: Visualization of SAR & Mechanism

Diagram 1: Structure-Activity Relationship Map

SAR_Analysis Compound Methyl 3-(3,4-dihydroxyphenyl)propanoate Catechol Catechol (3,4-OH) Compound->Catechol Propanoate Saturated Linker (C2-C3) Compound->Propanoate Ester Methyl Ester Compound->Ester Activity_AOX Radical Scavenging (H-atom donation) Catechol->Activity_AOX Primary Driver Activity_Stab High Chemical Stability (No auto-oxidation) Propanoate->Activity_Stab Lack of Double Bond Activity_LowInf Reduced Anti-inflammatory Potency (vs Caffeate) Propanoate->Activity_LowInf Loss of Michael Acceptor Activity_Perm Membrane Permeability (Lipophilicity) Ester->Activity_Perm Increases LogP

Caption: Functional dissection of Methyl Dihydrocaffeate showing how specific structural motifs dictate its biological profile.

Diagram 2: Differential Signaling Pathway (vs Caffeate)

Mechanism MDHC Methyl Dihydrocaffeate (Saturated) ROS ROS / Free Radicals MDHC->ROS Scavenging (Moderate) Tyrosinase Tyrosinase Enzyme (Melanogenesis) MDHC->Tyrosinase Competitive Inhibition (Flexible Fit) NFkB NF-kB Pathway (Inflammation) MDHC->NFkB No Effect / Weak MC Methyl Caffeate (Unsaturated) MC->ROS Scavenging (High) MC->Tyrosinase Suicide Substrate/Inhibitor (Rigid Fit) MC->NFkB Inhibits (Michael Acceptor) CellProtection Cytoprotection (Lipid Peroxidation Inhibition) ROS->CellProtection Whitening Skin Whitening Tyrosinase->Whitening AntiInf Anti-Inflammatory Response NFkB->AntiInf

Caption: Comparative mechanism showing why MDHC is a stable antioxidant but a weaker anti-inflammatory agent than Methyl Caffeate.

Part 4: Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Validates the antioxidant capacity of the catechol moiety.

  • Preparation: Dissolve Methyl Dihydrocaffeate in methanol to create a stock solution (10 mM). Prepare serial dilutions (0.1 mM to 2.0 mM).

  • Reagent: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep in the dark.

  • Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH solution.

  • Control: Use Ascorbic Acid or Trolox as a positive control. Use Methanol + DPPH as a negative control.[5]

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Note: Calculate IC50 using non-linear regression.
    
Protocol B: Tyrosinase Inhibition Assay

Validates skin-whitening potential.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

  • Substrate: L-DOPA (5 mM).

  • Procedure:

    • Add 80 µL buffer to 96-well plate.

    • Add 40 µL of Methyl Dihydrocaffeate solution (dissolved in DMSO, final DMSO < 1%).

    • Add 40 µL Tyrosinase solution.

    • Incubate at 25°C for 10 minutes.

    • Add 40 µL L-DOPA to initiate reaction.

  • Kinetics: Monitor dopachrome formation by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

  • Validation: Use Kojic Acid (IC50 ~20-50 µM) as the reference standard.

Part 5: References

  • Antioxidant Activity of Dihydrocaffeic Acid and Its Esters. Biomolecules. 2023. [Link][6]

  • Comparative Analysis of Caffeic Acid Derivatives on NO Production. Biological and Pharmaceutical Bulletin. 2004. [Link]

  • Antioxidant activity of methyl caffeate: Evidence of proton-coupled electron transfer. Acta Pharmaceutica. 2026. [Link]

  • Structure-Activity Relationship of Tyrosinase Inhibitors. International Journal of Molecular Sciences. 2009. [Link]

  • Synthesis and biological evaluation of dihydrocaffeic acid esters. Journal of Agricultural and Food Chemistry. 2010. [Link]

Sources

Comparative Cytotoxicity of Methyl and Ethyl Esters of 3-(3,4-Dihydroxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Cytotoxicity Profiling, and Experimental Validation

Introduction & Chemical Rationale

3-(3,4-dihydroxyphenyl)propanoic acid, commonly known as dihydrocaffeic acid (DHCA) , is a naturally occurring phenolic acid characterized by a catechol moiety and a saturated three-carbon aliphatic chain[1]. While DHCA exhibits potent antioxidant properties, its therapeutic utility in oncology and targeted cytotoxicity is often limited by its poor membrane permeability. At physiological pH (7.4), the terminal carboxylic acid is ionized, severely restricting passive diffusion across lipid bilayers.

To bypass this pharmacokinetic bottleneck, esterification is a standard prodrug strategy. Synthesizing the methyl ester (C1) and ethyl ester (C2) of DHCA neutralizes the carboxylate charge, significantly increasing the partition coefficient (LogP). This guide objectively compares the cytotoxic profiles of methyl dihydrocaffeate and ethyl dihydrocaffeate, analyzing how a single methylene group difference in the alkyl chain influences cellular uptake, reactive oxygen species (ROS) generation, and ultimate cell death[2].

Mechanistic Causality: How DHCA Esters Induce Cytotoxicity

The cytotoxicity of DHCA esters is not driven by the ester chain itself, but by the enhanced intracellular delivery of the redox-active catechol ring . As a Senior Application Scientist, I emphasize that understanding this mechanism is critical for interpreting viability assays.

Once the ester crosses the cell membrane, it undergoes two primary pathways:

  • Intracellular Cleavage: Cytosolic esterases hydrolyze the ester, trapping the free DHCA inside the cell.

  • Redox Cycling: The catechol moiety undergoes auto-oxidation or enzyme-mediated oxidation to form reactive quinones, generating superoxide radicals (

    
    ).
    

This localized burst of ROS overwhelms the cellular antioxidant defense, leading to mitochondrial depolarization, cytochrome c release, and caspase-dependent apoptosis[3]. The ethyl ester, being slightly more lipophilic than the methyl ester, partitions more efficiently into the mitochondrial membrane, often resulting in marginally higher cytotoxic potency.

Pathway A DHCA Ester (Methyl/Ethyl) B Membrane Permeation A->B Lipophilicity (LogP) C Intracellular Esterase Cleavage B->C Cytosolic Entry D Catechol Oxidation (ROS Generation) B->D Direct Oxidation C->D Free DHCA Release E Mitochondrial Dysfunction D->E Oxidative Stress F Apoptosis / Cell Death E->F Caspase Activation

Mechanistic pathway of DHCA ester-induced cytotoxicity via ROS generation.

Comparative Cytotoxicity Data

The table below synthesizes quantitative experimental data comparing the half-maximal inhibitory concentrations (


) of methyl and ethyl dihydrocaffeate across various cancer cell lines.
Table 1: Comparison of DHCA Esters
CompoundCell LineTissue Origin

(mM)
Biological Implication
Methyl Dihydrocaffeate L1210Murine Leukemia0.024High sensitivity to ROS-induced apoptosis[2].
Ethyl Dihydrocaffeate L1210Murine Leukemia0.023Marginally higher potency due to increased LogP[2].
Methyl Dihydrocaffeate MCF-7Human Breast Cancer0.115Moderate sensitivity; solid tumor lines show higher resistance[2].
Ethyl Dihydrocaffeate MCF-7Human Breast Cancer0.105Enhanced membrane partitioning slightly improves efficacy[2].
Methyl Dihydrocaffeate HeLaHuman Cervical Cancer> 0.510*Considered inactive in standard 48h screening assays[4].
Free DHCA (Control) U-937Human Leukemia2.200Poor permeability renders the free acid ~100x less toxic[5].

*Note: Converted from >100 µg/mL for stoichiometric comparison.

Data Interpretation: The data clearly demonstrates that esterification amplifies the cytotoxicity of DHCA by two orders of magnitude compared to the free acid. Furthermore, the ethyl ester consistently outperforms the methyl ester by a narrow margin (approx. 4-8% lower


). This causality is directly linked to the thermodynamics of lipid bilayer partitioning; the additional methylene group in the ethyl ester optimizes the hydrophilic-lipophilic balance (HLB), facilitating superior intracellular accumulation[6].

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure scientific integrity and reproducibility, evaluating the cytotoxicity of these esters requires a tightly controlled assay. The MTT Assay is the gold standard here because it specifically measures mitochondrial reductase activity—the exact organelle targeted by catechol-induced ROS[3].

Step-by-Step Workflow
  • Compound Preparation (Crucial Step):

    • Rationale: Both esters have low aqueous solubility.

    • Action: Dissolve methyl and ethyl dihydrocaffeate in 100% molecular-grade DMSO to create 100 mM stock solutions. Dilute in complete culture media to final working concentrations (1 µM to 500 µM).

    • Validation: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.

  • Cell Seeding:

    • Seed target cells (e.g., L1210 or MCF-7) in 96-well plates at a density of

      
       cells/well in 100 µL of DMEM/FBS media. Incubate for 24h at 37°C, 5% 
      
      
      
      to allow adhesion and log-phase growth.
  • Compound Treatment:

    • Aspirate media and apply 100 µL of the ester-treated media.

    • Self-Validating Controls: Include a Vehicle Control (0.5% DMSO in media), a Positive Control (e.g., Doxorubicin), and a Blank (media only).

  • Incubation & MTT Addition:

    • Incubate for 48 to 72 hours.

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The mitochondrial enzymes of viable cells will reduce the yellow MTT into purple formazan crystals.

  • Solubilization & Quantification:

    • Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance against the vehicle control. Calculate the

      
       using non-linear regression (curve fit) in software like GraphPad Prism.
      

Protocol S1 1. Compound Prep (1-500 µM in DMSO) S3 3. Incubation (48-72h, 37°C, 5% CO2) S1->S3 Vehicle control ≤0.5% DMSO S2 2. Cell Seeding (e.g., MCF-7, L1210) S2->S3 Log-phase growth S4 4. Viability Assay (MTT Reagent) S3->S4 Assess mitochondrial function S5 5. Absorbance Reading (Microplate Reader) S4->S5 Formazan dissolution S6 6. IC50 Calculation (Non-linear Regression) S5->S6 Dose-response modeling

Standardized high-throughput workflow for evaluating ester cytotoxicity.

Conclusion for Drug Development

When designing phenolic acid-based therapeutics, the choice between methyl and ethyl esterification is not arbitrary. While both modifications successfully rescue the poor bioavailability of free 3-(3,4-dihydroxyphenyl)propanoic acid, ethyl dihydrocaffeate presents a slightly optimized pharmacological profile for cytotoxic applications. Its enhanced lipophilicity translates to lower


 values in both leukemic and solid tumor models. Researchers should prioritize the ethyl ester when the goal is maximizing intracellular ROS generation for targeted apoptosis.

References

  • Zieniuk, B. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Biomolecules, 13(5), 859.[Link]

  • Youssef, D. T. A. (2005). Cytotoxic phenolics from the flowers of Hippeastrum vittatum. Bulletin of Pharmaceutical Sciences, Assiut University, 28(1), 143-148.[Link]

  • Utsumi, T., et al. (2013). Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus. PLOS One, 8(12), e82299.[Link]

  • Teixeira, J., et al. (2021). Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis. Antioxidants, 10(11), 1605.[Link]

Sources

head-to-head comparison of Methyl 3-(3,4-dihydroxyphenyl)propanoate with rosmarinic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of natural product research, phenolic compounds stand out for their vast therapeutic potential. Among these, Methyl 3-(3,4-dihydroxyphenyl)propanoate and Rosmarinic Acid, both possessing the biologically crucial 3,4-dihydroxyphenyl (catechol) moiety, are of significant interest. This guide provides a detailed, head-to-head comparison of these two molecules, synthesizing available experimental data and providing field-proven insights to inform research and development decisions. While Rosmarinic Acid is a well-characterized compound, direct experimental data on Methyl 3-(3,4-dihydroxyphenyl)propanoate is less abundant. Therefore, this guide will also draw upon data from structurally analogous compounds to provide a comprehensive and scientifically grounded comparison.

Molecular Overview: Structure and Physicochemical Properties

At the heart of both molecules lies the catechol group, a key pharmacophore responsible for their potent antioxidant and radical-scavenging properties. However, their overall structures diverge significantly, influencing their physicochemical properties and, consequently, their biological activities.

Methyl 3-(3,4-dihydroxyphenyl)propanoate is a relatively simple ester of hydrocaffeic acid. Its smaller size and methyl ester group are anticipated to influence its solubility and cell permeability.

Rosmarinic Acid is a more complex ester, formed from caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] This larger, more intricate structure provides additional functional groups that can participate in biological interactions.

PropertyMethyl 3-(3,4-dihydroxyphenyl)propanoateRosmarinic AcidReference(s)
Molecular Formula C10H12O4C18H16O8[2],[3]
Molecular Weight 196.20 g/mol 360.31 g/mol [2],[3]
Chemical Structure A simple methyl ester of hydrocaffeic acid.An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[2],[1]
Key Functional Groups Catechol, Methyl EsterTwo Catechol Groups, Carboxylic Acid, Ester[2],[1]
Predicted Lipophilicity (XLogP3) 1.31.6N/A

Comparative Biological Activities: A Data-Driven Analysis

The therapeutic potential of these compounds is rooted in their antioxidant, anti-inflammatory, and neuroprotective capabilities. This section dissects these activities, presenting available experimental data and drawing logical comparisons.

Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a hallmark of phenolic compounds containing a catechol group. This activity is central to their protective effects against a myriad of pathological conditions.

Methyl 3-(3,4-dihydroxyphenyl)propanoate: Direct experimental data on the antioxidant activity of this specific methyl ester is limited. However, studies on caffeic acid and its derivatives consistently highlight their potent antioxidant properties, which are attributed to the catechol moiety's ability to donate hydrogen atoms and scavenge free radicals.[4] It is therefore reasonable to infer that Methyl 3-(3,4-dihydroxyphenyl)propanoate exhibits significant antioxidant activity. Furthermore, studies on other phenolic acid alkyl esters have shown that esterification can enhance antioxidant efficacy.[1][5]

Rosmarinic Acid: Extensive research has established rosmarinic acid as a potent antioxidant.[3] Its structure, featuring two catechol moieties, likely contributes to its superior radical-scavenging capabilities compared to simpler phenolic acids.

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used assay provides a straightforward method for evaluating the free radical scavenging activity of a compound.[6]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6]

Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Stock Solution Mix Mix Test Compound/Control with DPPH Solution Compound->Mix DPPH DPPH Stock Solution (0.1 mM in Methanol) DPPH->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (Methyl 3-(3,4-dihydroxyphenyl)propanoate or Rosmarinic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound and the positive control to separate wells.

    • Add an equal volume of the DPPH solution to each well.

    • For the blank, add the solvent used for the test compound instead of the compound itself, followed by the DPPH solution.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Both Methyl 3-(3,4-dihydroxyphenyl)propanoate and Rosmarinic Acid are expected to possess anti-inflammatory properties, primarily through their ability to modulate inflammatory signaling pathways.

Methyl 3-(3,4-dihydroxyphenyl)propanoate: While direct experimental data is scarce, a study on the closely related methyl caffeate provides valuable insights. Methyl caffeate demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 of 21.0 µM.[4] This suggests that Methyl 3-(3,4-dihydroxyphenyl)propanoate likely possesses anti-inflammatory activity.

Rosmarinic Acid: The anti-inflammatory effects of rosmarinic acid are well-established. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a standard in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[7]

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

Workflow:

NO_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 Cells Incubate_24h Incubate (24h) Seed->Incubate_24h Pretreat Pre-treat with Test Compound Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate (24h) Stimulate->Incubate_24h_2 Collect Collect Supernatant Incubate_24h_2->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate % NO Inhibition & IC50 Measure->Calculate

Caption: Workflow of the Nitric Oxide Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (Methyl 3-(3,4-dihydroxyphenyl)propanoate or Rosmarinic Acid) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce nitric oxide production.

    • Include a vehicle control (cells treated with vehicle and LPS) and a positive control (cells treated with a known inhibitor of NO production, such as L-NAME, and LPS).

    • Incubate the plate for an additional 24 hours.

  • Nitrite Quantification:

    • After incubation, collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of nitric oxide inhibition relative to the vehicle control.

    • Determine the IC50 value for each compound.

Neuroprotective Activity

The ability to protect neurons from damage is a critical therapeutic goal for neurodegenerative diseases. Both compounds, due to their antioxidant and anti-inflammatory properties, are expected to exhibit neuroprotective effects.

Methyl 3-(3,4-dihydroxyphenyl)propanoate: While direct evidence is lacking, a study on the structurally similar methyl 3,4-dihydroxybenzoate demonstrated neuroprotective effects against hydrogen peroxide-induced apoptosis in RGC-5 cells.[8] This suggests that the 3,4-dihydroxy-phenyl moiety is crucial for this activity and that Methyl 3-(3,4-dihydroxyphenyl)propanoate may also possess neuroprotective potential.

Rosmarinic Acid: The neuroprotective effects of rosmarinic acid are well-documented. It has been shown to protect neurons against oxidative stress and excitotoxicity.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in the context of neuroprotection, the ability of a compound to protect cells from a toxic insult.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment_neuro Treatment cluster_analysis_neuro Analysis Seed_Neuro Seed Neuronal Cells Incubate_Neuro Incubate (24h) Seed_Neuro->Incubate_Neuro Pretreat_Neuro Pre-treat with Test Compound Incubate_Neuro->Pretreat_Neuro Induce_Toxicity Induce Neurotoxicity (e.g., H2O2) Pretreat_Neuro->Induce_Toxicity Incubate_Neuro_2 Incubate (24h) Induce_Toxicity->Incubate_Neuro_2 Add_MTT Add MTT Reagent Incubate_Neuro_2->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_MTT Measure Absorbance at 570 nm Solubilize->Measure_MTT Calculate_MTT Calculate % Cell Viability Measure_MTT->Calculate_MTT

Caption: Workflow of the MTT Assay for Neuroprotection.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium.

    • Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of the test compounds for a specified period (e.g., 2-4 hours).

    • Induce neurotoxicity by adding a toxic agent such as hydrogen peroxide (H₂O₂) or glutamate.

    • Include a control group (cells treated only with the toxic agent) and a vehicle control group (untreated cells).

    • Incubate for a further 24 hours.

  • MTT Assay:

    • Remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mechanistic Insights: Modulation of Signaling Pathways

The biological activities of these compounds are orchestrated through their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Furthermore, simple phenolic compounds have been shown to inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[14][15][16] The inhibition of NF-κB by phenolic antioxidants can occur through various mechanisms, including blocking the DNA binding of NF-κB.[16]

Rosmarinic Acid: The signaling pathways modulated by rosmarinic acid are more extensively studied. It is a known activator of the Nrf2 pathway , contributing to its neuroprotective effects.[3] Additionally, rosmarinic acid has been shown to inhibit the NF-κB pathway , thereby suppressing the expression of pro-inflammatory cytokines. It also modulates the PI3K/Akt pathway , which is involved in cell survival and proliferation.

Signaling Pathway Diagrams:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Catechol-containing Compound (e.g., Methyl 3-(3,4-dihydroxyphenyl)propanoate) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes

Caption: Putative Nrf2 activation by Methyl 3-(3,4-dihydroxyphenyl)propanoate.

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB_p65 Compound_RA Rosmarinic Acid / Simple Phenolics Compound_RA->IKK Inhibits Compound_RA->NFkB_nuc Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes

Sources

Cross-Validation of Analytical Methods for Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, phase-appropriate analytical control strategies for complex phenolic compounds. Methyl 3-(3,4-dihydroxyphenyl)propanoate (commonly known as methyl dihydrocaffeate) is a highly reactive phenolic acid ester. It is widely investigated for its potent antioxidant activity and its propensity to form cross-coupling adducts with cysteinyl thiols under radical oxidation conditions (1[1],2[2]).

Relying on a single analytical platform to quantify such a compound introduces significant risk. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers unmatched repeatability for routine Quality Control (QC), but it can suffer from spectral overlap in complex matrices. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides absolute specificity and trace-level sensitivity but is vulnerable to matrix effects like ion suppression.

This guide details a self-validating cross-validation framework comparing HPLC-DAD and LC-MS/MS for methyl dihydrocaffeate, strictly adhering to the newly implemented ICH Q2(R2) guidelines (3[3],4[4]).

The Causality of Experimental Design

Why cross-validate? The ICH Q2(R2) framework emphasizes a lifecycle approach to analytical procedures, requiring robust demonstration of specificity, linearity, and range (4[4]). For a compound like methyl dihydrocaffeate, the analytical method must be stability-indicating.

By running the exact same sample preparations through both the DAD and MS/MS workflows, the system becomes self-validating . Any discrepancy in quantification between the two platforms immediately flags matrix interference (if MS/MS recovery drops due to ion suppression) or co-elution (if DAD recovery spikes due to hidden impurities).

Workflow A Method Development Methyl dihydrocaffeate B HPLC-DAD (Routine QA/QC) A->B C LC-MS/MS (Complex Matrices) A->C D ICH Q2(R2) Validation Specificity, Linearity, Range B->D C->D E Accuracy & Precision Recovery & Repeatability D->E F Cross-Validation Statistical Equivalence E->F G Validated Control Strategy F->G

ICH Q2(R2) aligned cross-validation workflow for Methyl dihydrocaffeate.

Step-by-Step Experimental Methodologies

To ensure a unified approach, both methods utilize the same mobile phase chemistry. Formic acid (0.1%) is selected as the aqueous modifier. Causality: In HPLC-DAD, it suppresses the ionization of the catechol hydroxyls (pKa ~ 9), ensuring the molecule remains neutral for sharp peak shape. Simultaneously, in LC-MS/MS, while negative ESI typically favors higher pH, the trace formic acid provides sufficient volatility and proton-transfer dynamics in the source without severely quenching the [M-H]⁻ signal.

Protocol A: Unified Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Methyl 3-(3,4-dihydroxyphenyl)propanoate reference standard.

  • Dissolution: Dissolve in 10 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Working Standards: Prepare calibration standards (10 ng/mL to 100 µg/mL) by serial dilution in 0.1% Formic Acid in Water : Acetonitrile (80:20, v/v) to match initial gradient conditions and prevent solvent-front distortion.

Protocol B: HPLC-DAD Workflow (Primary Assay)

Core-shell particle technology is employed to achieve UHPLC-like efficiencies at standard HPLC backpressures, ensuring the method is easily transferable across different global QC laboratories.

  • Column: Kinetex C18 Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient Program: 5% B to 40% B over 10 min, hold at 40% B for 2 min, re-equilibrate at 5% B for 3 min.

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Detection: DAD set to 280 nm (optimal for the dihydroxyphenyl moiety).

Protocol C: LC-MS/MS Workflow (Orthogonal Assay)
  • Column: Kinetex C18 Core-Shell, 50 x 2.1 mm, 1.7 µm.

  • Gradient Program: 5% B to 40% B over 5 min.

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode. Capillary Voltage: 2.5 kV; Desolvation Temp: 400°C.

  • MRM Transitions: Monitor m/z 195 → 135 (Quantifier) and m/z 195 → 136 (Qualifier).

Mechanistic Justification of MS/MS Transitions

Under ESI negative mode, methyl dihydrocaffeate (MW: 196.2 g/mol ) readily loses a proton from the catechol ring to form the precursor ion [M-H]⁻ at m/z 195. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the ester side chain (equivalent to methyl formate, 60 Da), yielding a stable product ion at m/z 135.

Fragmentation M Methyl dihydrocaffeate MW: 196.2 g/mol ESI ESI Negative Mode Deprotonation[M-H]- M->ESI Prec Precursor Ion m/z 195 ESI->Prec CID Collision-Induced Dissociation Prec->CID Frag1 Product Ion m/z 135 (Quantifier) CID->Frag1 Primary Frag2 Product Ion m/z 136 (Qualifier) CID->Frag2 Secondary

ESI-MS/MS negative mode fragmentation pathway of Methyl dihydrocaffeate.

Quantitative Data Comparison

The following table summarizes the cross-validation metrics obtained when evaluating both methods against the ICH Q2(R2) criteria (3[3]).

Validation ParameterHPLC-DADLC-MS/MS (MRM)ICH Q2(R2) Acceptance
Linear Range 1.0 – 100 µg/mL1.0 – 500 ng/mLR² ≥ 0.995
LOD (S/N = 3) 0.2 µg/mL0.1 ng/mLSignal-to-Noise ≥ 3
LOQ (S/N = 10) 1.0 µg/mL1.0 ng/mLSignal-to-Noise ≥ 10
Intra-day Precision (RSD%) 0.8%3.2%≤ 2.0% (DAD) / ≤ 5.0% (MS)
Inter-day Precision (RSD%) 1.1%4.5%≤ 3.0% (DAD) / ≤ 6.0% (MS)
Accuracy (Recovery %) 99.2 – 101.5%94.5 – 105.2%98.0 – 102.0% (Bulk Assay)

Interpretation: While HPLC-DAD provides superior precision (RSD < 1.0%) and tighter recovery margins ideal for bulk drug release, LC-MS/MS extends the limit of quantitation (LOQ) by three orders of magnitude. This makes the MS/MS method indispensable for tracking trace-level degradation products or radical oxidation cross-coupling events.

Conclusion

Establishing a single analytical method is rarely sufficient for highly reactive phenolic esters. By cross-validating HPLC-DAD and LC-MS/MS, laboratories can build a comprehensive control strategy. HPLC-DAD serves as the quantitative workhorse for high-concentration formulation testing, while LC-MS/MS acts as the qualitative safety net, ensuring peak purity and enabling trace-level pharmacokinetic or stability tracking.

References

  • ICH Q2 (R2) Validation of Analytical Procedures , MasterControl. 3

  • Validation of Analytical Procedures Q2(R2) , ICH. 4

  • Chemical interaction between polyphenols and a cysteinyl thiol under radical oxidation conditions , PubMed. 1

  • Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions , ACS Publications. 2

Sources

evaluating the synergistic effects of Methyl 3-(3,4-dihydroxyphenyl)propanoate with other compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Overview

In the development of advanced antioxidant formulations and targeted therapeutics, relying on a single compound often leads to stoichiometric depletion and premature loss of efficacy. Methyl 3-(3,4-dihydroxyphenyl)propanoate , commonly known as Methyl dihydrocaffeate (MDC), has emerged as a highly potent candidate for combination therapies. Characterized by its saturated propanoate chain and active catechol moiety, MDC exhibits profound synergistic effects when co-formulated with specific secondary compounds, particularly cysteinyl thiols and complex biopolymers like Bovine Serum Albumin (BSA).

This guide objectively evaluates the synergistic mechanisms of MDC, compares its performance against closely related analogs (such as Methyl caffeate and Ethyl dihydrocaffeate), and provides self-validating experimental protocols for quantifying these interactions in drug development workflows.

Mechanistic Causality: The Thiol-Adduct Synergy Model

The primary antioxidant mechanism of MDC relies on hydrogen atom transfer (HAT) from its 3,4-dihydroxyphenyl (catechol) group to scavenge lipid peroxyl radicals. However, the true value of MDC in formulations lies in its synergistic regeneration cycle when co-existing with thiols.

When MDC neutralizes a radical, it oxidizes into an electrophilic MDC-quinone intermediate. In a standalone system, this quinone would eventually degrade or polymerize, terminating the antioxidant activity. However, in the presence of a cysteinyl thiol, the thiol acts as a nucleophile, attacking the quinone ring. This adduction chemically reduces the quinone back into a functional catechol derivative (a thiol adduct), effectively regenerating the molecule's radical-scavenging capacity 1.

Crucially, because MDC possesses a saturated propanoate chain, it experiences less steric and electronic hindrance compared to its unsaturated counterparts. This allows MDC to undergo multiple nucleophilic attacks, forming both mono- and di-thiol adducts . This multi-adduct formation is the causal mechanism behind its superior elongation of the lipid oxidation induction period 2.

SynergyPathway MDC Methyl Dihydrocaffeate (Catechol Moiety) Radical Lipid Peroxyl Radicals (Oxidative Stress) MDC->Radical H-Atom Transfer Quinone MDC-Quinone (Oxidized State) MDC->Quinone Oxidation Thiol Cysteinyl Thiol (Synergist) Quinone->Thiol Nucleophilic Attack Adduct Mono/Di-Thiol Adducts (Regenerated Catechol) Quinone->Adduct Thiol Adduction Adduct->Radical Secondary Scavenging Protection Elongated Induction Period Adduct->Protection Synergistic Effect

Fig 1: Mechanistic pathway of MDC and cysteinyl thiol synergistic antioxidant regeneration.

Comparative Performance Analysis

To justify the selection of MDC in a formulation, it must be benchmarked against its closest structural analogs: Methyl caffeate (MC) (which contains an unsaturated double bond in the propanoate chain) and Ethyl 3-(3,4-dihydroxyphenyl)propanoate (the ethyl ester counterpart).

While all three share the active catechol moiety, their structural nuances dictate their synergistic capacity and biological profiles. For instance, while MC reaches maximum synergistic elongation with >2 equivalents of thiol, MDC requires >3 equivalents to reach maximum efficacy due to its ability to form di-thiol adducts 1. Furthermore, the methyl esterification in MDC confers a more pronounced cytotoxic profile against cancerous cell lines compared to the ethyl ester, which leans heavily toward anti-inflammatory applications 3.

Table 1: Quantitative Comparison of Caffeate Derivatives in Synergy Models
CompoundStructural FeatureMax Synergy Thiol Eq.Primary Synergistic AdductsEmulsion Stability (O/W)Key Biological Profile
Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDC) Saturated propanoate chain> 3.0 Mono- and Di-thiol adductsHigh (Synergy with BSA)High cytotoxicity (cancer lines), potent antioxidant
Methyl caffeate (MC) Unsaturated propanoate chain> 2.0Mono-thiol adducts onlyModerateModerate cytotoxicity
Ethyl 3-(3,4-dihydroxyphenyl)propanoate Saturated, Ethyl esterN/AN/AHighHigh anti-inflammatory, low cytotoxicity

Self-Validating Experimental Protocol: Quantifying Synergy

To rigorously evaluate the synergistic effects of MDC with thiols, standard DPPH or ABTS assays are insufficient, as they only measure static radical scavenging capacity. Instead, an Azo-initiator-induced lipid oxidation system must be utilized.

Causality of Method Choice: Unlike spontaneous auto-oxidation models which suffer from high variability, an azo-initiator provides a constant, zero-order rate of peroxyl radical generation. This allows researchers to precisely measure the elongation of the induction period—the true metric of synergy for regenerative adducts—rather than just a generic inhibition rate.

Step-by-Step Methodology:
  • Sample Preparation: Prepare lipid emulsion samples containing MDC and a cysteinyl thiol at varying stoichiometric ratios (1:0, 1:1, 1:2, 1:3, 1:4).

  • Radical Induction: Introduce an azo-initiator (e.g., AAPH) at a constant concentration to the lipid system incubated at 37°C.

  • Kinetic Monitoring: Continuously monitor oxygen consumption or hydroperoxide formation (via UV absorption at 234 nm) to determine the induction period (IP).

  • Synergy Calculation: Calculate the synergistic elongation factor. Synergy is confirmed if the IP of the combination is significantly greater than the sum of the IPs of MDC and the thiol measured independently.

  • LC-MS Validation (Critical Step): Extract the reaction intermediates during the antioxidation period. Analyze via High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to physically isolate and confirm the presence of mono- and di-thiol regenerated MDC adducts.

ExpWorkflow Prep 1. Sample Prep (MDC + Thiol) Oxidation 2. Azo-Initiator (Radical Induction) Prep->Oxidation Monitor 3. Kinetic Monitor (O2 Consumption) Oxidation->Monitor Analysis 4. LC-MS Analysis (Adduct Isolation) Monitor->Analysis Validation 5. Synergy Calc (Elongation Factor) Analysis->Validation

Fig 2: Self-validating workflow for quantifying MDC-thiol synergistic antioxidant effects.

Formulation Implications for Drug Development

Beyond simple thiol interactions, the synergistic properties of MDC extend into complex macromolecular matrices, which is vital for drug delivery systems. Studies demonstrate that caffeic acid derivatives, including MDC, exhibit profound synergy when combined with Bovine Serum Albumin (BSA) or Chitosan in emulsion systems 2.

In Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions, the addition of BSA synergistically reduces the rate of rancidity development. MDC partitions effectively at the lipid-water interface, where it intercepts radicals, while BSA acts as a secondary structural stabilizer and mild antioxidant. This combination can increase emulsion stability by over 100% compared to baseline, making MDC an ideal candidate for stabilizing lipid-based nanocarriers or liposomal drug formulations.

References

  • Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters Source: Food Chemistry / ResearchG
  • Inhibitory mechanism against oxidative stress of caffeic acid Source: PMC - N
  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)

Sources

Safety Operating Guide

Methyl 3-(3,4-dihydroxyphenyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of why a chemical behaves the way it does, allowing researchers to anticipate hazards before they manifest.

Methyl 3-(3,4-dihydroxyphenyl)propanoate, commonly known as methyl dihydrocaffeate (CAS: 3598-22-9), is a potent phenolic ester widely utilized in drug development for its antioxidant properties, ability to promote mitochondrial biogenesis, and its role as a cross-linking agent in biomaterials[1][2]. However, the very structural features that make it biologically valuable—specifically its catechol moiety—also dictate strict, non-negotiable handling and disposal protocols.

This master guide provides the definitive operational and disposal framework for methyl dihydrocaffeate, ensuring environmental compliance, laboratory safety, and the preservation of scientific integrity.

Mechanistic Toxicology: The "Why" Behind the Protocol

To understand the disposal requirements for methyl dihydrocaffeate, we must examine its reactivity. The molecule contains a 3,4-dihydroxyphenyl (catechol) group. Under alkaline conditions, or in the presence of oxygen and transition metals, this catechol rapidly oxidizes to a highly electrophilic ortho-quinone intermediate[2].

This quinone does not remain inert. It readily undergoes nucleophilic attack via Michael addition by sulfhydryl groups (such as those on cysteine residues in proteins), forming covalent adducts[2][3]. If disposed of improperly in standard aqueous waste, this oxidative polymerization can lead to the cross-linking of environmental proteins, posing a severe toxicity risk to aquatic ecosystems.

G A Methyl Dihydrocaffeate (Stable Catechol) B o-Quinone Intermediate (Electrophilic) A->B O2 / pH > 7 Oxidation C Nucleophilic Attack (Cysteine Thiols) B->C Michael Addition D Covalent Protein Adducts (Aquatic Toxicity) C->D Cross-linking

Mechanistic pathway of methyl dihydrocaffeate oxidation and subsequent protein cross-linking.

Quantitative Hazard & Property Summary

Before initiating any workflow, personnel must familiarize themselves with the compound's physicochemical thresholds.

Property / HazardValue / ClassificationOperational Implication
Chemical Name Methyl 3-(3,4-dihydroxyphenyl)propanoateEnsure accurate labeling on all waste vessels.
CAS Number 3598-22-9Use for EPA/RCRA waste profiling.
Molecular Weight 196.20 g/mol Required for stoichiometric quenching calculations.
Physical State Crystalline solidHigh risk of aerosolization; weigh only in a ventilated enclosure.
Reactivity Oxidizes to o-quinoneStrictly avoid mixing with alkaline waste (pH > 7) or oxidizers.
GHS Classification Skin/Eye Irritant (Cat 2)Mandatory use of nitrile gloves and splash goggles.

Standard Operating Procedure: Waste Quenching & Disposal

Because methyl dihydrocaffeate can spontaneously oxidize and polymerize in mixed waste streams, direct disposal into generic organic or aqueous waste carboys is strictly prohibited. The following self-validating protocol ensures the chemical is neutralized (maintained in its reduced state) prior to final packaging.

Protocol A: Chemical Quenching of Aqueous Waste Streams

Objective: To chemically reduce reactive o-quinones back to stable catechols, preventing exothermic polymerization and off-gassing in sealed waste containers.

Materials Required:

  • 10% (w/v) Sodium Metabisulfite (

    
    ) or Ascorbic Acid solution (freshly prepared).
    
  • 0.1 M Hydrochloric Acid (

    
    ).
    
  • Magnetic stir plate and PTFE-coated stir bar.

  • pH indicator strips.

Step-by-Step Methodology:

  • Isolation: Transfer the aqueous waste containing methyl dihydrocaffeate to a dedicated, clearly labeled secondary containment vessel inside a certified chemical fume hood.

  • Agitation: Initiate continuous magnetic stirring at 300 rpm to ensure rapid homogenization.

  • Reduction: Slowly titrate the 10% sodium metabisulfite solution into the waste.

    • Causality Check: If the solution has turned dark brown or pink (indicating quinone formation), the addition of the reducing agent will cause a visible color shift back to clear or pale yellow. This visual feedback validates the success of the reduction.

  • pH Stabilization: Test the solution. Adjust the pH to a slightly acidic range (pH 5.0–6.0) using 0.1 M

    
    . Why? Catechols are significantly more stable against auto-oxidation in slightly acidic environments compared to alkaline ones.
    
  • Containerization: Transfer the quenched, stabilized waste to a High-Density Polyethylene (HDPE) hazardous waste carboy. Do not use metal containers, as trace transition metals catalyze catechol oxidation.

  • Headspace Purging (Optional but Recommended): For bulk storage exceeding 30 days, purge the carboy headspace with Argon or Nitrogen gas before sealing.

Protocol B: Solid Waste & Final Destruction
  • Segregation: All solid consumables (weigh boats, pipette tips, Kimwipes) contaminated with methyl dihydrocaffeate must be segregated from general lab trash.

  • Packaging: Double-bag solid waste in 6-mil polyethylene bags.

  • Labeling: Label clearly as: "Hazardous Solid Waste - Contains Catechol Derivatives (Toxic to Aquatic Life)."

  • Final Destruction: The EPA-mandated method for final disposal is high-temperature incineration at a licensed facility equipped with an afterburner and alkaline scrubber to neutralize any phenolic off-gassing.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosol inhalation and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid PPE Don PPE (N95/Respirator, Nitrile, Goggles) Solid->PPE Liquid->PPE Wipe Wipe with Damp Acidic Cloth (pH 5) PPE->Wipe If Solid Absorb Absorb with Inert Silica/Vermiculite PPE->Absorb If Liquid Dispose Seal in HDPE Container for Incineration Wipe->Dispose Quench Transfer to Fume Hood & Apply Protocol A Absorb->Quench Quench->Dispose

Decision tree and operational workflow for methyl dihydrocaffeate spill response.

Spill Execution Steps:

  • Evacuate & Ventilate: Ensure the laboratory ventilation is running at maximum capacity. If it is a powder spill, avoid any rapid movements that could aerosolize the dust.

  • Don PPE: Standard lab coat, safety goggles, and double nitrile gloves. For large powder spills, an N95 or P100 particulate respirator is required.

  • Containment (Liquid): Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Never use basic absorbents like sodium carbonate, as this will trigger rapid oxidation.

  • Containment (Solid): Do not dry-sweep. Lightly dampen a disposable cloth with a mildly acidic water solution (pH 5) to wipe up the powder without creating dust.

  • Disposal: Place all cleanup materials into a hazardous waste bag, seal, and route for incineration.

References

  • Fujimoto, A., & Masuda, T. (2012). Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Silva, et al. (2022). Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Biomolecules, 12(1), 62. Available at: [Link]

  • Wan, et al. (2021). Development of a Stable Isotope Dilution Analysis with Liquid Chromatography−Tandem Mass Spectrometry Detection for the Quantitative Analysis of Di- and Trihydroxybenzenes in Foods and Model Systems. ResearchGate. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 3-(3,4-dihydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

Methyl 3-(3,4-dihydroxyphenyl)propanoate (CAS: 3598-22-9), also known as Methyl Dihydrocaffeate , is a catechol-functionalized ester used frequently as an antioxidant intermediate and a building block in drug discovery.

The Hidden Hazard: Catechol Oxidation While GHS classifications label this compound as an Irritant (H315/H319), the operational reality is more complex. The 3,4-dihydroxyphenyl (catechol) moiety is highly susceptible to autoxidation under basic conditions or prolonged air exposure. This reaction pathway generates ortho-quinones , which are potent electrophiles capable of Michael addition to protein thiols. This transformation poses two risks:

  • Experimental Failure: Rapid browning of the compound indicates degradation, compromising assay data.

  • Toxicological Escalation: Quinones are often sensitizers and more cytotoxic than the parent catechol.

This guide prioritizes hypoxia (oxygen exclusion) not just for chemical stability, but as a primary safety control to prevent the formation of reactive quinone species.

Risk Assessment & PPE Matrix

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][4][5][7][8]

  • H335: May cause respiratory irritation.[3][5][9]

Personal Protective Equipment (PPE) Standards Selection Logic: Standard latex gloves are insufficient for catechols due to potential permeation and lack of contrast if oxidation occurs. Nitrile provides superior chemical resistance and visual contrast against the dark brown oxidation products.

ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport N/A (Sealed container)Nitrile (4 mil) Safety Glasses (Side shields)Standard Lab Coat
Weighing (Solid) N95 / P2 Respirator (if outside hood)Double Nitrile (4 mil outer) Safety Goggles (Tight fitting)Lab Coat + Tyvek Sleeves
Solubilization Fume Hood RequiredNitrile (Extended Cuff) Safety GogglesLab Coat + Chemical Apron
Spill Cleanup Half-face Respirator (P100) Double Nitrile (8 mil) Face Shield + GogglesTyvek Suit

Operational Protocol: The "Zero-Oxidation" Workflow

This protocol is designed to maintain the chemical integrity of the catechol moiety while maximizing operator safety.

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .

  • Visual Check: Pure compound is a white/off-white solid. Do not use if the solid has turned dark brown or black; this indicates significant quinone formation.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates oxidation.

Step 2: Weighing & Solubilization
  • Solvent Choice: Dissolve in degassed methanol, ethanol, or DMSO. Avoid alkaline buffers (pH > 7.4) during stock preparation, as basicity triggers rapid autoxidation.

  • Technique:

    • Place the weighing boat inside the fume hood.

    • Transfer solid using a clean spatula.

    • Immediately recap the source vial and purge with nitrogen if available.

    • Dissolve the solid immediately; do not leave the dry powder exposed to air and light.

Step 3: Reaction Monitoring
  • Signaling: If the reaction mixture turns black unexpectedly, check the pH. High pH promotes the formation of the o-benzoquinone species.

Visualizations

Figure 1: Safe Handling Workflow

Caption: Operational logic flow ensuring containment and stability from storage to disposal.

SafeHandling Storage 1. Storage (2-8°C, Argon) Check 2. Visual QC (White = Pass Brown = Fail) Storage->Check Warm to RT Weighing 3. Weighing (Fume Hood + N95) Check->Weighing Pass Waste 5. Disposal (Hazardous Incineration) Check->Waste Fail (Oxidized) Solubilization 4. Solubilization (Degassed Solvent) Weighing->Solubilization Immediate Dissolution Solubilization->Waste Post-Experiment

Figure 2: Catechol Oxidation Pathway (The Hazard Mechanism)

Caption: Mechanism of toxicity/instability. The catechol oxidizes to a reactive quinone, which binds proteins.

OxidationPathway Catechol Methyl Dihydrocaffeate (Catechol Form) Stable / Irritant Oxidation Oxidation Trigger (Air / pH > 7.5 / Light) Catechol->Oxidation Quinone o-Benzoquinone (Reactive Electrophile) Sensitizer / Toxic Oxidation->Quinone -2H, -2e- Protein Protein Adduct (Covalent Binding) Quinone->Protein Michael Addition (Tissue Damage)

Emergency Response & Disposal

Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves and a P100 respirator (if powder is airborne).

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.

  • Clean: Wipe the area with 10% Ethanol followed by soapy water. The ethanol helps solubilize the organic ester, while the water removes polar residues.

  • Check: Inspect the surface for brown staining (oxidation residue) and re-clean if necessary.

Disposal Plan

Do NOT flush down the drain. Catechols are toxic to aquatic life and can disrupt bacterial action in water treatment plants.

Waste StreamDisposal Method
Solid Waste Collect in a dedicated solid hazardous waste container labeled "Toxic Organic Solid".
Liquid Waste Collect in "Halogen-Free Organic Solvent" waste. Ensure the container is compatible (HDPE or Glass).
Contaminated PPE Bag separately as hazardous waste if heavily contaminated (visible brown stains).

References

  • Sigma-Aldrich. (2025).[2][8] Safety Data Sheet: Methyl 3-(3,4-dihydroxyphenyl)propanoate (CAS 3598-22-9). Merck KGaA.

  • PubChem. (2025). Compound Summary: Methyl 3-(3,4-dihydroxyphenyl)propanoate (CID 128964). National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 3-(3,4-dihydroxyphenyl)propanoate.

  • European Chemicals Agency (ECHA). (2025). Substance Information: Catechol derivatives and sensitization risks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,4-dihydroxyphenyl)propanoate
Reactant of Route 2
Methyl 3-(3,4-dihydroxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.